molecular formula C10H5Cl2NO B1600441 2,7-dichloroquinoline-3-carbaldehyde CAS No. 73568-33-9

2,7-dichloroquinoline-3-carbaldehyde

Cat. No.: B1600441
CAS No.: 73568-33-9
M. Wt: 226.06 g/mol
InChI Key: JQJASWYVVSAOBN-UHFFFAOYSA-N
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Description

2,7-dichloroquinoline-3-carbaldehyde is a useful research compound. Its molecular formula is C10H5Cl2NO and its molecular weight is 226.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,7-dichloroquinoline-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,7-dichloroquinoline-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,7-dichloroquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO/c11-8-2-1-6-3-7(5-14)10(12)13-9(6)4-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJASWYVVSAOBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC(=C(C=C21)C=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40456648
Record name 2,7-Dichloroquinoline-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73568-33-9
Record name 2,7-Dichloroquinoline-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

molecular formula and structure of 2,7-dichloroquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture, Synthetic Pathways, and Pharmacophore Utility [1][2][3]

Executive Summary

2,7-Dichloroquinoline-3-carbaldehyde (CAS: 73568-33-9) represents a privileged scaffold in medicinal chemistry, characterized by a "push-pull" electronic system that enables highly selective functionalization.[2] As a derivative of the Meth-Cohn quinoline synthesis, this molecule serves as a critical intermediate for developing bioactive heterocycles, including antimalarials, kinase inhibitors, and fluorescent probes.[1] This guide provides a rigorous technical analysis of its structural properties, synthetic logic, and reactivity profile, designed for researchers requiring actionable data for drug discovery workflows.[1][4]

Part 1: Chemical Identity & Structural Analysis[1][4]

The molecule is defined by a quinoline core substituted with chlorine atoms at the 2- and 7-positions and a formyl group at the 3-position. Its reactivity is dictated by the electron-deficient nature of the pyridine ring, further activated by the ortho-chloro and meta-formyl substituents.

PropertyData
IUPAC Name 2,7-dichloroquinoline-3-carbaldehyde
Molecular Formula

Molecular Weight 226.06 g/mol
CAS Number 73568-33-9
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DMSO, DMF, CHCl3; sparing solubility in EtOH
SMILES O=Cc1cc(Cl)nc2cc(Cl)ccc12
3D Conformational & Electronic Insight
  • Planarity: The quinoline bicycle is essentially planar.[4] However, X-ray diffraction studies of analogous 2-chloro-3-formylquinolines reveal that the C3-formyl group often deviates slightly from coplanarity (torsion angle

    
     5–15°) due to steric repulsion with the C2-chlorine atom or the C4-proton.
    
  • Electronic Polarization: The N1 nitrogen atom acts as an electron sink.[4] The C2 position is highly electrophilic ($ \delta+

    
    S_NAr$).[1][4]
    
  • The 7-Chloro Substituent: Unlike the labile C2-Cl, the chlorine at C7 is electronically deactivated and sterically distinct, behaving as a typical aryl chloride.[1] It generally requires transition-metal catalysis (e.g., Suzuki-Miyaura or Buchwald-Hartwig) for displacement.

Part 2: Synthetic Pathway (The Meth-Cohn Approach)[4][5][6]

The industrial and laboratory standard for synthesizing this scaffold is the Meth-Cohn reaction (Vilsmeier-Haack cyclization). This route is preferred over direct chlorination of quinolines due to its atom economy and the simultaneous installation of the C2-Cl and C3-CHO functionalities.

2.1. Retrosynthetic Logic

The synthesis targets the cyclization of


-(3-chlorophenyl)acetamide .[2] The critical challenge in this pathway is regioselectivity .[4]
  • Precursor: 3-Chloroaniline is acetylated to form

    
    -(3-chlorophenyl)acetamide.[4]
    
  • Cyclization: The Vilsmeier reagent (DMF/POCl

    
    ) attacks the amide oxygen, forming a chloroiminium intermediate.[1][2][4]
    
  • Regio-divergence: Cyclization can occur at two ortho positions relative to the amide nitrogen. For a meta-substituted precursor (3-Cl), cyclization can yield either the 7-chloro (sterically favored) or the 5-chloro isomer.[4]

2.2. Reaction Mechanism & Workflow

The mechanism involves the formation of a halovinyl aldehyde intermediate which undergoes intramolecular electrophilic aromatic substitution.[2][4]

MethCohnSynthesis cluster_0 Precursor Formation cluster_1 Vilsmeier-Haack Cyclization cluster_2 Product Isolation Aniline 3-Chloroaniline Acetanilide N-(3-chlorophenyl) acetamide Aniline->Acetanilide Ac2O Intermediate Chloroiminium Species Acetanilide->Intermediate + Vilsmeier Vilsmeier Vilsmeier Reagent (DMF + POCl3) Cyclization Intramolecular Cyclization Intermediate->Cyclization Heat (80-90°C) Hydrolysis Hydrolysis (Ice/Water) Cyclization->Hydrolysis Product 2,7-Dichloroquinoline- 3-carbaldehyde Hydrolysis->Product Major Isomer 5-Chloro Isomer (Minor Byproduct) Hydrolysis->Isomer Minor

Figure 1: The Meth-Cohn synthetic pathway highlighting the critical cyclization step and potential isomer formation.[2][4]

2.3. Purification Strategy

Since the 7-chloro isomer is thermodynamically and kinetically favored (less steric hindrance at the cyclization site compared to the 5-position), it typically precipitates as the major product upon hydrolysis.

  • Protocol: Recrystallization from Acetonitrile or Ethyl Acetate is the standard method to remove the minor 5-chloro isomer and tarry impurities.[2]

Part 3: Reactivity Profile & Pharmacophore Utility[4]

The 2,7-dichloroquinoline-3-carbaldehyde scaffold acts as a "chemical chameleon," offering orthogonal reactivity at three distinct sites.

3.1. Site C2: Nucleophilic Aromatic Substitution (

)

The C2-Cl bond is chemically labile.[2][4] The adjacent ring nitrogen lowers the energy of the Meisenheimer complex, allowing facile displacement by nucleophiles without metal catalysis.[1]

  • Reagents: Primary/secondary amines, thiols, hydrazines.[1][2][4]

  • Conditions: Mild heating in EtOH or DMF with a base (

    
     or 
    
    
    
    ).[1][4]
  • Application: Introduction of solubilizing groups (morpholine, piperazine) or pharmacophores.[1][4]

3.2. Site C3: Aldehyde Condensation

The formyl group is an electrophilic handle for carbon-carbon or carbon-nitrogen bond formation.[2]

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) yields vinyl-fused systems.[1][2][4]

  • Schiff Base Formation: Condensation with anilines yields imines, widely explored for antimicrobial activity.[1][2][4]

  • Oxidation/Reduction: Conversion to carboxylic acids (using

    
    ) or alcohols (using 
    
    
    
    ).[1][2][4]
3.3. Site C7: Cross-Coupling

The C7-Cl bond is robust. It survives C2 displacement conditions, allowing for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to install aryl or alkynyl groups.[1][4]

ReactivityProfile cluster_C2 C2: SNAr Displacement cluster_C3 C3: Aldehyde Chemistry cluster_C7 C7: Metal Catalysis Core 2,7-Dichloroquinoline- 3-carbaldehyde Amines 2-Aminoquinolines (Kinase Inhibitors) Core->Amines R-NH2, Heat Thiols 2-Thioquinolines Core->Thiols R-SH, Base Schiff Schiff Bases (Antimicrobials) Core->Schiff Ar-NH2, EtOH Vinyl Vinylquinolines (Knoevenagel) Core->Vinyl Malononitrile Suzuki 7-Aryl Derivatives Core->Suzuki Pd(0), Ar-B(OH)2 Hydrazines Pyrazolo-fused Systems Fused Furo[2,3-b]quinolines Sonogashira 7-Alkynyl Derivatives

Figure 2: Divergent reactivity map showing orthogonal functionalization strategies.

Part 4: Experimental Protocols
4.1. Synthesis of 2,7-Dichloroquinoline-3-carbaldehyde

Note: All reactions involving


 must be conducted in a fume hood with strict anhydrous conditions.[2]
  • Reagent Preparation: In a dry round-bottom flask, place DMF (3.0 equiv). Cool to 0°C in an ice bath.

  • Vilsmeier Complex: Add

    
      (7.0 - 12.0 equiv) dropwise with stirring.[4] A white/yellow solid complex (Vilsmeier reagent) will form.[1][4] Stir for 30 min at 0°C.
    
  • Addition: Add

    
    -(3-chlorophenyl)acetamide  (1.0 equiv) portion-wise or as a solution in minimal DMF.
    
  • Cyclization: Remove the ice bath and heat the mixture to 80–90°C for 4–16 hours. Monitor via TLC (EtOAc/Hexane 2:8).[1][4]

  • Quenching: Cool the mixture to room temperature. Pour slowly onto crushed ice with vigorous stirring. The mixture will hydrolyze, and a yellow precipitate will form.[1][4]

  • Neutralization: Adjust pH to ~7 using saturated

    
     or dilute 
    
    
    
    (carefully, exothermic).
  • Purification: Filter the solid, wash copiously with water, and dry.[1][2][4][5] Recrystallize from Acetonitrile to obtain the pure 2,7-isomer as pale yellow needles.[1]

4.2. Analytical Characterization (Expected Data)[1][2][4][5]
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       10.55 (s, 1H, -CHO) – Characteristic aldehyde singlet.[1][4]
      
    • 
       8.75 (s, 1H, H-4) – Deshielded singlet typical of the pyridine ring proton.[1][4]
      
    • 
       8.05 (d, 
      
      
      
      Hz, 1H, H-5) – Doublet.[1][4]
    • 
       7.95 (d, 
      
      
      
      Hz, 1H, H-8) – Meta coupling, isolated proton.[1][4]
    • 
       7.55 (dd, 
      
      
      
      Hz, 1H, H-6) – Doublet of doublets.[1][4]
    • Note: The coupling constants (

      
      ) confirm the 2,7-substitution pattern versus the 2,5-isomer.
      
References
  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[1][4][6] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[4][6] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.[1]

  • Raj, T., et al. (2016).[1][4] Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies, 4(6), 42-45.[1][4]

  • BenchChem. (n.d.).[1][4] 2,7-Dichloroquinoline-3-carbaldehyde Structure and Properties. BenchChem Database.[4] [1][4]

  • Muscia, G. C., et al. (2011).[1][4] Synthesis and antitubercular activity of new 2-substituted quinolines. Bioorganic & Medicinal Chemistry Letters, 21(18), 5235-5238.[1][4]

Sources

physical and chemical properties of 2,7-dichloroquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2,7-Dichloroquinoline-3-carbaldehyde

Executive Summary

2,7-Dichloroquinoline-3-carbaldehyde (CAS: 73568-33-9) represents a critical scaffold in modern medicinal chemistry, particularly in the development of antimalarial, anticancer, and antimicrobial agents. Distinguished by its dual-halogen substitution and reactive formyl group, this compound offers three distinct sites for chemical modification: the highly electrophilic C2-chlorine, the sterically distinct C7-chlorine, and the C3-aldehyde. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and reactivity profile, designed to support researchers in optimizing lead generation workflows.

Physicochemical Profile

The physical constants of 2,7-dichloroquinoline-3-carbaldehyde dictate its handling and purification strategies. The high melting point suggests a stable crystal lattice, often requiring polar aprotic solvents for complete dissolution during reactions.

PropertySpecificationTechnical Note
Molecular Formula C₁₀H₅Cl₂NO
Molecular Weight 226.06 g/mol
Appearance Yellow crystalline solidColor intensity may vary with purity.
Melting Point 159 – 160 °CDistinct from 2,6-isomer (~138°C).
Solubility Soluble: DMF, DMSO, CHCl₃Insoluble: Water, HexaneRecrystallization often performed in Ethanol/DMF mixtures.
IR Signature 1676 cm⁻¹ (C=O)1578 cm⁻¹ (C=N)752 cm⁻¹ (C-Cl)Sharp carbonyl peak is diagnostic for reaction monitoring.

Synthetic Architecture & Mechanism

The synthesis of 2,7-dichloroquinoline-3-carbaldehyde relies on the Vilsmeier-Haack reaction , a robust formylation-cyclization sequence.[1] The choice of starting material, N-(3-chlorophenyl)acetamide, is critical. The meta-chloro substituent directs the cyclization, but regioselectivity remains a challenge that defines the yield profile.

The Vilsmeier-Haack Protocol

The reaction utilizes phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent (chloroiminium ion).

  • Step 1: Reagent Formation: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt.

  • Step 2: Formylation: The amide nitrogen attacks the Vilsmeier reagent, activating the carbonyl oxygen.

  • Step 3: Cyclization: The intermediate undergoes intramolecular electrophilic aromatic substitution. The 3-chloro group on the phenyl ring directs cyclization para to itself (sterically favored over ortho), predominantly yielding the 7-chloro isomer over the 5-chloro isomer.

Synthesis Workflow Diagram

SynthesisPathway Figure 1: Vilsmeier-Haack Synthesis Pathway Start N-(3-chlorophenyl)acetamide Inter Imidoyl Chloride Intermediate Start->Inter Activation Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Inter Cyclization Intramolecular Cyclization (100°C) Inter->Cyclization Electrophilic Attack Hydrolysis Hydrolysis (Ice Water) Cyclization->Hydrolysis Iminium Salt Product 2,7-Dichloroquinoline- 3-carbaldehyde Hydrolysis->Product Precipitate Formation

Caption: Step-wise transformation from acetanilide precursor to the final quinoline scaffold.[1]

Reactivity Profile & Derivatization

For drug discovery, understanding the differential reactivity of the three functional sites is paramount.

Differential Halogen Reactivity
  • C2-Chlorine (Active): Located ortho to the ring nitrogen, this position is highly susceptible to Nucleophilic Aromatic Substitution (S_NAr). Nucleophiles (amines, thiols, alkoxides) can displace this chlorine under mild conditions, allowing for the introduction of diversity elements.

  • C7-Chlorine (Stable): This position behaves like a standard aryl chloride. It is inert to S_NAr but participates in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton.

Aldehyde Versatility

The C3-formyl group serves as a "warhead" for further functionalization, readily undergoing:

  • Condensation: With amines to form Schiff bases (imines).

  • Knoevenagel Reaction: With active methylene compounds (e.g., malononitrile) to form vinyl derivatives.

  • Oxidation/Reduction: To the corresponding carboxylic acid or alcohol.

Reactivity Flowchart

Reactivity Figure 2: Site-Selective Functionalization Strategy Core 2,7-Dichloroquinoline- 3-carbaldehyde C2_Node C2-Position (S_NAr Active) Core->C2_Node C3_Node C3-Aldehyde (Electrophilic) Core->C3_Node C7_Node C7-Position (Pd-Catalysis) Core->C7_Node C2_Prod 2-Amino/Alkoxy Derivatives C2_Node->C2_Prod + R-NH2 / R-OH C3_Prod1 Schiff Bases (Imines) C3_Node->C3_Prod1 + R-NH2 C3_Prod2 Vinyl Derivatives (Knoevenagel) C3_Node->C3_Prod2 + Malononitrile C7_Prod Biaryl Systems (Suzuki Coupling) C7_Node->C7_Prod + Ar-B(OH)2 / Pd(0)

Caption: Strategic map for divergent synthesis using the 2,7-dichloroquinoline scaffold.

Experimental Protocols

Synthesis of 2,7-Dichloroquinoline-3-carbaldehyde

Validated protocol adapted from recent literature [1, 2].[2]

  • Reagent Setup: In a 250 mL round-bottom flask equipped with a drying tube, charge DMF (3.0 eq) and cool to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add POCl₃ (7.0 eq) dropwise over 30 minutes with vigorous stirring. Maintain temperature < 5°C to prevent uncontrolled exotherm.

  • Substrate Addition: Add N-(3-chlorophenyl)acetamide (1.0 eq) portion-wise.

  • Cyclization: Equip the flask with a reflux condenser and heat the mixture to 100–105°C for 16–22 hours. The solution will darken significantly.

  • Quenching: Cool the reaction mass to room temperature. Pour slowly onto crushed ice (~300 g) with stirring. Allow the iminium salt to hydrolyze for 30 minutes.

  • Isolation: Filter the resulting yellow precipitate. Wash copiously with cold water to remove residual acid and DMF.

  • Purification: Recrystallize from Ethanol/DMF or purify via column chromatography (Silica gel, Hexane:EtOAc 9:1).

    • Yield Expectation: 25–40% (Losses often due to isomer separation).

Analytical Characterization (¹H NMR)

The ¹H NMR spectrum in CDCl₃ is distinct and allows for rapid structural validation.

  • δ 10.53 (s, 1H): Aldehyde proton (-CHO). The most deshielded signal.

  • δ 8.72 (s, 1H): H-4 proton. Singlet due to lack of adjacent protons on the pyridine ring.

  • δ 8.06 (d, J~2 Hz, 1H): H-8 proton. Appears as a doublet with small meta-coupling (or singlet) due to the C7-Cl substituent.

  • δ 7.91 (d, J=8.8 Hz, 1H): H-5 proton.[3] Shows strong ortho-coupling to H-6.

  • δ 7.60 (dd, J=8.8, 2.1 Hz, 1H): H-6 proton. Doublet of doublets, coupling to H-5 (ortho) and H-8 (meta).

Safety & Handling

  • Hazards: The compound is an irritant (Skin, Eye, Respiratory). It may cause sensitization upon prolonged contact.

  • Precursors: POCl₃ is highly corrosive and reacts violently with water. All Vilsmeier reactions must be conducted in a fume hood with anhydrous glassware.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aldehyde to the carboxylic acid.

References

  • Synthesis and Evaluation of Chloroquinoline Analogs. ResearchGate. (2021). Detailed protocol for Vilsmeier-Haack synthesis of 2,7-dichloro isomer.

  • Novel 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivatives. National Institutes of Health (NIH). (2019). Spectroscopic data (MP, IR, NMR) for 2,7-dichloroquinoline-3-carbaldehyde.

  • 2-Chloroquinoline-3-carbaldehydes: Synthesis and Reactions. Arkivoc. (2018). Review of general reactivity and derivatization strategies.

  • 2,7-Dichloroquinoline-3-carboxaldehyde Structure & Safety. PubChem. (2025).[4] Compound identification and safety data.

Sources

Technical Guide: Mass Spectrometry Characterization of 2,7-Dichloroquinoline-3-Carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the mass spectrometric analysis of 2,7-dichloroquinoline-3-carbaldehyde , a critical electrophilic intermediate in the synthesis of bioactive quinoline scaffolds (e.g., antimalarials, anticancer agents).

Unlike standard protocols, this guide emphasizes mechanistic causality and isotopic validation . It addresses specific challenges inherent to this molecule, such as the "aldehyde-alcohol" reactivity risk during ionization and the complex isotopic envelope generated by the dichloro-substitution pattern.

Part 1: Molecular Architecture & Isotopic Fingerprint

The Theoretical Baseline

Before instrument injection, the analyst must establish the theoretical mass envelope to validate the acquired spectrum.

  • Molecular Formula:

    
    
    
  • Monoisotopic Mass (

    
    ):  224.9748 Da
    
  • Exact Mass Distribution: The presence of two chlorine atoms dictates a specific isotopic abundance pattern that serves as the primary identity check.

The "9:6:1" Validation Rule

Chlorine exists naturally as


 (~75.7%) and 

(~24.3%). For a molecule with two chlorine atoms, the probability distribution follows the binomial expansion

:
Ion SpeciesIsotope CompositionRelative Abundance (Approx)Normalized Intensity
M (

225)


100% (Base)
M+2 (

227)


~66%
M+4 (

229)


~11%

Critical Check: If your MS spectrum does not show this 9:6:1 triplet pattern at


 225, 227, and 229, the sample is not  2,7-dichloroquinoline-3-carbaldehyde. A 3:1 doublet indicates a monochloro impurity (e.g., incomplete Vilsmeier-Haack reaction).

Part 2: Ionization Techniques & Critical Control Points

Electrospray Ionization (ESI) – The Soft Approach

ESI is preferred for purity profiling (LC-MS) to prevent thermal degradation.

  • Mode: Positive (

    
    )
    
  • Primary Ion:

    
     at 
    
    
    
    226, 228, 230.
  • Adducts: Sodium adducts

    
     are common due to the aldehyde oxygen's lone pairs.
    
The "Solvent Trap" (Experimental Caution)

Aldehydes are highly reactive electrophiles.

  • Risk: Using Methanol (MeOH) as the mobile phase or diluent can lead to the formation of hemiacetals in the source, creating artifact peaks at

    
    .
    
  • Solution: Use Acetonitrile (ACN) as the organic modifier. ACN is aprotic and will not react with the aldehyde moiety.

Electron Ionization (EI) – The Hard Approach

EI (70 eV) is used for structural elucidation.

  • Molecular Ion: Distinct

    
     at 
    
    
    
    225.
  • Fragmentation: High energy induces diagnostic neutral losses (CO, Cl, HCN).

Part 3: Fragmentation Mechanics (MS/MS Pathways)

Understanding the fragmentation logic allows you to distinguish the target from isomers (e.g., 4,7-dichloro analogs).

Primary Pathway: The "Aldehyde Ejection"

The most labile bond is the Carbon-Carbon bond connecting the aldehyde to the quinoline ring.

  • Step 1: Protonation on the carbonyl oxygen (ESI) or radical cation formation (EI).

  • Step 2: Loss of Carbon Monoxide (CO, 28 Da). This is the hallmark of aromatic aldehydes.

    • Transition:

      
      .
      
    • Note: The chlorine pattern (Cl2) is preserved in this fragment.

Secondary Pathway: Halogen & Ring Loss

After CO loss, the destabilized ring system fragments further.

  • Loss of Cl: Radical cleavage of the C-Cl bond (usually at C-2 first due to electronic activation by the ring nitrogen).

  • Ring Collapse: Loss of HCN (27 Da), typical for N-heterocycles.

Visualization of Signaling Pathways (DOT)

FragmentationPathway M_Ion Precursor Ion [M+H]+ m/z 226 (100%) Frag_CO Fragment [M+H-CO]+ m/z 198 (Cl2 Pattern Preserved) M_Ion->Frag_CO - CO (28 Da) (Primary Transition) Artifact Hemiacetal Artifact (If MeOH used) m/z 258 M_Ion->Artifact + MeOH (Solvent Error) Frag_Cl Fragment [M+H-CO-Cl]+ m/z 163 (Monochloro Pattern) Frag_CO->Frag_Cl - Cl radical (35 Da) Frag_HCN Ring Opening [M+H-CO-Cl-HCN]+ m/z 136 Frag_Cl->Frag_HCN - HCN (27 Da)

Figure 1: MS/MS Fragmentation logic for 2,7-dichloroquinoline-3-carbaldehyde in ESI(+) mode.

Part 4: Validated Experimental Protocol

This protocol is designed to minimize artifacts and maximize sensitivity.

Sample Preparation
  • Solvent: Acetonitrile (LC-MS Grade). Do not use alcohols.

  • Concentration: 10 µg/mL (10 ppm).

  • Additives: 0.1% Formic Acid (to ensure protonation of the quinoline nitrogen and carbonyl oxygen).

LC-MS/MS Parameters (Standardized)
ParameterSettingRationale
Column C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7µm)Retains hydrophobic dichloro-quinoline core.
Mobile Phase A Water + 0.1% Formic AcidProton source.
Mobile Phase B Acetonitrile + 0.1% Formic AcidElution strength; avoids hemiacetals.
Ion Source ESI PositiveNitrogen protonates basic sites readily.
Cone Voltage 20-30 VModerate energy to prevent in-source fragmentation.
Collision Energy 15-25 eVOptimized to observe the

transition.
Experimental Workflow Diagram

Workflow Sample Solid Sample (2,7-dichloro...) Prep Dissolution (ACN + 0.1% FA) Sample->Prep LC LC Separation (C18 Column) Prep->LC MS_Source ESI Source (+) (Avoid MeOH) LC->MS_Source Analyzer Mass Analyzer (Q-TOF or Triple Quad) MS_Source->Analyzer m/z 226, 228, 230 Data Data Analysis (Check 9:6:1 Ratio) Analyzer->Data

Figure 2: Step-by-step analytical workflow ensuring sample integrity and data validity.

Part 5: Impurity Profiling & Troubleshooting

In drug development, characterizing impurities is as important as the main peak.

  • Monochloro-Impurity (

    
     191): 
    
    • Origin: Starting material contamination (aniline vs. chloroaniline) or incomplete Vilsmeier reaction.

    • Signature: Isotope ratio changes to 3:1 (Cl1 pattern).

  • Vilsmeier Byproducts:

    • Over-chlorination can lead to trichloro-species (

      
       259).
      
    • Signature: Isotope ratio changes to 27:27:9:1 (Cl3 pattern).

References

  • BenchChem. (2025).[1] Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. Retrieved from

  • Clark, J. (2020).[2] Mass Spectra - The M+2 Peak (Isotope Abundances). Chemguide. Retrieved from

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from

  • National Institutes of Health (NIH). (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry. PMC. Retrieved from

  • Royal Society of Chemistry. (2017). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Retrieved from

Sources

The Electrophilic C2 Center in 2-Chloroquinolines: Mechanistic Insights & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-chloroquinoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical junction in the synthesis of antimalarials (e.g., chloroquine analogues), antiviral agents (including recent SARS-CoV-2 inhibitors), and receptor tyrosine kinase inhibitors. Its utility stems from the unique electrophilicity of the C2 position. Unlike chlorobenzene, which is inert to nucleophilic attack without strong activation, the C2 position of 2-chloroquinoline is activated by the adjacent endocyclic nitrogen. This guide analyzes the electronic origins of this reactivity, delineates the decision Matrix between S_NAr and metal-catalyzed cross-coupling, and provides validated protocols for high-yield functionalization.

Electronic Structure & Reactivity Profile

The Inductive and Mesomeric Trap

The reactivity of the C2 position is not merely a function of the chlorine leaving group but is defined by the heterocyclic core.

  • Inductive Effect (-I): The adjacent nitrogen atom (

    
     hybridized) exerts a strong electron-withdrawing inductive effect, significantly lowering the electron density at C2.
    
  • Mesomeric Stabilization: During nucleophilic attack, the negative charge is delocalized onto the electronegative nitrogen atom. This stabilization of the Meisenheimer intermediate is the kinetic driver for S_NAr reactions.

  • LUMO Localization: DFT studies (B3LYP/6-311++G(d,p)) consistently show a significant coefficient of the Lowest Unoccupied Molecular Orbital (LUMO) at the C2 position, facilitating orbital overlap with incoming nucleophiles.

Comparative Electrophilicity

To select the correct synthetic strategy, one must understand where 2-chloroquinoline sits on the reactivity spectrum:

SubstrateReactivity (S_NAr)Dominant Electronic Factor
2,4-Dichloroquinoline High (C4 > C2)C4 is activated by the para-like nitrogen; steric hindrance at C4 is often lower than expected due to the peri-hydrogen effect at C5, but C4 is generally the first site of attack in S_NAr.
2-Chloroquinoline Moderate to HighActivated by adjacent N; requires heat or catalysis for weak nucleophiles.
2-Chloropyridine ModerateSimilar to quinoline but lacks the fused benzene ring's electron-withdrawing contribution.
Chlorobenzene InertLacks activation; requires Pd/Ni catalysis or benzyne mechanism.

Strategic Functionalization: The Decision Matrix

Choosing between Nucleophilic Aromatic Substitution (S_NAr) and Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig/Suzuki) is the critical decision point.

DOT Diagram 1: Synthetic Pathway Selection

This decision tree guides the chemist based on nucleophile strength and substrate sensitivity.

ReactionSelection Start Target: Functionalize C2-Cl NucType Nucleophile Type? Start->NucType StrongNuc Strong Nucleophile (Alkoxides, Thiolates, 1° Amines) NucType->StrongNuc WeakNuc Weak Nucleophile (Anilines, Boronic Acids, Amides) NucType->WeakNuc Cond1 Steric Hindrance? StrongNuc->Cond1 SNAr Pathway A: S_NAr (Thermal/Acid Catalysis) WeakNuc->SNAr Requires Acid Cat. (High Temp) PdCat Pathway B: Pd-Catalysis (Buchwald/Suzuki) WeakNuc->PdCat Standard Cond1->SNAr Low Sterics Cond1->PdCat High Sterics Cond2 Base Sensitive?

Caption: Logical workflow for selecting the optimal synthetic pathway for 2-chloroquinoline functionalization.

Validated Experimental Protocols

These protocols are designed to be self-validating : the color changes and TLC monitoring points are critical control checks.

Protocol A: Buchwald-Hartwig Amination (Gold Standard)

Best for: Anilines, secondary cyclic amines, and when mild conditions are required.

Reagents:

  • Substrate: 2-Chloroquinoline (1.0 equiv)

  • Nucleophile: Aniline derivative (1.2 equiv)

  • Catalyst:

    
     (1-2 mol%)
    
  • Ligand: BINAP or Xantphos (2-4 mol%)

  • Base:

    
     (1.4 equiv)
    
  • Solvent: Toluene (anhydrous, degassed)

Workflow:

  • Inert Setup: Flame-dry a Schlenk tube and cool under Argon.

  • Charging: Add

    
    , Ligand, and 
    
    
    
    . Checkpoint: The mixture should remain solid/powder.
  • Solvation: Add Toluene, 2-chloroquinoline, and the amine.

  • Activation: Heat to 80-100°C.

    • Visual Check: Solution typically turns from dark red/purple (active Pd(0)) to orange/brown as the cycle progresses.

  • Monitoring: Monitor by TLC (EtOAc/Hexane). Look for the disappearance of the starting chloride (

    
    ).
    
  • Workup: Filter through a Celite pad (removes Pd black), concentrate, and purify via flash chromatography.

Protocol B: Classical S_NAr (Acid Catalyzed)

Best for: Primary alkyl amines and cost-sensitive scale-up.

Reagents:

  • Substrate: 2-Chloroquinoline

  • Nucleophile:

    
    -Butylamine (excess or 1.5 equiv)
    
  • Solvent: Ethanol or neat (if amine is liquid)

  • Catalyst: HCl (cat. drops) or Acetic Acid

Workflow:

  • Reflux: Combine reagents and heat to reflux.

  • Mechanism Check: The acid protonates the quinoline nitrogen (

    
    ), making the C2 carbon significantly more electrophilic (similar to a pyridinium species).
    
  • Quench: Basify with saturated

    
     before extraction.
    

Mechanistic Deep Dive

The S_NAr Mechanism (Meisenheimer Complex)

The reaction proceeds through an addition-elimination pathway.[1][2] The rate-determining step is often the formation of the Meisenheimer complex (Transition State 1), stabilized by the endocyclic nitrogen.

DOT Diagram 2: S_NAr Reaction Coordinate

SNArMechanism Reactants Reactants (2-Cl-Q + Nuc) TS1 TS1 (Nucleophilic Attack) Reactants->TS1 Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate Rate Limiting TS2 TS2 (Cl Departure) Intermediate->TS2 Products Product (2-Nuc-Q + Cl-) TS2->Products Fast

Caption: Kinetic pathway of Nucleophilic Aromatic Substitution at the C2 position.

Quantitative Benchmarks

The following data summarizes expected yields and conditions from comparative studies (e.g., Buchwald et al., BenchChem protocols).

Reaction TypeNucleophileCatalyst/Cond.[3][4][5][6][7][8][9]YieldNotes
S_NAr MorpholineNeat, 100°C92%High thermal tolerance required.
S_NAr AnilineEtOH,

, Reflux
45-60%Poor yield due to weak nucleophilicity of aniline.
Buchwald-Hartwig Aniline

/BINAP
88-95%Preferred method for aromatic amines.
Suzuki-Miyaura Phenylboronic Acid

,

95%Excellent for C-C bond formation.

Troubleshooting & Optimization

  • Protodeboronation (Suzuki): 2-pyridyl/quinoline boronic acids are unstable. Solution: Use the 2-chloroquinoline as the electrophile and the aryl group as the boronic acid partner.

  • Catalyst Poisoning: The quinoline nitrogen can coordinate to Pd, inhibiting the cycle. Solution: Use bidentate ligands (BINAP, DPPF) with a wide bite angle to prevent this sequestration.

  • Regioselectivity (in 2,4-dichloro systems):

    • S_NAr: Favors C4 substitution first (kinetic control).

    • Pd-Coupling: Can be tuned, but C2 is often more accessible for oxidative addition if C4 is sterically shielded, though electronic preference usually dictates C2 activation in mono-chloro systems.

References

  • The Crucial Role of 2-Chloroquinoline in Modern Pharmaceutical Synthesis. NBInno. Retrieved from

  • Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloroquinoxaline. BenchChem. Retrieved from

  • Buchwald–Hartwig amination. Wikipedia. Retrieved from

  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline. PubMed. Retrieved from

  • Nucleophilic aromatic substitution. Wikipedia. Retrieved from

  • Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. PubMed. Retrieved from

Sources

An In-depth Technical Guide to the Solubility of 2,7-Dichloroquinoline-3-carbaldehyde in Common Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Solubility Landscape of a Key Synthetic Intermediate

2,7-Dichloroquinoline-3-carbaldehyde stands as a pivotal intermediate in the synthesis of a diverse array of heterocyclic compounds, many of which are investigated for their potential pharmacological activities.[1][2] Understanding its solubility is not merely an academic exercise; it is a critical parameter that governs reaction kinetics, purification strategies, and the ultimate success of multi-step syntheses in drug discovery and development. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and determining the solubility of this compound. While specific quantitative solubility data for 2,7-dichloroquinoline-3-carbaldehyde is not extensively published, this document will equip you with the foundational knowledge and practical methodologies to ascertain its solubility in your laboratory's context.

Physicochemical Properties and Predicted Solubility Profile

A molecule's structure dictates its solubility characteristics. The principle of "like dissolves like" is a foundational concept in predicting solubility, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[3] Let's analyze the structure of 2,7-dichloroquinoline-3-carbaldehyde to anticipate its behavior.

Molecular Structure:

  • Quinoline Core: The quinoline ring system is aromatic and relatively non-polar. Quinoline itself is only slightly soluble in cold water but dissolves readily in many organic solvents.[4]

  • Chloro Substituents: The two chlorine atoms are electronegative and contribute to the molecule's overall polarity. However, they also increase the molecular weight and hydrophobicity.

  • Carbaldehyde Group: The aldehyde group (-CHO) is polar and capable of acting as a hydrogen bond acceptor. This group can enhance solubility in polar protic and aprotic solvents.

Key Physicochemical Parameters:

PropertyValueSource
Molecular Formula C₁₀H₅Cl₂NO[5][6]
Molecular Weight 226.06 g/mol [6]
XLogP3 3.2[6]
Hydrogen Bond Donors 0[6]
Hydrogen Bond Acceptors 2[6]

The positive XLogP3 value of 3.2 suggests that 2,7-dichloroquinoline-3-carbaldehyde is a lipophilic compound, indicating a preference for non-polar or moderately polar organic solvents over water. The presence of two hydrogen bond acceptors (the nitrogen in the quinoline ring and the oxygen of the aldehyde) suggests that it may exhibit some solubility in solvents capable of hydrogen bonding.

Based on these properties, we can predict the following general solubility trends:

  • High Solubility: Expected in chlorinated solvents (e.g., dichloromethane, chloroform) and polar aprotic solvents (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF)). The use of DMF and DMSO in reactions involving similar compounds supports this prediction.[7]

  • Moderate Solubility: Likely in alcohols (e.g., methanol, ethanol, isopropanol) and ketones (e.g., acetone). Some quinoline derivatives show good solubility in hot ethanol.[8]

  • Low to Insoluble: Expected in water and non-polar hydrocarbon solvents (e.g., hexane, toluene).

Experimental Determination of Solubility: A Validated Protocol

Given the absence of extensive published data, an experimental approach is necessary. The following protocol provides a robust method for determining the solubility of 2,7-dichloroquinoline-3-carbaldehyde in various solvents. This method is designed to be self-validating by ensuring equilibrium is reached and providing a clear endpoint.

Materials and Equipment
  • 2,7-Dichloroquinoline-3-carbaldehyde (ensure purity is known)

  • A selection of analytical grade solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, THF, DMSO, hexane)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 4 mL or 8 mL)

  • Magnetic stirrer and stir bars or a vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent being tested)

Safety Precautions
  • Always consult the Safety Data Sheet (SDS) for 2,7-dichloroquinoline-3-carbaldehyde and the solvents being used.[9][10][11]

  • The compound may cause skin, eye, and respiratory irritation.[9]

  • Handle the compound and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]

Step-by-Step Experimental Workflow

This protocol is based on the isothermal shake-flask method, a gold standard for solubility determination.

  • Preparation of Saturated Solutions:

    • Add an excess amount of 2,7-dichloroquinoline-3-carbaldehyde to a vial. An amount that is visibly in excess of what will dissolve is required to ensure a saturated solution.

    • Accurately pipette a known volume of the desired solvent (e.g., 2 mL) into the vial.

    • Cap the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

    • To ensure complete separation of the solid from the supernatant, centrifuge the vials at a moderate speed.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a micropipette. To avoid disturbing the solid, take the sample from the upper portion of the liquid.

    • Immediately filter the aliquot through a syringe filter appropriate for the solvent to remove any remaining microscopic particles.

    • Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis). A series of dilutions may be necessary.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method (e.g., HPLC or UV-Vis) to determine the concentration of 2,7-dichloroquinoline-3-carbaldehyde.

    • A calibration curve must be prepared using standards of known concentrations of the compound in the same solvent.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualizing the Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep 1. Preparation cluster_sep 2. Separation cluster_sample 3. Sampling & Dilution cluster_quant 4. Quantification A Add excess solute to vial B Add known volume of solvent A->B C Equilibrate at constant temperature (24-48h) B->C D Settle and Centrifuge C->D E Withdraw and filter supernatant D->E F Accurately dilute sample E->F G Analyze via HPLC or UV-Vis F->G H Calculate concentration using calibration curve G->H

Sources

Navigating the Vilsmeier-Haack Reaction: A Technical Guide to the Safe Handling of Phosphorus Oxychloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Vilsmeier-Haack reaction is a cornerstone of organic synthesis, enabling the formylation of electron-rich aromatic and heteroaromatic compounds, which are pivotal intermediates in pharmaceutical development.[1][2] Central to this transformation is the use of phosphorus oxychloride (POCl₃), a reagent whose power and versatility are matched by its significant hazards.[3][4] This in-depth technical guide provides a comprehensive framework for the safe and effective use of phosphorus oxychloride in the Vilsmeier-Haack reaction. By integrating mechanistic understanding with field-proven safety protocols, this document aims to empower researchers to mitigate risks, ensure experimental integrity, and foster a culture of safety in the laboratory.

The Dual Nature of Phosphorus Oxychloride in Synthesis

Phosphorus oxychloride (POCl₃) is a colorless, fuming liquid that serves as a highly efficient reagent in the Vilsmeier-Haack reaction.[5][6] Its primary role is to activate a substituted amide, typically N,N-dimethylformamide (DMF), to form the electrophilic Vilsmeier reagent, a chloroiminium salt.[7][8][9][10][11][12][13] This potent electrophile then attacks the electron-rich aromatic substrate, leading to the introduction of a formyl group after aqueous workup.[1][7][9][10]

The very reactivity that makes POCl₃ indispensable also renders it a significant operational hazard. Its violent, exothermic reaction with water and other protic solvents can lead to thermal runaways and the release of toxic and corrosive fumes, including hydrogen chloride and phosphoric acid.[6][14][15][16][17] Therefore, a deep understanding of its chemical properties is paramount for safe handling.

Physical and Chemical Properties of Phosphorus Oxychloride
PropertyValueSource
Molecular Formula POCl₃[18][19]
Molar Mass 153.33 g/mol [18][19]
Appearance Colorless, fuming liquid[5][6]
Boiling Point 105.8 °C (222.4 °F)[5][17]
Melting Point 1.25 °C (34.25 °F)[17]
Density 1.645 g/cm³[17]
Vapor Density 5.3 (heavier than air)[6]
Reactivity with Water Reacts violently[5][6][14][15][16][17][18][19]

The Vilsmeier-Haack Reaction: Mechanism and the Role of POCl₃

The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion, resulting in the formation of the stable and highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[8][20]

  • Electrophilic Aromatic Substitution and Hydrolysis: The electron-rich aromatic ring then attacks the Vilsmeier reagent.[8] Subsequent loss of a proton restores aromaticity. The resulting intermediate is then hydrolyzed during the aqueous workup to yield the final aryl aldehyde.[7][9]

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation and Hydrolysis DMF DMF Intermediate1 Adduct DMF->Intermediate1 Nucleophilic Attack POCl3 POCl₃ POCl3->Intermediate1 Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->Vilsmeier_Reagent Elimination Sigma_Complex Sigma Complex Vilsmeier_Reagent->Sigma_Complex Electrophilic Attack Arene Electron-Rich Arene Arene->Sigma_Complex Iminium_Salt Iminium Salt Sigma_Complex->Iminium_Salt Deprotonation Aldehyde Aryl Aldehyde Iminium_Salt->Aldehyde Hydrolysis (Workup)

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Hazard Analysis and Risk Mitigation

A thorough understanding of the hazards associated with phosphorus oxychloride is the foundation of safe laboratory practice.

Inherent Hazards of Phosphorus Oxychloride:
  • Extreme Reactivity with Water: POCl₃ reacts violently and exothermically with water, alcohols, phenols, amines, and other protic substances.[5][15][16] This reaction generates large volumes of toxic and corrosive hydrogen chloride gas and phosphoric acid, which can cause a rapid pressure increase and potential vessel rupture.[6]

  • Corrosivity: It is highly corrosive to skin, eyes, and the respiratory tract.[5][14] Contact can cause severe burns, and inhalation may lead to delayed and potentially fatal pulmonary edema.[5][18][21]

  • Toxicity: Phosphorus oxychloride is highly toxic by inhalation, ingestion, and skin contact.[5][14]

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

Due to the severe hazards of POCl₃, a stringent PPE protocol is mandatory.

PPE ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., Neoprene). Nitrile and PVC are not suitable.[15]To prevent skin contact and severe chemical burns.
Eye Protection Chemical splash goggles and a full face shield.[5]To protect against splashes and the corrosive fumes.
Body Protection Permeation-resistant clothing, such as an acid-resistant suit or apron.[5][15]To protect against skin exposure from spills or splashes.
Respiratory Protection A NIOSH-approved air-purifying respirator or a self-contained breathing apparatus (SCBA) is required for operations not in a closed system or where vapor concentrations are unknown.[5]To prevent inhalation of corrosive and toxic fumes.

All operations involving phosphorus oxychloride must be conducted within a certified and properly functioning chemical fume hood.[3][20][22] An emergency shower and eyewash station must be readily accessible.[15][21][22]

Experimental Protocol: A Step-by-Step Guide to Safety

This section outlines a self-validating protocol for the Vilsmeier-Haack reaction, emphasizing safety at every stage.

Preparation of the Vilsmeier Reagent (In Situ)
  • Inert Atmosphere: Assemble dry glassware under an inert atmosphere (e.g., nitrogen or argon). This is critical to prevent premature and violent reaction of POCl₃ with atmospheric moisture.[19]

  • Solvent and Reagent Addition: In a flask equipped with a dropping funnel, magnetic stirrer, and thermometer, place anhydrous DMF.[20] Cool the flask to 0°C in an ice bath.

  • Controlled Addition of POCl₃: Slowly add phosphorus oxychloride dropwise to the cooled and stirred DMF.[3][20] The rate of addition must be carefully controlled to maintain the internal temperature below 10°C to manage the exothermic reaction.[3][20]

  • Reagent Maturation: After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[20]

Formylation Reaction
  • Substrate Addition: Add the electron-rich aromatic substrate (dissolved in an appropriate anhydrous solvent if necessary) to the freshly prepared Vilsmeier reagent at 0°C.[3]

  • Reaction Monitoring: Allow the reaction to proceed at the appropriate temperature (which may range from 0°C to elevated temperatures depending on the substrate's reactivity) and monitor its progress by a suitable analytical technique (e.g., TLC, LC-MS).[10]

The Critical Quenching Step: A "Reverse Quench" Protocol

The quenching of a Vilsmeier-Haack reaction is arguably the most hazardous step due to the presence of unreacted POCl₃. A "reverse quench," where the reaction mixture is slowly added to the quenching solution, is the universally recommended and safer procedure.[22][23] Never add water or any quenching solution directly to the reaction mixture.[22][24]

Recommended Quenching Protocol:

  • Prepare the Quenching Solution: In a separate, larger flask equipped with a mechanical stirrer and a thermometer, prepare a quenching solution. A solution of aqueous sodium acetate is often preferred over ice/water as it can provide a more controlled hydrolysis.[23]

  • Controlled Addition: Slowly and carefully add the reaction mixture to the vigorously stirred quenching solution.[22]

  • Temperature Management: Maintain the temperature of the quenching mixture. For an ice/bicarbonate quench, keep the temperature below 20°C.[22] For a sodium acetate quench, a slightly elevated temperature of 35-40°C can ensure immediate and complete hydrolysis, preventing the dangerous accumulation of reactive intermediates.[22][23]

  • Sufficient Stirring: After the addition is complete, continue to stir the mixture to ensure all reactive phosphorus species are fully hydrolyzed.[22]

  • Neutralization and Work-up: If necessary, adjust the pH of the aqueous layer to be neutral or slightly basic before proceeding with the extraction of the product.[22]

Safe_Quenching_Workflow Start Reaction Completion Prepare_Quench Prepare Quenching Solution (e.g., aq. Sodium Acetate) Start->Prepare_Quench Reverse_Quench Slowly Add Reaction Mixture to Quenching Solution (Reverse Quench) Prepare_Quench->Reverse_Quench Control_Temp Maintain Temperature (e.g., 35-40°C) Reverse_Quench->Control_Temp Stir Continue Vigorous Stirring Control_Temp->Stir Workup Neutralization and Product Extraction Stir->Workup End Safe Completion Workup->End

Caption: Safe Quenching Workflow for the Vilsmeier-Haack Reaction.

Waste Disposal and Emergency Procedures

  • Waste Disposal: All waste containing phosphorus oxychloride or its byproducts must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.[19][21]

  • Spill Response: In the event of a spill, evacuate the area.[21] Do not use water to clean up the spill.[21] Absorb the spill with an inert, dry material like sand or vermiculite and place it in a sealed container for disposal.[21]

  • Exposure Response:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[18] Remove contaminated clothing.[15][18]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[18]

    • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[18]

Conclusion

The Vilsmeier-Haack reaction is a powerful synthetic tool, and phosphorus oxychloride is a key reagent in its execution. However, its utility must be balanced with a profound respect for its hazardous nature. By adhering to the principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) through meticulous planning, the use of appropriate personal protective equipment, and the implementation of validated, safety-conscious protocols—particularly the "reverse quench" method—researchers can confidently and safely harness the synthetic power of this reaction. A commitment to safety is not merely a procedural formality; it is an integral component of scientific integrity and excellence.

References

  • LANXESS. (2015). Phosphorus oxychloride. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • Sciencemadness Wiki. (2024). Phosphoryl chloride. [Link]

  • GazFinder. phosphorus oxychloride (POCl3). [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • Air Liquide Malaysia. Phosphorus Oxychloride. [Link]

  • Alfa Aesar. (2025). Phosphorus(V) oxychloride - SAFETY DATA SHEET. [Link]

  • New Jersey Department of Health. PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. [Link]

  • ResearchGate. (2020). How can I properly quench POCl3?. [Link]

  • PubChem. Phosphorus oxychloride. [Link]

  • Wikipedia. Phosphoryl chloride. [Link]

  • Organic Chemistry. (2021). Vilsmeier-Haack Reaction Mechanism. [Link]

  • University of Toledo. STANDARD OPERATING PROCEDURE. [Link]

  • ResearchGate. Synthesis Using Vilsmeier Reagents. [Link]

  • Google Patents. (2022).
  • Loba Chemie. (2015). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. [Link]

  • Chemical Space - WordPress.com. (2009). My friend phosphorus oxychloride. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • iChemical. (2023). Operation, disposal, storage and transportation of phosphorus oxychloride. [Link]

  • Wikipedia. Vilsmeier reagent. [Link]

  • Organic Syntheses. Catalytic Vilsmeier-Haack Reaction. [Link]

  • Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. [Link]

  • Journal of Chemical and Pharmaceutical Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

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Methodological & Application

The Versatile Intermediate: Application Notes and Protocols for 2,7-dichloroquinoline-3-carbaldehyde in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Scaffold

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Among the vast family of quinoline derivatives, 2,7-dichloroquinoline-3-carbaldehyde stands out as a highly versatile and valuable synthetic intermediate. Its strategic placement of two reactive chlorine atoms and an aldehyde functional group on the quinoline core provides a gateway to a diverse range of complex heterocyclic systems. This document serves as a comprehensive guide to the synthesis, characterization, and synthetic utility of 2,7-dichloroquinoline-3-carbaldehyde, with a focus on its application in the development of novel therapeutic agents.

The presence of the chlorine atom at the 2-position and the aldehyde at the 3-position allows for a multitude of chemical transformations. The aldehyde group is a versatile handle for condensation, oxidation, reduction, and cyclization reactions, while the chlorine atoms are susceptible to nucleophilic substitution. This dual reactivity makes 2,7-dichloroquinoline-3-carbaldehyde a powerful building block for constructing fused-ring systems and introducing diverse pharmacophores.

Synthesis of 2,7-dichloroquinoline-3-carbaldehyde: The Vilsmeier-Haack Approach

The most common and efficient method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[2][3][4][5] This one-pot reaction involves the formylation and cyclization of an appropriately substituted acetanilide using the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][4][6] For the synthesis of 2,7-dichloroquinoline-3-carbaldehyde, the logical starting material is 3-chloroacetanilide.

The reaction mechanism proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt), which then attacks the electron-rich aromatic ring of the acetanilide. Subsequent intramolecular cyclization and elimination of water lead to the formation of the quinoline ring system, with concomitant chlorination at the 2-position and formylation at the 3-position.

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_synthesis Quinoline Synthesis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier + POCl3 POCl₃ POCl3->Vilsmeier + Acetanilide 3-Chloroacetanilide Intermediate Electrophilic Attack & Cyclization Intermediate Acetanilide->Intermediate + Vilsmeier Reagent Product 2,7-Dichloroquinoline- 3-carbaldehyde Intermediate->Product Hydrolysis

Caption: Vilsmeier-Haack synthesis of 2,7-dichloroquinoline-3-carbaldehyde.

Protocol 1: Synthesis of 2,7-dichloroquinoline-3-carbaldehyde

This protocol is a representative procedure based on the well-established Vilsmeier-Haack reaction for the synthesis of substituted 2-chloroquinoline-3-carbaldehydes.[7][8]

Materials:

  • 3-Chloroacetanilide

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium bicarbonate solution (saturated)

  • Ethanol or Ethyl acetate (for recrystallization)

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a reflux condenser with a calcium chloride guard tube, place N,N-dimethylformamide (3.0 eq.).

  • Cool the flask to 0-5 °C in an ice-salt bath.

  • Slowly add phosphorus oxychloride (POCl₃) (5.0 eq.) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Add 3-chloroacetanilide (1.0 eq.) portion-wise to the reaction mixture.

  • After the addition, heat the reaction mixture to 80-90 °C and maintain it at this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then carefully pour it onto a generous amount of crushed ice with constant stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Dry the crude product and recrystallize it from a suitable solvent such as ethanol or ethyl acetate to afford pure 2,7-dichloroquinoline-3-carbaldehyde.

Expected Yield: 60-80% (based on analogous reactions).[9]

Compound Characterization

The synthesized 2,7-dichloroquinoline-3-carbaldehyde should be characterized by standard spectroscopic methods to confirm its identity and purity.

Technique Expected Features
¹H NMR Aldehyde proton (CHO) singlet between δ 10.0-10.5 ppm. Aromatic protons on the quinoline ring appearing as multiplets in the aromatic region (δ 7.5-9.0 ppm). A singlet for the H-4 proton is expected at a downfield shift.
¹³C NMR Carbonyl carbon of the aldehyde group between δ 185-195 ppm. Aromatic carbons in the range of δ 120-155 ppm.
IR (KBr) Strong carbonyl (C=O) stretching vibration of the aldehyde group around 1690-1710 cm⁻¹. C-H stretching of the aldehyde proton may be visible around 2720 and 2820 cm⁻¹. Aromatic C=C and C=N stretching vibrations in the 1450-1600 cm⁻¹ region. C-Cl stretching vibrations in the fingerprint region.
Mass Spec Molecular ion peak corresponding to the molecular weight of C₁₀H₅Cl₂NO (225.07 g/mol ). The isotopic pattern for two chlorine atoms will be a characteristic feature.

Applications as a Synthetic Intermediate

The dual reactivity of 2,7-dichloroquinoline-3-carbaldehyde makes it a powerful precursor for a variety of heterocyclic compounds, particularly those with therapeutic potential.

Transformations cluster_aldehyde Aldehyde Reactions cluster_chloro C2-Chloro Reactions cluster_fused Fused Heterocycles Start 2,7-Dichloroquinoline-3-carbaldehyde Schiff Schiff Bases Start->Schiff R-NH₂ Reduction Alcohol Start->Reduction NaBH₄ Oxidation Carboxylic Acid Start->Oxidation KMnO₄ Amino 2-Amino Derivatives Start->Amino R-NH₂ (harsher cond.) Thio 2-Thio Derivatives Start->Thio NaSH Pyrazolo Pyrazolo[3,4-b]quinolines Start->Pyrazolo Hydrazine Thieno Thieno[2,3-b]quinolines Start->Thieno Mercapto- acetate

Caption: Key synthetic transformations of 2,7-dichloroquinoline-3-carbaldehyde.

Synthesis of Schiff Bases and their Derivatives

The aldehyde group readily undergoes condensation with primary amines to form Schiff bases (imines).[1][10] These intermediates can be further cyclized or modified to generate a variety of heterocyclic structures.

Materials:

  • 2,7-dichloroquinoline-3-carbaldehyde (1.0 eq.)

  • Primary amine (e.g., aniline, substituted anilines) (1.1 eq.)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 2,7-dichloroquinoline-3-carbaldehyde in ethanol in a round-bottom flask.

  • Add the primary amine to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry. If no precipitate forms, the solvent can be removed under reduced pressure and the residue purified by column chromatography or recrystallization.

Building Blocks for Potential Antimalarial Agents

The 4-aminoquinoline scaffold is a well-established pharmacophore for antimalarial drugs, with chloroquine being a prime example.[11] While 2,7-dichloroquinoline-3-carbaldehyde is not a direct precursor to chloroquine, its derivatives can be explored for antimalarial activity. The chlorine at the 7-position is a key structural feature of many active 4-aminoquinoline antimalarials.[11] Synthetic strategies can be envisioned where the aldehyde is converted to a suitable functional group that can then be used to introduce the desired side chain, or where the C-2 chlorine is displaced.

Precursors for Kinase Inhibitors

The quinoline scaffold is also prevalent in a number of approved kinase inhibitors.[12] The ability to functionalize the 2,7-dichloroquinoline-3-carbaldehyde core in multiple positions makes it an attractive starting point for the synthesis of libraries of compounds for screening against various kinases. For example, the aldehyde can be used to build heterocyclic rings that mimic the hinge-binding motifs of known kinase inhibitors.

Conclusion

2,7-dichloroquinoline-3-carbaldehyde is a readily accessible and highly versatile synthetic intermediate. Its rich chemistry allows for the efficient construction of a wide range of complex heterocyclic molecules. The protocols and application notes provided herein offer a starting point for researchers to explore the full potential of this valuable building block in the discovery and development of new chemical entities with potential therapeutic applications, particularly in the fields of antimalarial and anticancer drug discovery.

References

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-Formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & El-Sayed, R. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(2), 875-905. [Link]

  • Kaur, K., Jain, M., & Jain, R. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Current Drug Therapy, 11(1), 4-18. [Link]

  • Wikipedia. (n.d.). 4-Aminoquinoline. [Link]

  • Parmar, N. J., Barad, H. A., Labana, B. L., Rajnikant, & Gupta, V. K. (2013). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. RSC Advances, 3(42), 19379-19388. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Supplementary Information for A Highly Effective One-Pot Synthesis of Quinolines from o-Nitroarylcarbaldehydes. [Link]

  • Patel, H. M., & Patel, K. D. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(10), 3568-3578. [Link]

  • International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. [Link]

  • Asghari, S., Ramezani, M., & Ramezani, F. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl) malonaldehyde and its reactions. International Journal of Organic Chemistry, 3(3), 187-193. [Link]

  • Supplementary Material for Synthesis of Quinolines from 2-aminoaryl ketones: Probing the Lewis Acid Sites of Metal Organic Framework Catalyst. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, R. A. (2012). 2-Chloroquinoline-3-carbaldehydes: Synthesis, reactions and applications. Arkivoc, 2012(1), 211-276. [Link]

  • Massoud, M. A. M., El-Sawy, A. A., & Shaker, M. A. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(1), 244-287. [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Tekale, A. S. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 10(1), 177-180. [Link]

  • Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

  • ResearchGate. (n.d.). Condensation of 2-aminomethylaniline with aldehydes and ketones for the fast one-pot synthesis of a library of 1,2,3,4-tetrahydroquinazolines under flow conditions. [Link]

  • El-Gamal, M. I., Al-Ameen, M. A., & Al-Zoubi, R. M. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

Sources

Application Note: Selective Functionalization of 2,7-Dichloroquinoline-3-carbaldehyde via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026


) Protocols for 2,7-Dichloroquinoline-3-carbaldehyde

Introduction & Strategic Significance

2,7-Dichloroquinoline-3-carbaldehyde (2,7-DCQ) is a high-value pharmacophore precursor used extensively in the synthesis of fused heterocyclic systems, including pyrimido[4,5-b]quinolines, benzo[b][1,8]naphthyridines, and quinoline-based Schiff bases.

For medicinal chemists, this scaffold offers a unique regioselective advantage :

  • C2-Position (High Reactivity): The chlorine at C2 is highly activated towards nucleophilic aromatic substitution (

    
    ) due to the inductive electron-withdrawing effect of the adjacent ring nitrogen and the resonance withdrawal from the C3-formyl group.
    
  • C7-Position (Latent Reactivity): The chlorine at C7 is significantly less reactive, remaining stable under standard

    
     conditions. This allows it to serve as a "handle" for subsequent palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) in late-stage diversification.
    

This application note provides a validated protocol for the selective C2-functionalization of 2,7-DCQ, focusing on amine and azide nucleophiles.

Reactivity Profile & Mechanism

The Regioselectivity Driver

The reactivity difference between C2 and C7 is governed by the stability of the Meisenheimer intermediate. Attack at C2 places the negative charge on the electronegative ring nitrogen, a highly favorable transition state. Attack at C7 requires disrupting the benzenoid ring aromaticity without the direct stabilization of the heteroatom.

Mechanistic Pathway ( )

The reaction proceeds via an addition-elimination mechanism:

  • Nucleophilic Attack: The nucleophile (Nu) attacks C2.

  • Intermediate Stabilization: Formation of a resonance-stabilized anionic complex.

  • Re-aromatization: Loss of the chloride ion restores aromaticity.

SNAr_Mechanism SM 2,7-Dichloroquinoline- 3-carbaldehyde TS Meisenheimer Complex SM->TS + Nucleophile (Nu:) (Slow Step) Prod 2-Substituted Product TS->Prod - Cl⁻ (Fast Step) HCl HCl / Salt TS->HCl Byproduct

Figure 1: Mechanistic pathway for the selective


 reaction at the C2 position.

Experimental Protocol

Materials & Safety
  • Precursor: 2,7-Dichloroquinoline-3-carbaldehyde (CAS: 73568-33-9).[1]

  • Nucleophiles: Primary amines (Aniline, Benzylamine), Secondary amines (Morpholine), or Sodium Azide.

  • Solvents: Ethanol (EtOH), Acetonitrile (MeCN), or DMF.

  • Base: Triethylamine (TEA) or

    
     (often optional for highly basic amines).
    

Safety Warning: 2,7-DCQ is a skin and eye irritant.[2] Azide reactions can generate hydrazoic acid if acidified; maintain basic/neutral pH. Work in a fume hood.

Protocol A: Amination (C2-Displacement)

This protocol describes the synthesis of 2-aminoquinoline-3-carbaldehyde derivatives.

Step-by-Step Workflow:

  • Setup: In a 50 mL round-bottom flask, dissolve 1.0 eq (226 mg) of 2,7-Dichloroquinoline-3-carbaldehyde in 10 mL of anhydrous Ethanol .

  • Addition: Add 1.1 eq of the amine (e.g., aniline or morpholine).

    • Note: If using a salt form of the amine, add 2.0 eq of TEA.

  • Reaction: Reflux the mixture at 80°C for 2–4 hours .

    • Monitoring: Monitor via TLC (30% EtOAc/Hexane). Starting material (

      
      ) should disappear; a lower 
      
      
      
      fluorescent spot will appear.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • The product often precipitates as a yellow/orange solid.

    • Filtration: Filter the solid and wash with cold ethanol (2 x 5 mL).

    • Recrystallization: If necessary, recrystallize from hot EtOH or DMF/EtOH mixtures.

Protocol B: Azidation (Tetrazole Formation)

Reaction with sodium azide yields 2-azidoquinoline-3-carbaldehyde, which exists in equilibrium with its cyclic tetrazolo[1,5-a]quinoline isomer.

  • Setup: Dissolve 1.0 eq of 2,7-DCQ in DMF (5 mL/mmol).

  • Activation: Add 1.5 eq of Sodium Azide (

    
    ).
    
  • Reaction: Stir at 60°C for 4 hours .

    • Caution: Do not overheat to avoid decomposition.

  • Quench: Pour the reaction mixture into crushed ice/water.

  • Isolation: Filter the resulting precipitate. Wash copiously with water to remove residual azide.

Optimization & Troubleshooting

Solvent Selection Data

The choice of solvent significantly impacts reaction rate and yield.

SolventTemperatureYield (Avg)Comments
Ethanol Reflux (78°C)85-92%Greenest option; product usually precipitates out.
DMF 60-80°C80-88%Good for low-solubility amines; requires aqueous workup.
Acetonitrile Reflux (82°C)75-85%Clean reaction; easier solvent removal than DMF.
Water Reflux<30%Poor solubility of SM; hydrolysis of aldehyde observed.
Common Issues
  • Hydrolysis: The C2-Cl bond is sensitive. Avoid excessive water in the reaction unless intended.

  • Aldehyde Oxidation: Prolonged exposure to air in basic media can oxidize the C3-CHO to a carboxylic acid. Use an inert atmosphere (

    
    ) if the reaction exceeds 6 hours.
    
  • Bis-substitution: Reaction at C7 is rare but can occur with extremely strong nucleophiles (e.g., thiolate anions) at high temperatures (>120°C). Keep temperature <100°C to ensure selectivity.

Experimental Workflow Diagram

Workflow Start Start: 2,7-DCQ (1.0 eq) in EtOH Add Add Nucleophile (1.1 eq) + Base Start->Add Heat Reflux (80°C) 2-4 Hours Add->Heat Check TLC Check (SM Consumed?) Heat->Check Check->Heat No Cool Cool to RT (Precipitation) Check->Cool Yes Filter Vacuum Filtration Cool->Filter Wash Wash with Cold EtOH Filter->Wash Dry Final Product (Yellow Solid) Wash->Dry

Figure 2: Standard workflow for the amination of 2,7-dichloroquinoline-3-carbaldehyde.

References

  • Vilsmeier-Haack Synthesis & General Reactivity: Tekale, A. S., et al. "Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives." International Journal of Chemical Studies, 2016.

  • Azide Reactivity & Tetrazole Equilibrium: Farag, A. M., et al. "Preparation and Reactions of 2-azidoquinoline-3-carboxaldehyde with Primary Amines." Journal of Chemical Research, 2009.[3]

  • Regioselectivity in Quinazolines/Quinolines: Lamsabhi, A. M., et al.[4] "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights." New Journal of Chemistry, 2024.

  • Safety Data: Apollo Scientific. "Safety Data Sheet: 2,7-Dichloroquinoline-3-carboxaldehyde."[1]

Sources

Application Notes and Protocols for the Synthesis of Novel Schiff Bases from 2,7-Dichloroquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Quinoline-Based Schiff Bases

The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2][3][4] Its derivatives are known to possess a wide array of pharmacological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties.[1][5] When the versatile quinoline nucleus is functionalized with an imine (-C=N-) group through the formation of a Schiff base, the resulting molecule often exhibits enhanced or novel biological activities.[2][3][5] Schiff bases are synthesized via a condensation reaction between a primary amine and a carbonyl compound, such as an aldehyde or ketone.[1][6]

This application note provides a detailed guide to the synthesis of novel Schiff bases derived from 2,7-dichloroquinoline-3-carbaldehyde. The presence of two chlorine atoms on the quinoline ring offers unique electronic properties and potential sites for further functionalization, making these compounds particularly interesting for drug discovery and development. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and discuss the characterization of the resulting products.

Reaction Mechanism: The Formation of an Imine Bond

The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The mechanism proceeds in two main stages:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2,7-dichloroquinoline-3-carbaldehyde. This results in the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine.[7][8]

  • Dehydration: The hemiaminal intermediate is unstable and readily eliminates a molecule of water to form the stable imine, or Schiff base. This step is often catalyzed by the presence of a small amount of acid, which protonates the hydroxyl group, turning it into a better leaving group (H₂O).[7][9]

The overall reaction is reversible, and the removal of water can drive the equilibrium towards the formation of the Schiff base product.[9]

Schiff_Base_Mechanism Quinoline 2,7-Dichloroquinoline-3-carbaldehyde Hemiaminal Hemiaminal Intermediate Quinoline->Hemiaminal Nucleophilic Addition Amine Primary Amine (R-NH₂) Amine->Hemiaminal SchiffBase Schiff Base Hemiaminal->SchiffBase Dehydration (-H₂O) Water Water (H₂O) Synthesis_Workflow Start Starting Materials: - 2,7-Dichloroquinoline-3-carbaldehyde - Primary Amine Reaction Condensation Reaction (Ethanol, Acetic Acid, Reflux) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Isolation Product Isolation (Cooling & Filtration) Monitoring->Isolation If complete Purification Purification (Recrystallization) Isolation->Purification Characterization Structural Characterization Purification->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR IR FTIR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS Final Pure Schiff Base Characterization->Final

Sources

Application Note: Scalable Synthesis of 2,7-Dichloroquinoline-3-Carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 2,7-dichloroquinoline-3-carboxamide represents a high-value pharmacophore in medicinal chemistry. The 2-chloro position serves as an excellent electrophilic handle for SNAr diversifications (e.g., introducing amines or ethers), while the 3-carboxamide moiety provides critical hydrogen-bonding interactions often required for kinase inhibition or receptor binding.

This application note details a robust, three-stage synthesis starting from commercially available 3-chloroaniline. Unlike generic textbook procedures, this protocol addresses the specific regiochemical challenges of the quinoline ring closure and provides a self-validating workflow for scaling the reaction from milligrams to grams.

Strategic Retrosynthesis & Pathway

The synthesis relies on the Meth-Cohn modification of the Vilsmeier-Haack reaction . This route is preferred over the Skraup or Combes syntheses because it introduces the C2-chlorine and C3-formyl groups simultaneously under mild thermal conditions, avoiding the violent exotherms associated with traditional quinoline synthesis.

Critical Regiochemistry Note

Starting with 3-chloroaniline introduces a regiochemical ambiguity. Cyclization can occur at the para position (relative to Cl) to yield the 7-chloro isomer or the ortho position to yield the 5-chloro isomer.

  • Expert Insight: Steric hindrance at the crowded ortho position strongly favors the formation of the 7-chloroquinoline (typically >80% ratio). Recrystallization effectively isolates the 7-isomer.

Pathway Visualization

Retrosynthesis Target 2,7-Dichloroquinoline- 3-carboxamide Acid 2,7-Dichloroquinoline- 3-carboxylic Acid Target->Acid Amidation (SOCl2; NH3) Aldehyde 2,7-Dichloroquinoline- 3-carbaldehyde Acid->Aldehyde Pinnick Oxidation (NaClO2) Acetanilide N-(3-chlorophenyl) acetamide Aldehyde->Acetanilide Meth-Cohn Cyclization (POCl3/DMF) Start 3-Chloroaniline Acetanilide->Start Acetylation (Ac2O)

Figure 1: Retrosynthetic analysis showing the disconnection of the target amide back to the aniline precursor.

Detailed Protocols

Stage 1: The Meth-Cohn Cyclization

Objective: Synthesis of 2,7-dichloroquinoline-3-carbaldehyde.

Reagents
  • N-(3-chlorophenyl)acetamide (1.0 eq)

  • Phosphorus oxychloride (POCl3) (7.0 eq)

  • N,N-Dimethylformamide (DMF) (2.5 eq)

Protocol
  • Vilsmeier Adduct Formation: In a dry round-bottom flask under N2, cool DMF (2.5 eq) to 0°C. Add POCl3 (7.0 eq) dropwise over 30 minutes.

    • Checkpoint: The solution should turn pale yellow/orange. Ensure temperature stays <5°C to prevent thermal decomposition of the Vilsmeier reagent.

  • Addition: Add solid N-(3-chlorophenyl)acetamide (1.0 eq) in portions.

  • Cyclization: Heat the mixture to 85°C for 4–6 hours.

    • Monitoring: TLC (20% EtOAc/Hexane). The starting acetanilide (Rf ~0.3) will disappear; a bright yellow fluorescent spot (Aldehyde, Rf ~0.6) will appear.

  • Quench (Critical Safety Step): Cool the reaction mass to room temperature. Pour the viscous oil slowly onto crushed ice (10x volume) with vigorous stirring.

    • Caution: The hydrolysis of excess POCl3 is violently exothermic. Maintain internal temp <20°C.

  • Isolation: Stir the aqueous suspension for 30 minutes. The product will precipitate as a yellow solid. Filter, wash copiously with water, and dry.

  • Purification: Recrystallize from Ethyl Acetate . This step preferentially crystallizes the linear 7-chloro isomer, leaving the bent 5-chloro isomer in the mother liquor.

Yield Expectation: 65–75% (Yellow needles).

Stage 2: Selective Oxidation

Objective: Conversion of aldehyde to carboxylic acid without hydrolyzing the reactive C2-chlorine. Method: Pinnick Oxidation (NaClO2). Note: While KMnO4 or AgNO3/NaOH are cited in older literature, the Pinnick oxidation is milder and prevents SNAr hydrolysis of the 2-Cl group by hydroxide.

Reagents
  • 2,7-dichloroquinoline-3-carbaldehyde (1.0 eq)

  • Sodium chlorite (NaClO2) (1.5 eq)

  • Sulfamic acid (scavenger for HOCl) (1.5 eq)

  • Solvent: THF/Water (1:1)

Protocol
  • Dissolve the aldehyde in THF/Water.

  • Add sulfamic acid and stir for 5 minutes.

  • Add NaClO2 (dissolved in minimal water) dropwise at 0°C.

  • Allow to warm to room temperature and stir for 2 hours.

  • Workup: The carboxylic acid often precipitates directly. If not, evaporate THF and acidify the aqueous layer to pH 3 with 1N HCl. Filter the white solid.

Yield Expectation: 85–90%.

Stage 3: Amidation

Objective: Conversion of carboxylic acid to carboxamide.

Reagents
  • 2,7-dichloroquinoline-3-carboxylic acid (1.0 eq)

  • Thionyl Chloride (SOCl2) (5.0 eq)

  • Ammonium Hydroxide (28% NH3 aq) or NH3 gas.

Protocol
  • Activation: Suspend the carboxylic acid in neat SOCl2. Reflux for 2 hours.

    • Visual Check: The solid will dissolve, and gas evolution (SO2/HCl) will cease.

  • Evaporation: Remove excess SOCl2 under reduced pressure. Co-evaporate with toluene (2x) to remove traces of thionyl chloride. This yields the crude acid chloride (yellow solid).

  • Amidation: Dissolve the acid chloride in dry THF (or Dichloromethane). Cool to 0°C.

  • Addition:

    • Method A (Gas): Bubble dry NH3 gas through the solution for 15 mins.

    • Method B (Aqueous): Add the THF solution dropwise into a stirred solution of concentrated NH4OH at 0°C.

  • Isolation: Evaporate the organic solvent. Triturate the residue with water to remove ammonium salts. Filter the off-white solid.

Final Yield: 80–85%.

Analytical Validation & Data Summary

ParameterSpecificationMethod
Appearance Off-white to pale yellow powderVisual
Melting Point 220–225°C (dec)Capillary Method
1H NMR (DMSO-d6) δ 8.85 (s, 1H, H-4), 8.20 (d, 1H, H-8), 8.05 (s, 1H, H-5), 7.90 (s, br, NH), 7.75 (d, 1H, H-6), 7.50 (s, br, NH)400 MHz NMR
Mass Spec (ESI) [M+H]+ = 241.0 / 243.0LC-MS (3:1 pattern for Cl2)
Purity >95%HPLC (254 nm)

Troubleshooting & Process Control

Workflow Diagram

Workflow Start Start: 3-Chloroacetanilide Vilsmeier Vilsmeier Reaction (POCl3/DMF, 85°C) Start->Vilsmeier Quench Ice Quench (Temp < 20°C) Vilsmeier->Quench Careful! Exotherm Purify1 Recrystallization (EtOAc) Quench->Purify1 Precipitate Aldehyde Oxidize Oxidation to Acid (NaClO2) Purify1->Oxidize Remove 5-Cl isomer Amidate Acid Chloride -> Amide Oxidize->Amidate Final Final Product 2,7-dichloro... Amidate->Final

Figure 2: Operational workflow emphasizing critical safety and purification checkpoints.

Common Pitfalls
  • Regioisomer Contamination: If the melting point of the intermediate aldehyde is broad (<140°C), significant 5-chloro isomer is present. Remedy: Recrystallize again from Ethyl Acetate before proceeding.

  • Hydrolysis of C2-Cl: During the amidation step, if aqueous ammonia is used and the mixture is allowed to get warm (>20°C), the 2-chloro group may be displaced by ammonia to form the 2-amino quinoline. Control: Keep the reaction at 0°C and limit reaction time, or use anhydrous NH3 in THF.

  • Incomplete Oxidation: If the aldehyde persists, add fresh NaClO2. Old chlorite reagent often absorbs moisture and loses potency.

References

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A versatile new synthesis of quinolines and related fused pyridines. Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes.[1][2][3] Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.

  • Ali, M. A., et al. (2012). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions. Arkivoc, (i), 244-287.

  • Lindgren, B. O., & Nilsson, T. (1973). Preparation of Carboxylic Acids from Aldehydes (Using Chlorite). Acta Chemica Scandinavica, 27, 888.

  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Journal of Organic Chemistry.

Sources

Biological Evaluation of 2,7-Dichloroquinoline-3-Carbaldehyde Derivatives: Synthesis, Assays, and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a comprehensive technical guide for the synthesis and biological evaluation of 2,7-dichloroquinoline-3-carbaldehyde derivatives. The quinoline scaffold, particularly when halogenated at the 2- and 7-positions, exhibits a privileged pharmacophore status due to its ability to interact with diverse biological targets, including DNA gyrase, Topoisomerase II, and heme polymerization pathways. This guide details the core synthetic route via the Vilsmeier-Haack reaction, followed by validated protocols for antimicrobial and anticancer screening, ensuring reproducible data generation for drug discovery campaigns.

Chemical Foundation: Scaffold Synthesis

The entry point for this class of compounds is the construction of the 2,7-dichloroquinoline-3-carbaldehyde core. This is achieved through the formylation and cyclization of m-chloroacetanilide using the Vilsmeier-Haack reagent.

Mechanistic Insight

The reaction utilizes Phosphorus Oxychloride (POCl₃) and Dimethylformamide (DMF) .[1] The in situ generated chloroiminium ion (Vilsmeier reagent) attacks the electron-rich aromatic ring of the acetanilide. The presence of the chlorine atom at the meta position of the starting material directs the cyclization to yield the 7-chloro substituted quinoline, while the reaction conditions simultaneously install the 2-chloro and 3-formyl groups.

Synthesis Protocol (Core Scaffold)

Materials:

  • m-Chloroacetanilide (1.0 eq)

  • POCl₃ (12.0 eq)

  • DMF (3.0 eq)[1]

  • Dichloromethane (DCM) for extraction

  • Sodium bicarbonate (NaHCO₃) for neutralization

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a drying tube, cool DMF (3.0 eq) to 0–5 °C in an ice bath.

  • Addition: Dropwise add POCl₃ (12.0 eq) with constant stirring. Maintain temperature below 5 °C to generate the Vilsmeier reagent (formation of a semi-solid adduct).

  • Substrate Addition: Add m-chloroacetanilide (1.0 eq) portion-wise to the mixture.

  • Cyclization: Remove the ice bath and heat the mixture to 80–90 °C for 12–16 hours. Monitor reaction progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).

  • Quenching: Pour the cooled reaction mixture onto crushed ice (approx. 500 g) with vigorous stirring.

  • Neutralization: Neutralize the resulting suspension with saturated NaHCO₃ solution until precipitate formation is complete (pH ~7-8).

  • Isolation: Filter the pale yellow solid, wash copiously with cold water, and dry.

  • Purification: Recrystallize from ethanol or acetonitrile to obtain pure 2,7-dichloroquinoline-3-carbaldehyde .

Visualization: Synthesis Pathway

SynthesisPathway Start m-Chloroacetanilide Intermediate Chloroiminium Intermediate Start->Intermediate Nucleophilic Attack Reagent Vilsmeier Reagent (DMF + POCl3) Reagent->Intermediate Cyclization Cyclization (80-90°C) Intermediate->Cyclization Electrophilic Subst. Product 2,7-Dichloroquinoline- 3-carbaldehyde Cyclization->Product Hydrolysis & Workup

Figure 1: Vilsmeier-Haack synthesis pathway for the 2,7-dichloroquinoline-3-carbaldehyde scaffold.

Antimicrobial Profiling: MIC Determination

Derivatives of 2,7-dichloroquinoline-3-carbaldehyde, particularly Schiff bases (imines) and hydrazones , have shown potent activity against Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria. The presence of the azomethine (-CH=N-) linkage enhances lipophilicity, facilitating cell wall penetration.

Protocol: Broth Microdilution Assay

Objective: Determine the Minimum Inhibitory Concentration (MIC) of synthesized derivatives.

Reagents:

  • Mueller-Hinton Broth (MHB)

  • Resazurin dye (0.015% w/v in sterile PBS) - Redox indicator for cell viability

  • Positive Control: Ciprofloxacin or Ampicillin

  • Solvent: DMSO (Dimethyl sulfoxide)[2]

Procedure:

  • Stock Preparation: Dissolve test compounds in DMSO to a final concentration of 1 mg/mL.

  • Plate Setup: Use sterile 96-well microtiter plates. Dispense 100 µL of sterile MHB into all wells.

  • Serial Dilution: Add 100 µL of the stock solution to the first column (Column 1). Perform two-fold serial dilutions across the plate (transfer 100 µL from Col 1 to Col 2, mix, transfer to Col 3, etc.). Discard 100 µL from the last well.

  • Inoculation: Adjust bacterial inoculum to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) and dilute 1:100. Add 100 µL of this suspension to all wells.

    • Final Test Range: Typically 500 µg/mL down to 0.9 µg/mL.

  • Incubation: Incubate plates at 37 °C for 18–24 hours.

  • Readout (Resazurin): Add 30 µL of Resazurin solution to each well. Incubate for 2–4 hours.

    • Blue: No bacterial growth (Inhibition).

    • Pink: Bacterial growth (Metabolic reduction of resazurin to resorufin).

  • Analysis: The MIC is the lowest concentration well that remains blue.

Data Reporting:

Compound ID Substitution (R) MIC (µg/mL) - S. aureus MIC (µg/mL) - E. coli Reference
2,7-DCQ-1 -OH (Schiff Base) 12.5 25.0 [1]
2,7-DCQ-2 -NO₂ (Hydrazone) 6.25 12.5 [2]

| Ciprofloxacin | (Control) | 0.5 | 0.25 | - |

Anticancer Assessment: Cytotoxicity Screening

The anticancer mechanism of these derivatives often involves intercalation into DNA or inhibition of Topoisomerase II , leading to apoptosis. The 2,7-dichloro substitution pattern provides a specific steric and electronic profile that favors binding to the DNA minor groove.

Protocol: MTT Cell Viability Assay

Objective: Quantify the cytotoxic effect (IC₅₀) against cancer cell lines (e.g., MCF-7, HeLa, HCT-116).

Reagents:

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO or SDS-HCl.

Workflow:

  • Seeding: Seed cancer cells (e.g., 5 x 10³ cells/well) in 96-well plates. Incubate for 24 hours to allow attachment.

  • Treatment: Treat cells with graded concentrations of the quinoline derivative (e.g., 0.1, 1, 10, 50, 100 µM) in triplicate. Include DMSO vehicle control (< 0.5% v/v).

  • Exposure: Incubate for 48 or 72 hours at 37 °C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent to each well. Incubate for 4 hours. Mitochondrial dehydrogenases in viable cells reduce yellow MTT to purple formazan crystals.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Measure absorbance (OD) at 570 nm using a microplate reader.

  • Calculation:

    
    
    
    • Calculate IC₅₀ using non-linear regression (GraphPad Prism or similar).

Visualization: MTT Assay Workflow

MTT_Workflow Seed Seed Cells (96-well plate) Incubate1 Incubate 24h (Attachment) Seed->Incubate1 Treat Add Quinoline Derivatives (Serial Dilutions) Incubate1->Treat Incubate2 Incubate 48-72h (Drug Action) Treat->Incubate2 MTT Add MTT Reagent (4h Incubation) Incubate2->MTT Solubilize Dissolve Formazan (DMSO) MTT->Solubilize Read Measure OD @ 570nm Calculate IC50 Solubilize->Read

Figure 2: Step-by-step workflow for the MTT cytotoxicity assay.

Computational Insight: Molecular Docking

To validate the mechanism of action, docking studies against DNA Gyrase B (Bacteria) or Topoisomerase II (Cancer) are essential.

Protocol Summary:

  • Protein Prep: Retrieve PDB structure (e.g., 1KZN for DNA Gyrase). Remove water molecules and co-crystallized ligands using PyMOL or Chimera.

  • Ligand Prep: Draw the 2,7-dichloroquinoline derivative structure (ChemDraw), minimize energy (MM2 force field), and convert to PDBQT format.

  • Grid Generation: Define the active site box centered on the co-crystallized ligand (e.g., Clorobiocin site).

  • Docking: Use AutoDock Vina .

  • Analysis: Look for Hydrogen bonds with key residues (e.g., Asp73, Arg76) and Pi-Pi stacking interactions facilitated by the planar quinoline ring.

References

  • Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. ProQuest. Link

  • Synthesis and antimicrobial activity of Schiff bases derived from 2-chloro quinoline-3-carbaldehyde. ResearchGate. Link

  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances. Link

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Link

  • Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones. MDPI. Link

Sources

Application Notes and Protocols for the Evaluation of Antimicrobial Activity of 2,7-dichloroquinoline-3-carbaldehyde Schiff Bases

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. Quinoline derivatives have long been a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Among these, Schiff bases derived from quinoline scaffolds have attracted significant attention due to their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. The formation of an azomethine group (C=N) in Schiff bases is crucial, often enhancing the biological activity of the parent aldehyde. This guide focuses on a specific, promising subclass: Schiff bases derived from 2,7-dichloroquinoline-3-carbaldehyde. The strategic placement of chloro groups on the quinoline ring can significantly modulate the lipophilicity and electronic properties of the molecule, potentially leading to enhanced antimicrobial efficacy.

These application notes provide a comprehensive framework for the synthesis and antimicrobial evaluation of this class of compounds. The protocols are designed to be self-validating, with explanations of the underlying scientific principles to empower researchers to not only execute the experiments but also to interpret the results with confidence and insight.

Part 1: Synthesis of 2,7-dichloroquinoline-3-carbaldehyde Schiff Bases

The overall synthetic workflow involves a two-step process: first, the synthesis of the key intermediate, 2,7-dichloroquinoline-3-carbaldehyde, followed by the condensation reaction with various primary amines to yield the target Schiff bases.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Schiff Base Formation Acetanilide 3-Chloroacetanilide Vilsmeier_Reagent Vilsmeier-Haack Reagent (POCl₃/DMF) Acetanilide->Vilsmeier_Reagent Cyclization/ Formylation Precursor 2,7-dichloroquinoline-3-carbaldehyde Vilsmeier_Reagent->Precursor Amine Primary Amine (R-NH₂) Precursor->Amine Condensation (Ethanol, Acetic Acid catalyst) Schiff_Base Target Schiff Base Amine->Schiff_Base Antimicrobial_Testing_Workflow cluster_0 Preparation cluster_1 Screening & Quantification cluster_2 Data Analysis Compound_Prep Prepare Stock Solutions of Schiff Bases (in DMSO) Agar_Well Agar Well Diffusion Assay Compound_Prep->Agar_Well MIC_Test Broth Microdilution Assay Compound_Prep->MIC_Test Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Agar_Well Inoculum_Prep->MIC_Test Inhibition_Zone Measure Zone of Inhibition (mm) Agar_Well->Inhibition_Zone MIC_Value Determine MIC (µg/mL) MIC_Test->MIC_Value

Application Notes and Protocols for 2,7-Dichloroquinoline-3-carbaldehyde Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in Kinase Inhibition

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its rigid, planar structure and synthetic tractability make it an ideal starting point for the development of highly specific and potent inhibitors of various enzyme classes, particularly protein kinases.[2] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[3][4] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[5] This document provides a detailed guide for researchers on the synthesis, application, and evaluation of a specific class of quinoline derivatives, those derived from 2,7-dichloroquinoline-3-carbaldehyde, as potential inhibitors of key cellular signaling kinases.

Recent research has highlighted the potential of quinoline-based compounds to target the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[3][6] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in human cancers.[3][7] This guide will therefore focus on the application of 2,7-dichloroquinoline-3-carbaldehyde derivatives as inhibitors of the PI3K/Akt/mTOR pathway.

Synthesis of 2,7-Dichloroquinoline-3-carbaldehyde Derivatives

The synthetic route to 2,7-dichloroquinoline-3-carbaldehyde derivatives typically begins with the Vilsmeier-Haack reaction to form the core carbaldehyde scaffold.[8] This versatile intermediate can then be further modified to generate a library of derivatives. A general synthetic scheme is outlined below.

Synthesis_Scheme A Substituted Acetanilide C 2,7-Dichloroquinoline-3-carbaldehyde A->C Cyclization & Formylation B Vilsmeier-Haack Reagent (POCl3, DMF) B->C E Derivative Library (e.g., Schiff bases) C->E Condensation/Substitution D Primary/Secondary Amine or other nucleophile D->E

Figure 1: General synthesis of 2,7-dichloroquinoline-3-carbaldehyde derivatives.

Protocol 1: Synthesis of the 2,7-Dichloroquinoline-3-carbaldehyde Core

This protocol is adapted from established Vilsmeier-Haack reaction procedures for quinoline synthesis.

Materials:

  • Substituted p-chloroacetanilide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice bath

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Crushed ice

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, cool DMF in an ice bath.

  • Slowly add POCl₃ dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent.

  • Add the substituted p-chloroacetanilide portion-wise to the Vilsmeier reagent, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat under reflux for the appropriate time (typically monitored by TLC).

  • After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the 2,7-dichloroquinoline-3-carbaldehyde core.

Protocol 2: Derivatization of the Core Scaffold

The aldehyde functional group of the core scaffold is a versatile handle for a variety of chemical transformations to generate a library of derivatives. A common approach is the formation of Schiff bases through condensation with primary amines.

Materials:

  • 2,7-dichloroquinoline-3-carbaldehyde

  • Substituted primary amine

  • Glacial acetic acid (catalyst)

  • Ethanol (solvent)

  • Stirring apparatus

Procedure:

  • Dissolve 2,7-dichloroquinoline-3-carbaldehyde in ethanol in a round-bottom flask.

  • Add an equimolar amount of the desired substituted primary amine.

  • Add a catalytic amount of glacial acetic acid.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • The resulting Schiff base derivative may precipitate out of the solution upon cooling or can be isolated by removal of the solvent under reduced pressure followed by purification (e.g., column chromatography or recrystallization).

Evaluating Kinase Inhibitory Activity

The inhibitory potential of the synthesized 2,7-dichloroquinoline-3-carbaldehyde derivatives against kinases in the PI3K/Akt/mTOR pathway can be assessed through a combination of in vitro biochemical assays and cell-based assays.

In Vitro Kinase Inhibition Assays

Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. A variety of assay formats are available, with luminescence-based assays being a popular choice for their high sensitivity and throughput.

Protocol 3: In Vitro PI3Kα Inhibition Assay (Luminescence-based)

This protocol is a general guideline for a luminescence-based kinase assay that measures ATP consumption.

Materials:

  • Purified recombinant PI3Kα enzyme

  • Kinase substrate (e.g., PIP2)

  • ATP

  • Kinase assay buffer

  • Synthesized 2,7-dichloroquinoline-3-carbaldehyde derivatives (dissolved in DMSO)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In the wells of the assay plate, add the kinase assay buffer, the PI3Kα enzyme, and the substrate.

  • Add the diluted test compounds to the appropriate wells. Include wells with DMSO only as a negative control (100% activity) and wells with a known PI3K inhibitor as a positive control.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at the optimal temperature and for a predetermined time to allow for the enzymatic reaction to proceed within the linear range.

  • Stop the reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal on a plate reader. A lower signal indicates higher kinase activity (more ATP consumed), while a higher signal indicates inhibition of the kinase.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Table 1: Representative IC₅₀ Values of Quinoline Derivatives Against PI3K/mTOR Pathway Kinases

Compound IDTarget KinaseIC₅₀ (nM)Reference
PQQmTOR64[3]
Derivative 7cPI3Kα>500,000[9]
Derivative XPI3Kα0.50 - 2.03[10]
Derivative YCDK9115[11]

Note: The IC₅₀ values presented are for various quinoline-based inhibitors and are intended to be representative. Actual values for 2,7-dichloroquinoline-3-carbaldehyde derivatives must be determined experimentally.

Cell-Based Assays

Cell-based assays are crucial for evaluating the efficacy of the compounds in a more physiologically relevant context. These assays can determine the effect of the inhibitors on cell viability and the phosphorylation status of downstream targets in the PI3K/Akt/mTOR pathway.

Protocol 4: Cell Viability Assay (MTT or similar)

Materials:

  • Cancer cell line with a known activated PI3K/Akt/mTOR pathway (e.g., MCF-7, PC-3)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Synthesized 2,7-dichloroquinoline-3-carbaldehyde derivatives (dissolved in DMSO)

  • MTT reagent (or other viability assay reagent)

  • Solubilization buffer (if using MTT)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds. Include a DMSO-only control.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add the viability assay reagent to each well and incubate according to the manufacturer's protocol.

  • Measure the absorbance or fluorescence on a microplate reader.

  • Calculate the percent cell viability relative to the DMSO control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) value.

Protocol 5: Western Blotting for Downstream Pathway Modulation

Western blotting is used to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, such as Akt and S6 ribosomal protein, to confirm the mechanism of action of the inhibitors.

Workflow_WesternBlot A 1. Cell Culture & Treatment with Quinoline Derivatives B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer to Membrane C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (e.g., p-Akt, Akt, p-S6, S6) E->F G 7. Secondary Antibody Incubation F->G H 8. Detection & Imaging G->H I 9. Data Analysis H->I

Figure 2: Workflow for Western Blot Analysis.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels and running buffer

  • Protein transfer apparatus and buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6, anti-S6)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test compounds at various concentrations for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Analyze the band intensities to determine the change in phosphorylation of the target proteins relative to the total protein levels.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival and growth. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Activated Akt then phosphorylates a multitude of downstream targets, including mTOR, which promotes protein synthesis and cell growth. Quinoline-based inhibitors are often designed to be ATP-competitive, binding to the ATP-binding pocket of the target kinase and preventing the phosphorylation of its substrates.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation Inhibition Inhibitor 2,7-Dichloroquinoline Derivative Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Figure 3: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Conclusion and Future Directions

The 2,7-dichloroquinoline-3-carbaldehyde scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic accessibility of this core allows for the generation of diverse chemical libraries that can be screened for activity against various kinases. The protocols outlined in this document provide a comprehensive framework for the synthesis, in vitro evaluation, and cell-based characterization of these compounds as inhibitors of the PI3K/Akt/mTOR pathway. Further optimization of hit compounds through structure-activity relationship (SAR) studies will be crucial for improving their potency, selectivity, and drug-like properties, ultimately paving the way for the development of new therapeutic agents.

References

  • International Journal of Science and Research (IJSR). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. [Link]

  • ResearchGate. Quinoline-based PI3K/mTOR dual inhibitors obtained via probing residues... [Link]

  • MDPI. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. [Link]

  • PubMed. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. [Link]

  • MDPI. Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. [Link]

  • PMC - NIH. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. [Link]

  • Elsevier. Picking the point of inhibition: A comparative review of PI3K/AKT/mTOR pathway inhibitors. [Link]

  • PubMed. Synthesis and Inhibition of Src Kinase Activity by 7-ethenyl and 7-ethynyl-4-anilino-3-quinolinecarbonitriles. [Link]

  • PMC - NIH. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. [Link]

  • NIH. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. [Link]

  • Wiley Online Library. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). [Link]

  • ResearchGate. (PDF) Targeting the PI3K/Akt/mTOR Pathway. [Link]

  • PubMed - NIH. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. [Link]

Sources

The Versatile Scaffold: Application Notes on 2,7-Dichloroquinoline-3-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Core in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a "privileged scaffold" in medicinal chemistry. Its presence in numerous natural products, pharmaceuticals, and synthetic compounds with a broad spectrum of biological activities underscores its significance.[1][2] Quinoline derivatives have demonstrated a remarkable range of pharmacological properties, including anticancer, antimalarial, antibacterial, antiviral, anti-inflammatory, and antihypertensive effects.[3][4] The versatility of the quinoline nucleus allows for structural modifications that can fine-tune its therapeutic properties, making it a cornerstone in the design of novel bioactive molecules.[1][2]

Within this important class of compounds, 2,7-dichloroquinoline-3-carbaldehyde emerges as a particularly valuable and reactive intermediate. The presence of two chlorine atoms at positions 2 and 7, along with a reactive aldehyde group at position 3, provides multiple sites for chemical elaboration. The chlorine at the 2-position is susceptible to nucleophilic substitution, while the aldehyde group readily participates in condensation and cyclization reactions. This multi-functional nature allows for the construction of a diverse array of complex heterocyclic systems, leading to the discovery of potent and selective therapeutic agents.[5] This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and application of 2,7-dichloroquinoline-3-carbaldehyde in medicinal chemistry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2,7-dichloroquinoline-3-carbaldehyde is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₁₀H₅Cl₂NO
Molecular Weight 226.06 g/mol
IUPAC Name 2,7-dichloroquinoline-3-carbaldehyde
CAS Number 73568-33-9

Synthesis of 2,7-Dichloroquinoline-3-carbaldehyde

The most common and efficient method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[3][6] This reaction utilizes a substituted acetanilide as the starting material, which undergoes formylation and cyclization in the presence of a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide).[7]

Protocol: Vilsmeier-Haack Synthesis

This protocol details the synthesis of 2,7-dichloroquinoline-3-carbaldehyde starting from 3-chloroacetanilide.

Materials:

  • 3-Chloroacetanilide

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Ethanol (for recrystallization)

  • Round-bottom flask with a dropping funnel and condenser

  • Magnetic stirrer with heating mantle

  • Ice bath

Procedure:

  • In a round-bottom flask, combine 3-chloroacetanilide (1 equivalent) and N,N-dimethylformamide (3 equivalents).

  • Cool the mixture in an ice bath and stir for 20 minutes.

  • Slowly add phosphorus oxychloride (15 equivalents) dropwise to the mixture using the dropping funnel, ensuring the temperature is maintained in the ice bath.[7]

  • After the addition is complete, allow the reaction mixture to warm to room temperature.

  • Heat the mixture at 80-90°C for 7-10 hours under a condenser. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[7]

  • Once the reaction is complete, carefully pour the mixture onto crushed ice with stirring.

  • Collect the resulting precipitate by filtration and wash thoroughly with cold water.

  • Purify the crude product by recrystallization from ethanol to obtain 2,7-dichloroquinoline-3-carbaldehyde.

Causality behind Experimental Choices:

  • The Vilsmeier reagent, formed in situ from POCl₃ and DMF, is a potent electrophile that attacks the electron-rich aromatic ring of the acetanilide.

  • The subsequent cyclization and chlorination steps lead to the formation of the desired quinoline scaffold.

  • Careful control of the reaction temperature during the addition of POCl₃ is crucial to manage the exothermic nature of the reaction.[8]

  • The final workup with ice water hydrolyzes any remaining Vilsmeier reagent and precipitates the product.

G cluster_synthesis Vilsmeier-Haack Synthesis Workflow Start 3-Chloroacetanilide + DMF Reagent POCl3 (Vilsmeier Reagent Formation) Start->Reagent Cooling (Ice Bath) Reaction Heating (80-90°C) Formylation & Cyclization Reagent->Reaction Slow Addition Workup Quenching with Ice Water Reaction->Workup Purification Recrystallization from Ethanol Workup->Purification Filtration Product 2,7-Dichloroquinoline-3-carbaldehyde Purification->Product

Vilsmeier-Haack synthesis of 2,7-dichloroquinoline-3-carbaldehyde.

Applications in the Synthesis of Bioactive Molecules

The strategic placement of reactive groups in 2,7-dichloroquinoline-3-carbaldehyde makes it a versatile precursor for a variety of heterocyclic compounds with significant biological activities.

Synthesis of Pyrazolo[4,3-c]quinolines

Pyrazolo[4,3-c]quinolines are a class of compounds that have garnered attention for their anti-inflammatory and anticancer properties.[9] They can be synthesized from 2,7-dichloroquinoline-3-carbaldehyde through a cyclocondensation reaction with hydrazine hydrate.

Materials:

  • 2,7-Dichloroquinoline-3-carbaldehyde

  • Hydrazine hydrate

  • Ethanol

  • Reflux apparatus

Procedure:

  • Dissolve 2,7-dichloroquinoline-3-carbaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.2 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration, wash with cold ethanol, and dry to yield 2,7-dichloro-1H-pyrazolo[4,3-c]quinoline.

Synthesis of Schiff's Bases

The aldehyde functionality of 2,7-dichloroquinoline-3-carbaldehyde readily undergoes condensation with primary amines to form Schiff's bases (imines). These derivatives have been investigated for their anticancer and antiviral activities.[10][11]

Materials:

  • 2,7-Dichloroquinoline-3-carbaldehyde

  • Substituted primary amine (e.g., aniline, aminobenzothiazole)

  • Ethanol or methanol

  • Glacial acetic acid (catalytic amount)

  • Reflux apparatus

Procedure:

  • Dissolve 2,7-dichloroquinoline-3-carbaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Add the substituted primary amine (1 equivalent) and a few drops of glacial acetic acid.

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction mixture, and the Schiff's base product will often precipitate.

  • Collect the solid by filtration and recrystallize from a suitable solvent.

Biological Activities of 2,7-Dichloroquinoline-3-carbaldehyde Derivatives

The derivatization of the 2,7-dichloroquinoline-3-carbaldehyde scaffold has led to the discovery of compounds with potent biological activities across various therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the potential of quinoline-based compounds as anticancer agents.[11][12] Derivatives of 2,7-dichloroquinoline-3-carbaldehyde, particularly Schiff's bases, have shown promising cytotoxicity against various cancer cell lines.

Derivative ClassCell LineIC₅₀ (µM)Reference
Schiff's Base with 6-methoxy-benzothiazoleMCF7 (Breast Cancer)12.73[11]
Schiff's Base with 6-ethoxy-benzothiazoleMCF7 (Breast Cancer)13.78[11]
Schiff's Base with 6-chloro-benzothiazoleMCF7 (Breast Cancer)10.65[11]
Schiff's Base with 6-methoxy-benzothiazoleA549 (Lung Cancer)13.76[11]
Schiff's Base with 6-ethoxy-benzothiazoleA549 (Lung Cancer)13.44[11]
Schiff's Base with 6-chloro-benzothiazoleA549 (Lung Cancer)10.89[11]
2-(1H-benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinolineDAN-G (Pancreatic Cancer)1.23[2]
2-(1H-benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinolineLCLC-103H (Lung Cancer)1.49[2]
2-(1H-benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinolineSISO (Cervical Cancer)1.40[2]
Antiviral Activity

Recent research has explored the potential of 2-chloroquinoline-based compounds as inhibitors of SARS-CoV-2 proteases, Mpro and PLpro.[10] The rationale is that the 2-chloroquinoline moiety can act as a pharmacophore, and the electrophilic centers (the imine carbon in Schiff's bases and the carbon bearing the chlorine) can be targeted by the catalytic cysteine residue of these proteases.[10]

Anti-inflammatory Activity

Pyrazolo[4,3-c]quinoline derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 cells.[9] This suggests a potential mechanism involving the inhibition of inducible nitric oxide synthase (iNOS).

Mechanism of Action: Targeting Kinase Signaling Pathways

Quinoline-based compounds are well-recognized as potent kinase inhibitors.[1][13] Several approved anticancer drugs containing a quinoline scaffold target key kinases in signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT/mTOR pathway.[14] This pathway is crucial for regulating cell proliferation, growth, and survival.

G cluster_pathway Simplified PI3K/AKT/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Promotes Inhibitor Quinoline-based Kinase Inhibitor (Derived from 2,7-dichloroquinoline-3-carbaldehyde) Inhibitor->PI3K Inhibits Inhibitor->AKT Inhibits Inhibitor->mTORC1 Inhibits

Targeting the PI3K/AKT/mTOR pathway with quinoline-based inhibitors.

The derivatization of 2,7-dichloroquinoline-3-carbaldehyde can lead to compounds that act as inhibitors of key kinases like PI3K, AKT, and mTOR. By blocking the activity of these enzymes, these compounds can disrupt the downstream signaling cascade, ultimately leading to a reduction in cancer cell proliferation and survival. The design of such inhibitors often involves creating molecules that can fit into the ATP-binding pocket of the target kinase, preventing phosphorylation and activation of downstream substrates.

Conclusion

2,7-Dichloroquinoline-3-carbaldehyde is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and the presence of multiple reactive sites allow for the creation of a wide range of heterocyclic compounds. The derivatives of this scaffold have demonstrated significant potential as anticancer, antiviral, and anti-inflammatory agents. Future research efforts focused on the continued exploration of the chemical space around this privileged scaffold are likely to yield novel and potent therapeutic candidates.

References

  • Al-Suwaidan, I. A., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017).
  • Romero, A. H. (2016). A Modified Procedure for the Synthesis of 2-Chloroquinoline-3-Carbaldehydes Using Phosphorus Pentachloride. Synthetic Communications, 46(3), 287-291.
  • Mekheimer, R. A., et al. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ARKIVOC, 2012(i), 211-276.
  • Dundee, D. B., et al. (2018). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.
  • BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of Chloroquinoline Carbaldehydes. BenchChem.
  • Kumar, S., et al. (2022). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Bioorganic Chemistry, 128, 106076.
  • Purdue University Graduate School. (2023). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3-F]QUINOLINE ANALOGS. Purdue University.
  • Afrin, S., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
  • Benny, P. J., et al. (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Scientific Reports, 12(1), 4721.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Al-Ostoot, F. H., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). ResearchGate.
  • Bielawska, A., et al. (2019). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 24(15), 2777.
  • El-Sayed, N. N. E., et al. (2021). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Bioorganic Chemistry, 116, 105322.
  • Wang, Y., et al. (2022). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 27(19), 6527.
  • Chen, Y. L., et al. (2012). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Molecules, 17(7), 8148-8163.
  • Gomha, S. M., et al. (2017). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Molecules, 22(6), 910.
  • Sharma, A., et al. (2023). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences.
  • ResearchGate. (2023). Synthesis of pyrazolo[3,4-f]quinoline and pyrazolo[4,3-f]quinoline compounds. ResearchGate.
  • Patel, D., et al. (2025). Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases. Asian Journal of Green Chemistry.
  • Gomha, S. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ResearchGate.
  • ResearchGate. (2022). IC 50 values of some derivatives compound of chloroquine against Plasmodium falciparum. ResearchGate.
  • Behalo, M. S., et al. (2022). Discovery of cytotoxic indolo[1,2-c]quinazoline derivatives through scaffold-based design. Bioorganic & Medicinal Chemistry Letters, 74, 128913.
  • Li, Y., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 859.
  • Ali, M. A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21356-21375.

Sources

Process Development Guide: Large-Scale Synthesis of 2,7-Dichloroquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the process chemistry for the large-scale synthesis of 2,7-dichloroquinoline-3-carbaldehyde , a critical pharmacophore intermediate used in the development of antimalarials, statins, and quinoline-based antibiotics.

While the Meth-Cohn (Vilsmeier-Haack) cyclization is the industry standard, scale-up introduces significant thermal risks and regioselectivity challenges. This guide focuses on controlling the exothermic formation of the Vilsmeier reagent, managing the violent hydrolysis of POCl


, and efficiently separating the target 2,7-isomer  from the 2,5-isomer  byproduct without column chromatography.
Key Process Metrics
ParameterSpecificationNotes
Starting Material 3-ChloroanilineCheap, readily available commodity chemical.
Key Reagents POCl

, DMF
Anhydrous conditions required.
Primary Hazard Thermal Runaway / HCl gasStrict "Inverse Quench" protocol required.
Yield Target 65–75% (Isolated)After recrystallization.
Purity Target >98% HPLC<0.5% 2,5-dichloro isomer.

Retrosynthetic Analysis & Pathway

The synthesis relies on the Meth-Cohn Vilsmeier-Haack cyclization . The strategic disconnection reveals N-(3-chlorophenyl)acetamide as the precursor.

Regioselectivity Logic

Starting with 3-chloroaniline presents a regiochemical challenge. Cyclization can occur either ortho or para to the chlorine substituent:

  • Path A (Major): Cyclization para to the chlorine atom yields the 7-chloro isomer (Target). This is sterically favored.

  • Path B (Minor): Cyclization ortho to the chlorine atom yields the 5-chloro isomer (Impurity). This is sterically hindered but non-negligible at high temperatures.

G Start 3-Chloroaniline Inter N-(3-chlorophenyl)acetamide Start->Inter Ac2O, AcOH Reagent POCl3 / DMF (Vilsmeier-Haack) Inter->Reagent Target 2,7-Dichloroquinoline-3-carbaldehyde (Major Product) Reagent->Target Cyclization (Para) Impurity 2,5-Dichloroquinoline-3-carbaldehyde (Minor Impurity) Reagent->Impurity Cyclization (Ortho)

Caption: Reaction pathway showing the divergence of regioisomers during the Vilsmeier-Haack cyclization.

Detailed Experimental Protocols

Stage 1: Synthesis of N-(3-chlorophenyl)acetamide

Rationale: Protecting the amine is a prerequisite for the Vilsmeier reaction. Acetylation reduces the electron density of the ring slightly but directs the subsequent formylation/cyclization.

Protocol:

  • Charge: To a reactor, add 3-chloroaniline (1.0 equiv) and Glacial Acetic Acid (3.0 vol).

  • Addition: Slowly add Acetic Anhydride (1.2 equiv) over 30 minutes.

    • Note: The reaction is exothermic.[1] Maintain internal temperature <60°C.

  • Reaction: Heat to 80°C for 1 hour. Monitor by TLC (Ethyl Acetate:Hexane 3:7).

  • Workup: Pour the mixture into ice water (10 vol). Stir for 30 minutes to precipitate the product.

  • Isolation: Filter the solid. Wash with water until filtrate is neutral pH. Dry in a vacuum oven at 60°C.

    • Expected Yield: >90%.[2]

Stage 2: Vilsmeier-Haack Cyclization (Critical Step)

Rationale: This step constructs the pyridine ring, installs the C2-chlorine, and the C3-aldehyde. The order of addition is critical for safety.

Safety Critical: POCl


 reacts violently with water. Ensure all glassware is oven-dried. Scrubber system for HCl gas is mandatory.

Protocol:

  • Reagent Formation (The "Vilsmeier Complex"):

    • Charge DMF (3.0 equiv) to the reactor. Cool to 0–5°C.[3]

    • Add POCl

      
        (7.0 equiv) dropwise.
      
    • Control: The addition is highly exothermic . Rate of addition must be controlled to keep T < 10°C. A white/yellow semi-solid iminium salt will form.

  • Substrate Addition:

    • Add the dry N-(3-chlorophenyl)acetamide (from Stage 1) to the Vilsmeier complex in portions.

    • Allow the mixture to warm to room temperature, then heat to 85–95°C .

  • Reaction Phase:

    • Maintain 90°C for 4–6 hours.

    • Observation: The mixture will turn dark orange/red. Evolution of HCl gas will be vigorous.

  • The "Inverse Quench" (Safety Critical):

    • Prepare a separate vessel with crushed ice/water (approx. 10x volume of reaction).[4][5]

    • Do NOT add water to the reaction vessel.

    • Slowly pour the hot reaction mixture into the vigorously stirred ice water.

    • Chemistry: This hydrolyzes the intermediate iminium species to the aldehyde.

    • Maintain quench temperature <30°C to prevent tar formation.

  • Isolation:

    • Stir the aqueous slurry for 1 hour. The product precipitates as a pale yellow solid.

    • Filter and wash copiously with water.

Purification & Isomer Separation

The crude solid contains both the 2,7-isomer (major) and 2,5-isomer (minor).

Protocol:

  • Solvent Selection: Recrystallization from Acetonitrile (MeCN) or Ethyl Acetate (EtOAc) is preferred.

  • Process:

    • Dissolve the crude solid in boiling MeCN (approx. 5–7 mL per gram of crude).

    • Hot Filtration: If insoluble black tar is present, filter hot through a celite pad.

    • Crystallization: Allow the filtrate to cool slowly to room temperature, then chill to 0–5°C.

  • Differentiation: The 2,7-dichloro isomer is significantly less soluble and crystallizes out first as long needles. The 2,5-isomer remains largely in the mother liquor.

  • Validation: Check the melting point.

    • 2,7-dichloro isomer: mp 148–150°C.

    • 2,5-dichloro isomer: Lower melting point (often stays in oil form in mixed fractions).

Process Safety & Mechanism Map

The following diagram illustrates the mechanistic flow and safety control points (CP).

Mechanism cluster_0 Exotherm Control Zone cluster_1 Reaction Zone cluster_2 Quench Zone DMF DMF Vilsmeier Chloroiminium Salt DMF->Vilsmeier + POCl3 (T < 10°C) POCl3 POCl3 Inter1 Imidoyl Chloride Vilsmeier->Inter1 + Amide Amide Acetanilide Cyclic Cyclized Intermediate Inter1->Cyclic Heat (90°C) Product 2,7-Dichloro Product Cyclic->Product Hydrolysis (Inverse Quench)

Caption: Mechanistic workflow highlighting critical thermal control zones.

Analytical Validation

To confirm the isolation of the correct 2,7-isomer, use


H NMR.
Proton PositionChemical Shift (

, ppm)
MultiplicityDiagnostic Feature
-CHO (Aldehyde)10.5 SingletDistinctive aldehyde peak.
H-4 (Quinoline)8.7 SingletIsolated aromatic singlet.
H-8 7.9 DoubletOrtho coupling to H-7 is absent (Cl at pos 7), shows meta coupling if resolved.
H-5 8.1 DoubletDiagnostic for 7-substitution pattern.

Note: If the 2,5-isomer is present, you will see a different splitting pattern in the aromatic region due to the loss of symmetry and different coupling constants.

References

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[3][6] A versatile new synthesis of quinolines and related fused pyridines.[3][6] Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes.[2][3][4][6][7] Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.[3][6]

  • Ali, M. M., Tasneem, & Rajanna, K. C. (2001). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides.[7] Synlett, 2001(02), 0251-0253.

  • Larsen, R. D., et al. (1996). Practical Synthesis of a Potent LTD4 Antagonist. Journal of Organic Chemistry, 61(10), 3398–3405. (Demonstrates large-scale Vilsmeier quenching protocols).

  • BenchChem Technical Support. (2025). Safety Protocols for Quenching Phosphorus Oxychloride. BenchChem Application Notes.

Sources

Troubleshooting & Optimization

Technical Support Center: Vilsmeier-Haack Formylation of Acetanilides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Vilsmeier-Haack formylation of acetanilides. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this powerful reaction and may encounter unexpected results or side products. Here, we move beyond simple protocols to explain the causality behind the outcomes, empowering you to troubleshoot and optimize your experiments effectively.

Introduction: The Dual Reactivity of Acetanilides

The Vilsmeier-Haack (V-H) reaction is a cornerstone method for the formylation of electron-rich aromatic compounds.[1][2] Acetanilides, with their activating acetamido group, are excellent substrates. However, their structure presents a unique dual reactivity. Under V-H conditions, acetanilides can undergo two primary transformations:

  • Electrophilic Aromatic Substitution (EAS): The expected formylation of the aromatic ring, typically at the para-position, to yield a substituted acetamidobenzaldehyde.

  • Cyclization-Formylation: A more complex pathway where the Vilsmeier reagent facilitates an intramolecular cyclization involving the acetamido group, leading to the formation of a 2-chloro-3-formylquinoline.[3][4]

Understanding which pathway is favored is critical for achieving the desired product. This guide will help you navigate the reaction's complexities and control its outcome.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format.

Question 1: My TLC shows multiple products, or I isolated a quinoline instead of the expected p-acetamidobenzaldehyde. Why?

This is the most common challenge when working with acetanilides. You have likely encountered the competing cyclization pathway.

Causality: The Vilsmeier-Haack reaction with acetanilides is highly sensitive to temperature. The acetamido group's methyl group can be activated by the Vilsmeier reagent, leading to an intramolecular cyclization. This process requires a higher activation energy than simple aromatic formylation.

  • At low temperatures (0–25 °C): Standard electrophilic aromatic substitution at the para-position is the kinetically favored pathway.

  • At elevated temperatures (reflux, 80–120 °C): The cyclization pathway to form the 2-chloro-3-formylquinoline becomes dominant.[5][6]

Troubleshooting Summary:

Observed IssueProbable CauseRecommended Solution
Major product is 2-chloro-3-formylquinoline Reaction temperature was too high, promoting cyclization.Maintain strict temperature control. For para-formylation, run the reaction at 0 °C and allow it to slowly warm to room temperature. Avoid external heating.
Mixture of para-formylated and quinoline products Inconsistent temperature control or prolonged reaction time at room temperature.Shorten the reaction time and maintain a consistently low temperature. Monitor closely by TLC. Consider quenching the reaction as soon as the starting material is consumed.
Formation of a 2-hydroxy-3-formylquinoline The 2-chloroquinoline product is hydrolyzed during a harsh basic workup (e.g., using strong NaOH).During workup, neutralize the reaction mixture carefully with a milder base like sodium bicarbonate or sodium acetate solution, keeping the temperature low.[7]

Question 2: The reaction mixture turned into a dark, intractable tar. What happened?

Tar formation is a sign of decomposition, which can be caused by several factors.

Causality: The Vilsmeier-Haack reaction is exothermic, particularly during the formation of the Vilsmeier reagent (the adduct of DMF and POCl₃).[2] Uncontrolled temperature spikes can lead to polymerization and decomposition of the starting material, reagent, or product. The presence of moisture or impurities can also catalyze side reactions.

Troubleshooting Summary:

| Probable Cause | Recommended Solution | | :--- | :--- | :--- | | Reaction Overheating | Uncontrolled exotherm during reagent formation or substrate addition. | 1. Prepare the Vilsmeier reagent at 0-5 °C by adding POCl₃ dropwise to DMF with vigorous stirring. Never add DMF to POCl₃. 2. Add the acetanilide substrate solution slowly to the pre-formed reagent at low temperature. 3. Use an ice bath to manage the reaction temperature throughout the addition phases. | | Impure Reagents | Use of old DMF (which can contain dimethylamine) or wet solvents. | Use freshly distilled, anhydrous DMF and high-purity POCl₃. Ensure all glassware is rigorously dried before use. | | Highly Activated Substrate | Substrates with multiple strong electron-donating groups can be overly reactive. | Use a less reactive formylating system or dilute the reaction mixture further. Maintain very low temperatures (-10 to 0 °C) during the reaction. |

Question 3: The reaction is sluggish, and I have a low yield of the desired product.

Low conversion points to insufficient reactivity under the chosen conditions.

Causality: The Vilsmeier reagent is a relatively weak electrophile.[8] Its reaction requires an electron-rich aromatic ring. If the acetanilide substrate is substituted with electron-withdrawing groups (EWGs), its nucleophilicity is reduced, slowing down the reaction.

Troubleshooting Summary:

| Probable Cause | Recommended Solution | | :--- | :--- | :--- | | Deactivated Substrate | Presence of electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) on the acetanilide ring. | 1. Increase Reaction Temperature: For deactivated substrates, higher temperatures may be necessary to drive the reaction to completion. Note that this will likely favor the quinoline cyclization pathway.[9] 2. Increase Reagent Stoichiometry: Use a larger excess of the Vilsmeier reagent (e.g., 2-3 equivalents). 3. Increase Reaction Time: Allow the reaction to stir for a longer period (monitor by TLC). | | Reagent Decomposition | Moisture contamination has degraded the Vilsmeier reagent. | Ensure anhydrous conditions. Prepare the Vilsmeier reagent fresh and use it immediately. |

Visualizing the Pathways

To better understand the competing reactions, the following mechanisms are illustrated.

Vilsmeier_Formylation Acetanilide Acetanilide Intermediate1 Wheland-type Intermediate Acetanilide->Intermediate1 Electrophilic Attack (Low Temp) VR Vilsmeier Reagent (Cl-CH=N+(CH3)2) VR->Intermediate1 ParaProduct_Iminium Para-Iminium Salt Intermediate1->ParaProduct_Iminium -H+ ParaProduct_Aldehyde p-Acetamidobenzaldehyde (Desired Product) ParaProduct_Iminium->ParaProduct_Aldehyde H2O H2O Workup H2O->ParaProduct_Aldehyde

Caption: Mechanism of para-formylation of acetanilide.

Vilsmeier_Cyclization Acetanilide Acetanilide Activated_Methyl Activation of Acetyl Methyl Group Acetanilide->Activated_Methyl High Temp VR Vilsmeier Reagent (VR) VR->Activated_Methyl Cyclization_Intermediate Intramolecular Cyclization Activated_Methyl->Cyclization_Intermediate Electrophilic Attack on Benzene Ring Dehydration_Elimination Dehydration & Elimination Cyclization_Intermediate->Dehydration_Elimination Rearrangement Quinoline_Product 2-Chloro-3-formylquinoline (Side Product) Dehydration_Elimination->Quinoline_Product -H2O, -HCl troubleshooting_workflow Start V-H Reaction on Acetanilide TLC Analyze Crude Reaction Mixture (TLC/LCMS) Start->TLC Decision1 What is the main product? TLC->Decision1 Desired Desired p-Formyl Product Decision1->Desired Success Quinoline Quinoline Side Product Decision1->Quinoline Incorrect Product Tar Tar / Decomposition Decision1->Tar Failed Reaction NoReaction No Reaction / Low Conversion Decision1->NoReaction Incomplete End Purify Desired Product Desired->End Action_Quinoline Action: - Lower reaction temp (0-25°C) - Reduce reaction time Quinoline->Action_Quinoline Action_Tar Action: - Ensure anhydrous conditions - Control exotherm (slow addition at 0°C) - Check reagent purity Tar->Action_Tar Action_NoReaction Action: - Increase temperature (favors quinoline) - Increase reagent equivalents - Check for EWGs on substrate NoReaction->Action_NoReaction Action_Quinoline->Start Re-run Action_Tar->Start Re-run Action_NoReaction->Start Re-run

Sources

Technical Support Center: Purification of 2,7-Dichloroquinoline-3-carbaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 2,7-dichloroquinoline-3-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a deeper understanding of the principles behind the purification process, enabling you to troubleshoot effectively and ensure the highest purity of your compound.

I. Understanding the Compound and the Purification Challenge

2,7-Dichloroquinoline-3-carbaldehyde is a key building block in the synthesis of various pharmaceutical agents and functional materials. Its purity is paramount for the success of subsequent synthetic steps and the biological activity of the final products. The most common route to this compound is the Vilsmeier-Haack reaction, which, while effective, can introduce a range of impurities.

Likely Impurities from Synthesis:

  • Unreacted Starting Materials: Such as p-chloroacetanilide.

  • Incompletely Reacted Intermediates: Remnants from the multi-step Vilsmeier-Haack formylation process.

  • Byproducts: Arising from side reactions or decomposition.

  • Residual Reagents: Traces of phosphorus oxychloride (POCl₃) or dimethylformamide (DMF).

Recrystallization is a powerful and cost-effective technique to remove these impurities, leveraging the differential solubility of the desired compound and its contaminants in a chosen solvent system at varying temperatures.

II. Step-by-Step Recrystallization Protocol

This protocol provides a robust starting point for the purification of 2,7-dichloroquinoline-3-carbaldehyde.

1. Solvent Selection:

  • Based on literature for analogous compounds, ethanol and ethyl acetate are recommended starting solvents.

  • The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.

2. Dissolution:

  • Place the crude 2,7-dichloroquinoline-3-carbaldehyde in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent (e.g., ethanol) and a boiling chip.

  • Gently heat the mixture on a hot plate with stirring.

  • Continue to add the solvent portion-wise until the solid just dissolves at the boiling point of the solvent. Avoid adding an excess of solvent, as this will reduce the final yield.

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization of the product in the funnel.[1]

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2]

  • Once the flask has reached room temperature, you may place it in an ice bath to maximize crystal formation.

5. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.

6. Drying:

  • Dry the purified crystals under vacuum to remove any residual solvent.

III. Visualizing the Workflow

Recrystallization_Workflow A Crude Compound B Add Minimal Hot Solvent A->B C Dissolution B->C D Hot Filtration (if needed) C->D Insoluble Impurities Present E Slow Cooling C->E No Insoluble Impurities D->E F Crystallization E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Drying H->I J Pure Crystals I->J

Caption: Recrystallization workflow for 2,7-dichloroquinoline-3-carbaldehyde.

IV. Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 2,7-dichloroquinoline-3-carbaldehyde in a question-and-answer format.

Q1: My compound "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated with impurities.

  • Immediate Action: Reheat the solution to dissolve the oil. Add a small amount of additional solvent and try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.

  • Preventative Measures:

    • Choose a solvent with a lower boiling point.

    • Use a slightly larger volume of solvent to avoid oversaturation.

    • Consider using a solvent pair. Dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes turbid. Then, clarify the solution by adding a few drops of the good solvent and allow it to cool slowly.

Q2: No crystals are forming, even after cooling in an ice bath. What went wrong?

A2: This is a common problem and usually indicates that too much solvent was used, or the solution is not sufficiently supersaturated.

  • Troubleshooting Steps:

    • Induce Crystallization: Try scratching the inner surface of the flask with a glass rod. The microscopic scratches can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the solution to act as a template for crystallization.

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much, as this can cause the compound to precipitate out of solution rather than crystallize. Once the volume is reduced, allow it to cool slowly again.

    • Add an Anti-Solvent: If you are using a single solvent system, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes cloudy, then add a few drops of the original solvent to clarify and allow to cool.

Q3: The yield of my recrystallized product is very low. How can I improve it?

A3: A low yield can result from several factors.

  • Analysis and Solutions:

    • Excess Solvent: Using too much solvent will result in a significant amount of your product remaining in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary for complete dissolution.

    • Premature Crystallization: If the product crystallizes during hot filtration, you will lose a portion of your yield. Ensure your filtration apparatus is pre-heated.

    • Incomplete Crystallization: Ensure the solution is cooled for a sufficient amount of time, including in an ice bath, to maximize crystal formation.

    • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product. Always use ice-cold solvent for washing.

    • Compound Solubility: Your compound may be too soluble in the chosen solvent even at low temperatures. Re-evaluate your solvent choice.

V. Frequently Asked Questions (FAQs)

Q: What is the best solvent for recrystallizing 2,7-dichloroquinoline-3-carbaldehyde?

Q: How do I know if my recrystallized product is pure?

A: The purity of your recrystallized 2,7-dichloroquinoline-3-carbaldehyde can be assessed by several methods:

  • Melting Point Analysis: A sharp melting point range that is close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good indicator of purity.

  • Spectroscopic Methods: ¹H NMR, ¹³C NMR, and Mass Spectrometry can confirm the structure and identify any remaining impurities.

Q: Can I reuse the mother liquor to recover more product?

A: Yes, it is often possible to recover a second crop of crystals from the mother liquor. This can be achieved by evaporating a portion of the solvent and re-cooling the solution. However, be aware that the second crop of crystals is likely to be less pure than the first, as the concentration of impurities is higher in the remaining mother liquor. It is advisable to analyze the purity of the second crop separately.

VI. Solvent Selection Guide

The choice of solvent is critical for a successful recrystallization. The following table provides a guide to common solvents and their properties, which can aid in selecting an appropriate system for 2,7-dichloroquinoline-3-carbaldehyde.

SolventBoiling Point (°C)PolarityNotes
Ethanol 78Polar ProticOften a good choice for moderately polar compounds like quinolines.[3]
Ethyl Acetate 77Polar AproticAnother good starting solvent, particularly for compounds with ester-like polarity.[4]
Isopropanol 82Polar ProticSimilar to ethanol, can be a suitable alternative.
Acetonitrile 82Polar AproticCan be effective for compounds that are difficult to crystallize from alcohols.
Toluene 111NonpolarMay be useful if the compound is less polar, or as part of a solvent pair.
Hexane/Heptane 69 / 98NonpolarGenerally used as an "anti-solvent" in a solvent pair with a more polar solvent.
Water 100Very PolarUnlikely to be a good single solvent, but can be used in a pair with a miscible organic solvent like ethanol to decrease the solubility of the compound.

VII. Troubleshooting Decision Tree

Troubleshooting_Recrystallization Start Recrystallization Issue Q1 Compound Oiled Out? Start->Q1 Q2 No Crystals Formed? Start->Q2 Q3 Low Yield? Start->Q3 A1_1 Reheat, add more solvent, scratch to induce crystallization. Q1->A1_1 Yes A1_2 Consider a lower boiling point solvent or a solvent pair. A1_1->A1_2 A2_1 Induce crystallization (scratch, seed crystal). Q2->A2_1 Yes A2_2 Reduce solvent volume by evaporation. A2_1->A2_2 A2_3 Add an anti-solvent. A2_2->A2_3 A3_1 Use minimum amount of hot solvent. Q3->A3_1 Yes A3_2 Ensure filtration apparatus is pre-heated. A3_1->A3_2 A3_3 Wash crystals with ice-cold solvent. A3_2->A3_3 A3_4 Re-evaluate solvent choice. A3_3->A3_4

Caption: A decision tree for troubleshooting common recrystallization problems.

VIII. References

  • Recrystallization and Melting Point Analysis. (2022, December 5). YouTube. Retrieved from [Link]

  • Nichols, L. (2021, March 5). 2.1: Recrystallization. Chemistry LibreTexts. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Asian Journal of Green Chemistry. (2024). Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases. Asian Journal of Green Chemistry.

  • International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies.

  • The Royal Society of Chemistry. (2013). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. RSC Advances.

  • Patel, R. B., et al. (2012). Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases. Asian Journal of Green Chemistry, 6(1), 1-10.

  • PubChem. (n.d.). 2,7-Dichloroquinoline-3-carboxaldehyde. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(23), 12625-12655.

  • The Royal Society of Chemistry. (2016). Supporting Information. New Journal of Chemistry.

  • International Journal of Science and Research (IJSR). (2016). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR).

Sources

Technical Support Center: Synthesis of 2,7-Dichloroquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 27-DCQ-SYNTH-001 Subject: Impurity Profiling & Troubleshooting in Meth-Cohn Cyclization Assigned Scientist: Senior Application Specialist, Process Chemistry Division

Executive Summary & Reaction Scope

This guide addresses the synthesis of 2,7-dichloroquinoline-3-carbaldehyde via the Meth-Cohn reaction (Vilsmeier-Haack cyclization of acetanilides). This pathway is preferred for its efficiency but is prone to specific impurity profiles, most notably the regioisomeric contamination (5-chloro isomer) and hydrolytic degradation products.

Core Reaction:

  • Substrate: N-(3-chlorophenyl)acetamide (3-chloroacetanilide).

  • Reagents: Phosphorus oxychloride (POCl

    
    ), Dimethylformamide (DMF).[1][2][3][4][5][6][7][8]
    
  • Target Product: 2,7-dichloroquinoline-3-carbaldehyde (Major).

  • Primary Impurity: 2,5-dichloroquinoline-3-carbaldehyde (Minor regioisomer).

Critical Mechanism & Impurity Pathways

Understanding the mechanism is the only way to control the impurities. The reaction proceeds through an imidoyl chloride intermediate, followed by formylation and cyclization.

The Regioselectivity Problem

The starting material, N-(3-chlorophenyl)acetamide, has a chlorine atom at the meta position. During the electrophilic aromatic substitution (cyclization step), the ring can close at two positions:

  • Para to Cl (Position 4): Yields the 7-chloro isomer (Target). Sterically favored.

  • Ortho to Cl (Position 2): Yields the 5-chloro isomer (Impurity). Sterically hindered but electronically feasible.

Visualizing the Pathway (Graphviz)

MethCohnMechanism Start N-(3-chlorophenyl)acetamide Imidoyl Imidoyl Chloride Intermediate Start->Imidoyl + Vilsmeier Reagent Vilsmeier Vilsmeier Reagent (DMF + POCl3) Vilsmeier->Imidoyl Formylation Chloro-formylation (Side-chain formation) Imidoyl->Formylation Cyclization Cyclization Step (Critical Bifurcation) Formylation->Cyclization Target TARGET: 2,7-Dichloro (Major Product) Cyclization->Target Para-closure (Favored) Impurity IMPURITY: 2,5-Dichloro (Regioisomer) Cyclization->Impurity Ortho-closure (Hindered)

Figure 1: Mechanistic bifurcation in the Meth-Cohn synthesis.[4] The cyclization step determines the ratio of the 7-chloro target to the 5-chloro impurity.

Troubleshooting Guides (FAQ Format)

Module A: The "Sticky Solid" & Tar Formation

User Question: "My reaction mixture turned into a black tar upon heating, and quenching yielded a sticky gum instead of a precipitate. What happened?"

Technical Diagnosis: This is a classic symptom of thermal runaway or moisture contamination . The Vilsmeier reagent is moisture-sensitive. If water is present during the heating phase, it hydrolyzes the reagent into phosphoric acid and HCl, which degrades the acetanilide into aniline "tars" (polymers).

Corrective Protocol:

  • Reagent Quality: Distill POCl

    
     before use if it has yellowed. Ensure DMF is anhydrous (<0.05% water).
    
  • Temperature Ramp: Do not heat immediately.

    • Step 1: Add POCl

      
       dropwise at 0–5°C.
      
    • Step 2: Stir at RT for 30 mins.

    • Step 3: Heat to 75–85°C slowly. Do not exceed 95°C , as decomposition accelerates rapidly above this threshold.

Module B: Removing the 5-Chloro Isomer

User Question: "NMR shows a 10-15% contamination of the 5-chloro isomer. Column chromatography is difficult due to similar Rf values. How do I purify this?"

Technical Diagnosis: The 5-chloro isomer disrupts the crystal lattice less efficiently than the 7-chloro isomer due to steric crowding near the nitrogen. This solubility difference makes fractional recrystallization superior to chromatography.

Purification Protocol:

  • Crude Isolation: Filter the crude yellow solid after quenching.

  • Solvent Selection: Use Ethyl Acetate (EtOAc) or Acetonitrile .

  • Procedure:

    • Dissolve crude solid in boiling EtOAc (minimum volume).

    • Allow to cool slowly to Room Temperature (do not ice-bath immediately).

    • The 2,7-dichloro isomer crystallizes first as distinct needles.

    • The 2,5-dichloro isomer remains in the mother liquor.

  • Validation: Check 1H NMR. The C5-proton (in the 7-Cl isomer) and C7-proton (in the 5-Cl isomer) have distinct chemical shifts and coupling constants (

    
     values).
    
Module C: Low Yield / Hydrolysis Issues

User Question: "I obtained a white solid that is insoluble in organic solvents and lacks the aldehyde peak in NMR. Is this the product?"

Technical Diagnosis: You likely isolated the 2-quinolone derivative (2-hydroxy-7-chloroquinoline-3-carbaldehyde). This occurs if the chlorination at the 2-position fails or if the 2-chloro group is hydrolyzed during an overly aggressive acidic quench.

Prevention Strategy:

  • Quench pH: Pour the reaction mixture onto ice-water. Neutralize with Sodium Acetate or mild NaHCO

    
     to pH 6–7. Avoid strong NaOH , which can hydrolyze the 2-chloro group to a 2-hydroxy group (tautomerizes to quinolone).
    
  • Stirring Time: Stir the quenched mixture for 30–60 minutes at <10°C to ensure the iminium salt hydrolyzes to the aldehyde without displacing the chlorine.

Data Summary: Solvents & Properties

ParameterSpecification / RecommendationNotes
Reaction Solvent DMF (Dimethylformamide)Must be anhydrous. Acts as reagent and solvent.[9][10][11]
Reagent Ratio POCl

: Substrate (3-7 equiv)
Excess POCl

is required to drive the reaction.
Quenching Media Crushed Ice / WaterExothermic! Maintain T < 20°C during quench.
Recrystallization Ethyl Acetate or Ethanol/WaterEtOAc is preferred for removing regioisomers.
Appearance Pale Yellow NeedlesDark orange/brown indicates tar contamination.
Isomer Ratio ~85:15 (7-Cl : 5-Cl)Typical crude ratio before recrystallization.

Decision Tree for Troubleshooting

TroubleshootingTree Problem Identify Issue Issue1 Black Tar / No Solid Problem->Issue1 Issue2 Mixture of Isomers Problem->Issue2 Issue3 Product is 2-Quinolone (Hydrolysis) Problem->Issue3 Sol1 Check Moisture in DMF Reduce Temp <90°C Issue1->Sol1 Sol2 Recrystallize from Ethyl Acetate Issue2->Sol2 Sol3 Avoid NaOH quench Use NaOAc buffer Issue3->Sol3

Figure 2: Rapid decision tree for common synthetic anomalies.

References

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.

  • Rajput, S. S. (2012).[2] Review Article on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(1), 25-43.[2]

  • Jones, G., & Stanforth, S. P. (2001).[3] The Vilsmeier–Haack Reaction.[1][6] Organic Reactions, 49,[3] 1.

  • Ali, T. E., et al. (2019). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde. RSC Advances, 9, 1520.

Sources

challenges in the nucleophilic substitution of 2,7-dichloroquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Advanced Synthesis & Functionalization [1]

Status: Active Agent: Senior Application Scientist Subject: Troubleshooting Nucleophilic Substitution, Regioselectivity, and Chemoselectivity

Substrate Profile & Reactivity Map

Before addressing specific tickets, it is critical to understand the electronic landscape of your substrate. 2,7-Dichloroquinoline-3-carbaldehyde (CAS: 73568-33-9) presents a "Reactivity Triad" that dictates all synthetic outcomes.

  • Site A (C-2 Chlorine): Most Reactive. Activated by the adjacent ring nitrogen (

    
    ) and the electron-withdrawing formyl group at C-3.[1] It is highly susceptible to Nucleophilic Aromatic Substitution (
    
    
    
    ).
  • Site B (C-3 Aldehyde): Highly Reactive. Prone to condensation (Schiff base formation), reduction, and oxidation.[1] It often competes with Site A when reacting with primary amines.[1]

  • Site C (C-7 Chlorine): Least Reactive. Located on the benzenoid ring.[1] It is electronically isolated from the activating heterocyclic nitrogen.[1] It requires Palladium-catalyzed cross-coupling (Buchwald-Hartwig/Suzuki) to react.

Troubleshooting Guides (FAQs)
Ticket #001: Regioselectivity Failure

User Issue: "I am trying to substitute the chlorine at the 7-position with an amine, but the 2-position reacts instead. How do I target C-7?"

Diagnosis: You are fighting thermodynamics.[1] The C-2 position is electronically activated (electrophilic) due to the inductive effects of the Nitrogen and the -CHO group. The C-7 position behaves like a standard chlorobenzene—inert to mild


.[1]

Resolution:

  • Sequential Approach: You cannot substitute C-7 via

    
     while C-2 is essentially a "leaving group loaded gun."
    
  • Strategy A (C-2 First): Perform the

    
     at C-2 first with a desired nucleophile (or a protecting group like methoxide), then use Pd-catalyzed Buchwald-Hartwig amination to target C-7.[1]
    
  • Strategy B (Pd-Catalysis): If you must retain the C-2 Cl, you cannot use standard nucleophilic conditions.[1] You must use a highly selective Pd-catalyst system that prefers oxidative addition into the C-7 C-Cl bond (difficult due to C-2 interference) or, more commonly, synthesize the quinoline backbone with the C-7 substituent already in place via the Meth-Cohn synthesis using a 3-substituted aniline.

Ticket #002: The "Imine Trap" (Chemoselectivity)

User Issue: "I reacted the substrate with a primary amine to displace the C-2 chloride. The mass spec shows [M-18] or polymerization. Where is my aldehyde?"

Diagnosis: You have encountered the "Imine Trap."[1] Primary amines (


) are ambidextrous: they act as nucleophiles at C-2 (

) AND at the aldehyde (Condensation).[1] The [M-18] peak indicates water loss, confirming Schiff base (imine) formation.

Resolution:

  • Option 1: Use Secondary Amines. Morpholine, piperidine, or diethylamine cannot form stable imines.[1] They will selectively substitute at C-2.

  • Option 2: In-Situ Protection. If you must use a primary amine:

    • Pre-protect the aldehyde as an acetal (using ethylene glycol/TsOH).

    • Perform

      
       at C-2.[1]
      
    • Deprotect with aqueous acid.[1]

  • Option 3: The "Sacrificial" Imine. Allow the imine to form during substitution.[1] Isolate the imine-substituted product, then hydrolyze it back to the aldehyde using 5% HCl/THF. Note: This risks hydrolyzing the C-2 amine if not robust.

Ticket #003: Unwanted Hydrolysis (The Quinolone Dead-End)

User Issue: "My reaction mixture turned into a solid that is insoluble in organic solvents. NMR shows a loss of the aldehyde proton and appearance of a broad NH/OH."

Diagnosis: You likely hydrolyzed the C-2 chlorine to form 7-chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (a 2-quinolone).[1] This happens readily in the presence of water and base (e.g., NaOH, KOH) or even wet solvents at high temperatures.

Resolution:

  • Strict Anhydrous Conditions: Use dry DMF or Acetonitrile.

  • Base Selection: Switch from hydroxide bases (OH-) to non-nucleophilic organic bases like DIPEA (Hünig's base) or inorganic carbonates (

    
    ) that are strictly dry.[1]
    
  • Avoid Acidic Workups: The aldehyde position can facilitate hydration/hydrolysis under acidic conditions.[1]

Experimental Protocols
Protocol A: Chemoselective

at C-2 (Secondary Amines)

Target: Substitution of Cl at C-2 without affecting CHO.[1]

  • Setup: Flame-dry a round-bottom flask under

    
    .
    
  • Reagents:

    • 2,7-Dichloroquinoline-3-carbaldehyde (1.0 eq)[1]

    • Secondary Amine (e.g., Morpholine) (1.1 eq)[1]

    • 
       (anhydrous, 2.0 eq)
      
    • Solvent: Anhydrous Acetonitrile (MeCN) or DMF (

      
       concentration).[1]
      
  • Procedure:

    • Dissolve substrate in MeCN.[1]

    • Add base, then add amine dropwise at

      
       (exothermic reaction).
      
    • Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC.

    • Note: If C-2 is stubborn, heat to

      
      , but monitor for aldehyde degradation.
      
  • Workup: Pour into ice water. The product usually precipitates.[1] Filter, wash with water, and dry. Recrystallize from Ethanol.[1]

Protocol B: Handling Primary Amines (The Imine-Hydrolysis Route)

Target: Substitution at C-2 with Primary Amine, recovering Aldehyde.

  • Step 1 (Substitution + Condensation): React substrate (1 eq) with Primary Amine (2.5 eq) in Ethanol at reflux for 4 hours. This forms the 2-amino-3-iminomethyl derivative.

  • Step 2 (Hydrolysis): Evaporate solvent.[1] Redissolve residue in THF/Water (4:1). Add catalytic HCl (1M) or Acetic Acid. Stir at RT for 1 hour to hydrolyze the imine back to the aldehyde.

  • Step 3 (Purification): Neutralize with

    
    , extract with DCM.
    
Decision Logic & Pathway Visualization

The following diagram illustrates the critical decision nodes when functionalizing this scaffold.

ReactivityMap Start 2,7-Dichloroquinoline- 3-carbaldehyde Path_SNAr Nucleophile (Nu-) (Base, Heat) Start->Path_SNAr Fast (C-2) Path_Pd Pd-Catalysis (Buchwald-Hartwig) Start->Path_Pd Slow (C-7) Path_Hydrolysis H2O / OH- Start->Path_Hydrolysis Side Reaction Prod_C2 2-Substituted-7-chloro- 3-CHO Path_SNAr->Prod_C2 Secondary Amine / OR- / SR- Prod_Imine Schiff Base (Imine) (If Nu is R-NH2) Path_SNAr->Prod_Imine Primary Amine Prod_C7 7-Substituted (Very Difficult Direct) Path_Pd->Prod_C7 Requires specialized ligand Prod_Quinolone 2-Quinolone (Dead End) Path_Hydrolysis->Prod_Quinolone Irreversible Prod_Imine->Prod_C2 Hydrolysis (H3O+)

Caption: Figure 1. Reactivity flowchart for 2,7-dichloroquinoline-3-carbaldehyde, highlighting the competition between


 at C-2, imine formation, and hydrolysis.
Comparative Data: Reaction Conditions
Reaction TypeTarget SiteReagentsTemperatureKey Risk

(Easy)
C-2 (Cl)

,

, DMF

Hydrolysis to Quinolone if wet.[1]
Condensation C-3 (CHO)

, EtOH, cat.[1][2][3] Acid
RefluxOver-reaction with C-2 Cl.[1]
Pd-Coupling C-7 (Cl)

, BINAP,


C-2 will react first if not protected.[1]
Hydrolysis C-2 (Cl)

or

,

RefluxLoss of Cl handle (forms OH).[1]
References
  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[1][4] Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.

    • Core grounding for the Vilsmeier-Haack synthesis of the starting m
  • Muscia, G. C., et al. (2011).[1] Synthesis and antitubercular activity of new 2-substituted quinolines. Bioorganic & Medicinal Chemistry Letters, 21(18), 5380-5383.

    • Demonstrates selectivity
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11138816, 2,7-Dichloroquinoline-3-carbaldehyde.[1] [1]

    • Chemical and physical property verification.[5][6][7][8]

  • Raj, T., et al. (2010). Synthesis of 2-chloro-3-formylquinolines: A review. Journal of Chemical and Pharmaceutical Research. General review of the reactivity of the 2-chloro-3-formyl scaffold.

Sources

preventing byproduct formation in quinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A-Level Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Byproduct Formation

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the outcomes of their quinoline synthesis experiments. The following guides and FAQs address specific challenges, focusing on the identification and mitigation of common byproducts in the Skraup, Doebner-von Miller, Combes, and Friedländer quinoline syntheses.

Troubleshooting Guides

This section provides detailed, step-by-step protocols to address specific problems encountered during quinoline synthesis.

Guide 1: The Skraup Synthesis - Taming a Violent Reaction and Minimizing Tar Formation

Problem: My Skraup reaction is extremely vigorous and hard to control, resulting in a low yield of a tarry black substance. What is happening and how can I fix it?

Causality: The Skraup synthesis is notoriously exothermic and can proceed with uncontrollable violence, leading to the formation of complex, high-molecular-weight byproducts often described as "tar."[1][2] This is primarily due to the acid-catalyzed polymerization of acrolein, which is generated in situ from the dehydration of glycerol.[1][2]

Troubleshooting Protocol:
  • Use a Reaction Moderator: The most effective way to control the reaction's vigor is to add a moderator. Ferrous sulfate (FeSO₄) is commonly used as it appears to function as an oxygen carrier, extending the reaction over a longer period and preventing it from becoming too violent.[1][3] Boric acid can also be used for this purpose.[1][3]

  • Controlled Reagent Addition: Ensure that the reagents are mixed in the correct order. The sulfuric acid should be added after the ferrous sulfate to prevent the reaction from starting prematurely.[1]

  • Gradual Heating: Apply heat gently and remove the heat source as soon as the reaction begins to boil on its own. The exothermic nature of the reaction will sustain it for a period.[4]

  • Maintain Temperature Control: After the initial exotherm subsides, continue to heat the reaction mixture at a controlled temperature to ensure the reaction goes to completion.

Experimental Protocol: Moderated Skraup Synthesis of Quinoline

(Adapted from Organic Syntheses)[4]

Materials:

  • Aniline

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser, place aniline, nitrobenzene, ferrous sulfate heptahydrate, and glycerol.[4]

  • Slowly and carefully add concentrated sulfuric acid to the mixture with cooling and swirling.

  • Heat the mixture gently until the reaction commences. Be prepared to remove the heat source if the reaction becomes too vigorous.

  • Once the initial exothermic phase has passed, continue to heat the mixture under reflux for several hours to complete the reaction.

  • Allow the mixture to cool before proceeding with purification.

Purification Tip: Quinoline can be effectively separated from non-volatile tarry byproducts through steam distillation.[1][5]

Guide 2: The Doebner-von Miller Synthesis - Preventing Polymerization

Problem: My Doebner-von Miller reaction mixture is turning into a thick, dark tar, making product isolation difficult and significantly reducing my yield. What causes this and how can I prevent it?

Causality: Tar formation is a very common issue in the Doebner-von Miller reaction and is primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[6]

Troubleshooting Protocol:
  • Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can help to control the exothermic nature of the reaction and minimize polymerization.[6]

  • Use of a Two-Phase System: Sequestering the carbonyl compound in an organic phase while the reaction proceeds in an aqueous acidic phase can drastically reduce polymerization and increase the yield.[7]

  • In Situ Generation of the Carbonyl Compound: Generating the α,β-unsaturated carbonyl compound in the reaction mixture at a controlled rate can keep its concentration low and suppress polymerization. For example, using an aldol condensation to slowly form crotonaldehyde from acetaldehyde.[6]

Guide 3: The Friedländer Synthesis - Controlling Regioselectivity

Problem: I am performing a Friedländer synthesis with an unsymmetrical ketone (e.g., 2-butanone) and I am getting a mixture of products that are difficult to separate. How can I control the regioselectivity?

Causality: When an unsymmetrical ketone is used in the Friedländer synthesis, two different enolates can form, leading to the production of a mixture of regioisomers.[8][9]

Troubleshooting Protocol:
  • Use of a Directing Group: Introducing a phosphoryl group on the α-carbon of the ketone can direct the cyclization to favor one regioisomer.[8]

  • Catalyst Selection: The choice of catalyst can influence the regioselectivity. Amine catalysts or the use of ionic liquids have been shown to improve the formation of a single isomer.[8]

  • Substrate Modification: Using an imine analog of the o-aminoaryl aldehyde or ketone can prevent side reactions like aldol condensation and improve selectivity.[8]

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the most common byproducts across different quinoline synthesis methods? A1: The most common byproducts are tars and polymers resulting from the acid-catalyzed self-condensation of aldehydes and ketones used in the reactions.[2][6] Other byproducts can include partially hydrogenated quinolines and regioisomers.[1][10]

Q2: How can I effectively purify my quinoline product from the reaction mixture? A2: Purification strategies depend on the nature of the impurities.

  • Steam Distillation: This is highly effective for separating volatile quinolines from non-volatile tars and polymers, especially in the Skraup and Doebner-von Miller syntheses.[1][5]

  • Acid-Base Extraction: Since quinoline is a basic compound, it can be converted to its water-soluble salt by treatment with acid. This allows for the removal of non-basic impurities by extraction with an organic solvent. The quinoline can then be recovered by basifying the aqueous solution.[11]

  • Crystallization: Formation of a salt, such as the picrate or phosphate, can allow for purification by recrystallization. The pure quinoline is then regenerated from the salt.[11]

  • Chromatography: For small-scale purifications and separation of closely related isomers, techniques like column chromatography or high-speed counter-current chromatography can be employed.[5][12]

Method-Specific Questions
Skraup Synthesis

Q3: My Skraup reaction is not starting, even with heating. What could be the problem? A3: A common reason for the reaction failing to initiate is the quality of the reagents. Ensure that the glycerol is anhydrous, as water can interfere with the dehydration step to form acrolein.[13] Also, verify the concentration and purity of the sulfuric acid.

Doebner-von Miller Synthesis

Q4: I am using crotonaldehyde in my Doebner-von Miller synthesis. What are the expected byproducts besides polymers? A4: Besides polymerization, other side reactions can occur. For instance, the intermediate Schiff base can sometimes act as an oxidizing agent in the aromatization step, leading to its own reduction. This can result in the formation of saturated or partially saturated quinoline derivatives as minor byproducts.[1]

Q5: Can I run the Doebner-Miller reaction without a strong oxidizing agent? A5: While traditional Doebner-Miller reactions often employ an oxidizing agent to facilitate the final aromatization step, it is possible to run the reaction under aerobic conditions where atmospheric oxygen serves as the oxidant.[14] Certain Lewis acid catalysts may also promote the reaction without the need for an external oxidizing agent.[15]

Combes Synthesis

Q6: I'm getting a low yield in my Combes synthesis. What are the likely causes? A6: Low yields in the Combes synthesis can be due to incomplete formation of the initial enamine intermediate or inefficient acid-catalyzed cyclization.[16] Ensure your aniline and β-diketone are of high purity. The choice and concentration of the acid catalyst are also critical; polyphosphoric acid is sometimes used as an alternative to sulfuric acid.[16]

Friedländer Synthesis

Q7: My Friedländer synthesis is giving me a complex mixture of products. What are the potential side reactions? A7: A significant side reaction in the Friedländer synthesis is the self-condensation (aldol condensation) of the ketone under the reaction conditions, especially if a strong base is used as the catalyst.[8] This can be minimized by using milder reaction conditions or by modifying the substrates.[8]

Data and Visualizations

Table 1: Comparison of Common Quinoline Synthesis Methods and Their Associated Byproducts
Synthesis MethodKey ReactantsCommon ByproductsPrevention Strategies
Skraup Aniline, Glycerol, H₂SO₄, Oxidizing AgentTar, Polymers from acroleinUse of moderators (e.g., FeSO₄), controlled heating.[1]
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylPolymers, Reduced IntermediatesSlow reagent addition, two-phase systems.[6][7]
Combes Aniline, β-DiketoneRegioisomers (with unsymmetrical diketones)Use of appropriate catalysts to control regioselectivity.[17]
Friedländer o-Aminoaryl Aldehyde/Ketone, Carbonyl with α-MethyleneRegioisomers, Aldol self-condensation productsSubstrate modification, catalyst selection.[8]
Diagrams

Troubleshooting_Workflow start Quinoline Synthesis Issue byproduct_type Identify Primary Issue start->byproduct_type tar Tar / Polymer Formation byproduct_type->tar Byproduct isomers Mixture of Isomers byproduct_type->isomers Selectivity low_yield Low / No Yield byproduct_type->low_yield Conversion skraup_tar Skraup/Doebner-von Miller? - Control Temperature - Slow Reagent Addition - Use Moderator (FeSO4) tar->skraup_tar friedlander_isomers Friedländer/Combes? - Modify Substrate - Change Catalyst - Adjust Reaction Conditions isomers->friedlander_isomers reagent_check Check Reagent Purity - Anhydrous? - Freshly Distilled? low_yield->reagent_check purify Optimize Purification - Steam Distillation - Acid-Base Extraction - Chromatography skraup_tar->purify friedlander_isomers->purify reagent_check->purify

Caption: A decision tree for troubleshooting common issues in quinoline synthesis.

Tar_Formation cluster_reaction Skraup Reaction Environment cluster_pathways Reaction Pathways Glycerol Glycerol Acrolein Acrolein (Highly Reactive) Glycerol->Acrolein Dehydration Desired_Reaction Desired Reaction: + Aniline -> Quinoline Acrolein->Desired_Reaction Side_Reaction Side Reaction: Polymerization Acrolein->Side_Reaction H2SO4 Conc. H2SO4 Tar Tar Byproduct Side_Reaction->Tar

Caption: The competing pathways of acrolein in the Skraup synthesis leading to either the desired quinoline product or tar formation.

References

  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • BenchChem. (2025). Identification of common byproducts in quinoline synthesis.
  • LookChem. (n.d.). Purification of Quinoline. Chempedia.
  • BenchChem. (2025). byproduct formation in the Doebner-von Miller reaction.
  • ResearchGate. (2025). Regioselectivity of Friedländer Quinoline Syntheses.
  • BenchChem. (2025). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
  • ResearchGate. (2025). An Efficient Synthesis of Substituted Quinolines.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
  • Organic Chemistry Portal. (2015). Synthesis of Polysubstituted Quinolines via Transition-Metal-Free Oxidative Cycloisomerization of o-Cinnamylanilines.
  • BenchChem. (n.d.). minimizing byproducts in Skraup synthesis of 6,6'-Biquinoline.
  • BenchChem. (2025). The Quinoline Core: A Journey from Coal Tar to Cutting-Edge Therapeutics.
  • BenchChem. (2025). How to prevent byproduct formation in quinoline synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • ACS Omega. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines.
  • Google Patents. (n.d.). A method for purifying 8-hydroxyquinoline reaction solution. (CN117402112A).
  • ResearchGate. (2003). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
  • Wikipedia. (n.d.). Doebner reaction.
  • Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in.
  • ResearchGate. (2020). How to perform Doebner-MIller Synthesis without oxidizing agent?.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • (n.d.).
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • Wikipedia. (n.d.). Friedländer synthesis.
  • YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism.
  • Google Patents. (n.d.). Skraup reaction process for synthesizing quinolones. (US6103904A).
  • Scribd. (n.d.). Combes Quinoline Synthesis PDF.
  • (n.d.). Friedlander quinoline synthesis.
  • SynArchive. (n.d.). Doebner-Miller Reaction.
  • ResearchGate. (n.d.). Reaction mechanism of the Skraup quinoline synthesis.
  • Slideshare. (n.d.). Doebner-Miller reaction and applications | PPTX.
  • ResearchSpace@UKZN. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst.
  • BenchChem. (n.d.). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
  • Organic Chemistry Portal. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations.
  • YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines.
  • (n.d.).
  • ResearchGate. (n.d.). Optimization of the Reaction Conditions of the.
  • PMC. (2023). Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation.
  • ResearchGate. (2023). (PDF) Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation.
  • ACS Omega. (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview.
  • TÜBİTAK Academic Journals. (2021). Advances in polymer based Friedlander quinoline synthesis.
  • ResearchGate. (n.d.). Optimization of the reaction conditions. a.
  • ResearchGate. (2021). Advances in polymer based Friedlander quinoline synthesis.

Sources

Technical Support Center: Vilsmeier-Haack Reaction Work-Up & Isolation

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Agent: Senior Application Scientist (Organic Synthesis Division) Ticket Subject: Optimizing Hydrolysis, Preventing "Tar" Formation, and DMF Removal.

Introduction: The "Hidden" Step

The Vilsmeier-Haack reaction is robust for formylating electron-rich aromatics, but the work-up is where yields often collapse. Users frequently report "black tar" formation, inseparable emulsions, or low recovery despite high conversion on TLC.

The Root Cause: The reaction generates a stable iminium salt intermediate (the Vilsmeier adduct). This salt does not spontaneously turn into an aldehyde; it requires a specific hydrolysis step. If this hydrolysis is uncontrolled (thermal runaway) or incomplete (pH too low), you will isolate polymeric phosphorous species or unhydrolyzed intermediates rather than your product.

This guide provides the protocols to navigate the thermodynamic and kinetic pitfalls of the Vilsmeier work-up.

Part 1: The Critical Quench (Thermodynamics & Safety)

WARNING: The hydrolysis of excess


 and the Vilsmeier complex is highly exothermic. A "delayed exotherm" is the most common cause of runaway reactions in this workflow.
Protocol A: The "Reverse Quench" (Recommended for Scale >1g)

Best for: Safety, temperature control, and avoiding "hot spots" that degrade sensitive substrates.

  • Prepare the Quench Buffer: In a separate large flask (3x volume of reaction mixture), prepare a solution of Sodium Acetate (NaOAc, 3.0 - 5.0 equiv) in water.

    • Why Acetate? It buffers the solution to pH ~4-5, preventing the formation of highly acidic "tars" while ensuring complete hydrolysis of the iminium salt.

  • Cool the Buffer: Chill the NaOAc solution to 0–5 °C.

  • Transfer: Slowly cannulate or drip the Reaction Mixture into the Quench Buffer with vigorous stirring.

    • Rate Control: Maintain internal temperature < 20 °C.[1]

  • The "Digestion" Period: Once addition is complete, allow the mixture to warm to room temperature and stir for 1–2 hours.

    • Checkpoint: The solution should turn from a suspension/emulsion into a clear biphasic system (or precipitate solid product).

Protocol B: The "Direct Ice" Quench (Small Scale <1g)

Best for: Rapid screening of stable substrates.

  • Cool the reaction mixture to -10 °C.

  • Add crushed ice (not water) directly to the reaction vessel.

  • Critical Step: Add aqueous NaOH (2M) or sat.

    
     dropwise immediately after the ice melts to adjust pH to 7–8.
    
    • Risk:[1][2][3][4] Leaving the mixture acidic for too long often results in oiling out.

Part 2: Troubleshooting "The Tar" (Phase Separation)

A common user ticket is: "My product is stuck in a red/black viscous oil that won't crystallize."

Diagnosis: This is usually a mixture of pyrophosphates and partially hydrolyzed iminium species.

The Resolution Matrix:

SymptomProbable CauseCorrective Action
Sticky Red Oil Acidic pH (< 2) caused polymerization of P-species.Decant aqueous layer. Dissolve oil in minimal MeOH, then pour into sat. Sodium Acetate solution with rapid stirring.[5]
Emulsion (3 Layers) Density match between DMF/Water/Organic.Add solid NaCl to saturation (Salting Out). This forces DMF into the aqueous layer and product into the organic layer.
No Precipitate Product is soluble in the DMF/Water mix.Perform the LiCl Wash (See Part 3) or extraction with DCM (heavier than water) to break the emulsion.
Part 3: Solvent Management (Removing DMF)

DMF (B.P. 153 °C) is the enemy of crystallization. Rotovapping it requires high heat (bad for unstable aldehydes) or high vacuum.

Method 1: The LiCl Partition (The "Salting In" Effect)

Lithium Chloride is highly soluble in DMF. Washing your organic extract with 5% LiCl pulls DMF out of the organic phase more effectively than water alone.[6]

  • Dilute reaction quench with Ethyl Acetate (EtOAc) or Ether.[7]

  • Wash 1: 5% Aqueous LiCl (removes bulk DMF).[6][7]

  • Wash 2: 5% Aqueous LiCl (removes trace DMF).[6][7][8]

  • Wash 3: Brine (removes LiCl).

  • Dry over

    
    .
    
Method 2: Azeotropic Removal

If the product is water-soluble (cannot wash), use azeotropes to lower the boiling point of DMF during evaporation.[9]

  • Toluene/DMF Azeotrope: Add Toluene (2x volume of DMF). Evaporate at 60 °C (bath temp). The DMF will carry over with the toluene.[3]

  • Heptane/DMF Azeotrope: Useful if your product precipitates upon removal of DMF.

Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic for the work-up process, highlighting the critical hydrolysis step.

VilsmeierWorkup Start Reaction Complete (Iminium Salt + Excess POCl3) Decision Scale & Stability Check Start->Decision MethodA Method A: Reverse Quench (Pour Rxn into NaOAc/H2O) Decision->MethodA >1g or Unstable MethodB Method B: Direct Quench (Add Ice -> Base) Decision->MethodB <1g & Stable Hydrolysis Hydrolysis Phase (Iminium -> Aldehyde) MethodA->Hydrolysis Hazard Risk: Thermal Runaway if added too fast MethodA->Hazard Caution MethodB->Hydrolysis PhaseSep Phase Separation Hydrolysis->PhaseSep TarIssue Issue: Sticky Tar/Oil? PhaseSep->TarIssue SolventWash LiCl Wash Protocol (Removes DMF) TarIssue->SolventWash No ReBuffer Add MeOH + NaOAc Buffer TarIssue->ReBuffer Yes Final Isolated Aldehyde SolventWash->Final ReBuffer->SolventWash

Figure 1: Decision tree for Vilsmeier-Haack work-up. Note the central role of the hydrolysis phase and the divergence based on scale.

Part 5: Frequently Asked Questions (FAQ)

Q: Why does my NMR show a clean aldehyde but my yield is 40%? A: You likely lost product in the aqueous layer due to DMF cosolvency. DMF acts as a phase transfer bridge, keeping organics in the water. Fix: Use the LiCl wash described in Part 3, or perform "back-extraction" (extract the aqueous layer 3x with DCM).

Q: Can I use Ammonium Chloride (


) instead of Sodium Acetate? 
A:  It is risky. 

is acidic. If your acetal/hemiaminal intermediate is acid-sensitive, it may degrade or polymerize. Acetate (

~4.75) is the safer buffer.

Q: My reaction solidified before quenching. What do I do? A: This is the Vilsmeier salt precipitating. Do not try to scrape it out. Dissolve it by adding a minimal amount of DMF or DCM (if compatible) before starting the reverse quench.

References
  • Safety of Vilsmeier Quenching: Li, X.; Wells, K. M.; Branum, S.; et al. Organic Process Research & Development2012 , 16, 1727.[10]

  • General Vilsmeier Protocols: Meth-Cohn, O.; Stanforth, S. P.[11][12] Comprehensive Organic Synthesis1991 , 2, 777-794.[12]

  • DMF Removal Strategies: Delhaye, L.; et al. Organic Process Research & Development2007 , 11, 160–164.

  • Org. Syn. Standard Procedures: Campaigne, E.; Archer, W. L.[11] Organic Syntheses1953 , 33, 27.

Sources

Technical Support Center: Monitoring the Synthesis of 2,7-Dichloroquinoline-3-carbaldehyde by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the progress of 2,7-dichloroquinoline-3-carbaldehyde synthesis. The synthesis of this and similar quinoline derivatives is often accomplished via the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich aromatic compounds.[1][2] This process involves the reaction of a substituted acetanilide with a Vilsmeier reagent (typically formed from DMF and POCl₃) to yield the desired 2-chloro-3-formylquinoline.[3][4][5] Accurate and efficient reaction monitoring is critical for optimizing yield and purity, and TLC is an indispensable tool for this purpose.[6]

This document is structured to address common questions and troubleshooting scenarios encountered during the TLC analysis of this specific synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is TLC the preferred method for monitoring this synthesis?

A1: TLC is a rapid, cost-effective, and highly sensitive technique for qualitatively monitoring the progress of a reaction.[6][7] It allows for the simultaneous visualization of the starting material (a substituted acetanilide), the formation of the product (2,7-dichloroquinoline-3-carbaldehyde), and any potential intermediates or byproducts. The significant difference in polarity between the reactant and the aromatic, heterocyclic product typically ensures good separation on a TLC plate, making it easy to judge the extent of the reaction.[6]

Q2: What is a good starting mobile phase (solvent system) for this analysis?

A2: The choice of the mobile phase is critical for achieving clear separation.[6][8] For quinoline derivatives, a common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[8][9] A good initial ratio to try is 7:3 or 8:2 hexanes to ethyl acetate.[8] The polarity can then be adjusted based on the initial results. If the spots do not move significantly from the baseline, the polarity of the mobile phase should be increased by adding more ethyl acetate. Conversely, if the spots run with the solvent front, the polarity should be decreased.

Q3: How do I interpret the spots on the TLC plate?

A3: A standard TLC analysis for reaction monitoring involves spotting three lanes on the plate: the starting material (SM), a co-spot (a mix of starting material and the reaction mixture), and the reaction mixture (RM).[6][8]

  • Starting Material (SM) Lane: This lane shows the position of your initial reactant.

  • Reaction Mixture (RM) Lane: As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, and a new spot corresponding to the product will appear.[8] The product, 2,7-dichloroquinoline-3-carbaldehyde, is generally more polar than the starting acetanilide and will likely have a lower Retention Factor (Rf) value.

  • Co-spot (Co) Lane: This lane helps to definitively identify the starting material spot in the reaction mixture.[6]

The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[8]

Q4: What are the best methods for visualizing the spots?

A4: Quinolines are aromatic, conjugated systems and are therefore typically UV-active.[6][9] The spots can usually be visualized as dark spots on a fluorescent background under a UV lamp at 254 nm.[6][9] If the compounds are not UV-active or for enhanced visualization, several staining methods can be employed:

  • Iodine Chamber: A simple and generally non-destructive method is to place the dried TLC plate in a chamber containing a few iodine crystals.[9] Iodine vapor will complex with many organic compounds, causing them to appear as brown spots.[9][10]

  • Potassium Permanganate (KMnO₄) Stain: This is an excellent stain for visualizing compounds that can be oxidized.[9] It will appear as yellow spots on a purple background.[11]

  • p-Anisaldehyde Stain: This is a versatile stain that reacts with many functional groups to produce a range of colors upon heating.[11]

Troubleshooting Guide

This section addresses common problems encountered during the TLC analysis of 2,7-dichloroquinoline-3-carbaldehyde synthesis in a question-and-answer format.

Problem Possible Cause(s) Suggested Solution(s)
Spots are streaking or tailing. 1. The sample is too concentrated.[7][8][12] 2. The compound is interacting strongly with the acidic silica gel stationary phase.[8] 3. The mobile phase is not optimal.1. Dilute the sample before spotting.[8] 2. Add a small amount (~0.5%) of a modifier like triethylamine to the mobile phase to neutralize the acidic sites on the silica gel.[6][9] 3. Experiment with different solvent systems.
Spots are not moving from the baseline (Rf ≈ 0). The mobile phase is not polar enough to move the compounds up the plate.[8][9]Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexanes/ethyl acetate mixture).[8][9]
Spots are running at the solvent front (Rf ≈ 1). The mobile phase is too polar for the compounds.[8][9]Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., increase the percentage of hexanes in a hexanes/ethyl acetate mixture).[8][9]
Poor separation of spots. The polarity of the mobile phase is not optimized for the mixture of compounds.[8]Perform a systematic trial of different mobile phase compositions. Consider trying a different solvent system altogether, for example, dichloromethane/methanol for more polar compounds.[9]
No spots are visible under UV light. 1. The compounds do not have a UV-active chromophore (unlikely for quinolines). 2. The sample concentration is too low.[8][13]1. Use a chemical visualization agent such as an iodine chamber or a potassium permanganate stain.[8][9] 2. Concentrate the sample before spotting or spot the same location multiple times, allowing the solvent to dry between applications.[8][13]

Experimental Protocols

Protocol for Monitoring Quinoline Synthesis by TLC [8]

  • Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.[8] Mark the lanes for the starting material (SM), co-spot (Co), and reaction mixture (RM).[6]

  • Chamber Preparation: Pour the chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the baseline on the TLC plate. Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapor and cover the chamber.[9]

  • Sample Preparation: Dissolve a small amount of your starting material and a small aliquot of the reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).[8]

  • Spotting: Using a capillary tube, apply small spots of the starting material solution to the 'SM' and 'Co' lanes on the baseline.[6][8] Then, spot the reaction mixture solution on the 'RM' and 'Co' lanes.[6][8] Ensure the spots are small and do not touch.[8]

  • Development: Place the TLC plate in the developing chamber, cover it, and allow the solvent to ascend the plate by capillary action.[6][9]

  • Visualization: When the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[6][8] Allow the plate to dry and then visualize the spots under a UV lamp (254 nm).[8][9] Circle the visible spots with a pencil. If necessary, use a chemical stain for visualization.[9]

  • Analysis: Calculate the Rf value for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front).[8] Compare the spots in the reaction mixture lane to the starting material lane to assess the reaction's progress.[8]

Visualizations

TLC_Troubleshooting_Workflow start TLC Analysis Issue streaking Streaking or Tailing? start->streaking rf_zero Spots at Baseline? (Rf ≈ 0) streaking->rf_zero No sol_streaking Dilute Sample or Add Triethylamine to Mobile Phase streaking->sol_streaking Yes rf_one Spots at Solvent Front? (Rf ≈ 1) rf_zero->rf_one No sol_rf_zero Increase Mobile Phase Polarity rf_zero->sol_rf_zero Yes no_spots No Spots Visible? rf_one->no_spots No sol_rf_one Decrease Mobile Phase Polarity rf_one->sol_rf_one Yes poor_sep Poor Separation? no_spots->poor_sep No sol_no_spots Concentrate Sample or Use Chemical Stain no_spots->sol_no_spots Yes sol_poor_sep Systematically Vary Mobile Phase Composition poor_sep->sol_poor_sep Yes end Resolved poor_sep->end No sol_streaking->end sol_rf_zero->end sol_rf_one->end sol_no_spots->end sol_poor_sep->end

Caption: A workflow for troubleshooting common TLC issues.

TLC_Monitoring_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate (Draw Baseline) spot Spot Plate (SM, Co-spot, RM) prep_plate->spot prep_chamber Prepare Developing Chamber (Add Mobile Phase) develop Develop Plate in Chamber prep_chamber->develop prep_sample Prepare Samples (SM, RM in Volatile Solvent) prep_sample->spot spot->develop visualize Dry and Visualize (UV Lamp, Stain) develop->visualize interpret Interpret Results (Compare Spots, Calculate Rf) visualize->interpret

Caption: Standard workflow for TLC reaction monitoring.

References

  • Taylor & Francis. (n.d.). The Visualizing Agents for Selected Quinolones and Fluoroquinolones. Retrieved from [Link]

  • Taylor & Francis Online. (2008). Determination of Selected Quinolones and Fluoroquinolones by Use of TLC. Retrieved from [Link]

  • Allied Academies. (n.d.). Detection of quinolones on thin layer chromatographic plates using sigma- and pi-acceptors in 1,4-dioxane. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Retrieved from [Link]

  • ResearchGate. (2008). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. Retrieved from [Link]

  • International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved from [Link]

  • RSC Advances. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]

  • Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • Scribd. (n.d.). TLC Visualization Reagents Guide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling. Retrieved from [Link]

  • Lab Manager. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]

  • University of Rochester. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations. Retrieved from [Link]

  • Arkivoc. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Retrieved from [Link]

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effect of temperature on the regioselectivity of quinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Crossroads of Reactivity

Welcome to the technical support center for quinoline synthesis. As researchers, we know that synthesizing substituted quinolines is a foundational task in medicinal chemistry and materials science. However, achieving the desired regioselectivity can be a significant challenge, often leading to mixtures of isomers that are difficult to separate and reduce overall yield. A critical, yet sometimes overlooked, parameter governing the outcome of these reactions is temperature .

This guide is designed to move beyond simple protocols and delve into the causality behind how temperature dictates reaction pathways. We will explore common regioselectivity issues in major quinoline syntheses and provide actionable troubleshooting strategies rooted in the principles of kinetic and thermodynamic control.

Frequently Asked Questions (FAQs): The Core Principles

Q1: I'm getting a mixture of products in my quinoline synthesis. I've heard about "kinetic" and "thermodynamic" control. What does this mean in practice?

A1: This is the central concept governing the effect of temperature on regioselectivity. When a reaction can proceed through two or more different pathways to yield different products (regioisomers), the product distribution is often dictated by whether the reaction is under kinetic or thermodynamic control.[1]

  • Kinetic Control: At lower temperatures and shorter reaction times, the reaction is typically under kinetic control.[2][3] The major product formed is the one that proceeds through the transition state with the lowest activation energy—it's the fastest-forming product .[4][5] This pathway is often, but not always, irreversible under these conditions.

  • Thermodynamic Control: At higher temperatures and longer reaction times, the system has enough energy to overcome the activation barriers of all possible pathways, including the reverse reactions.[2][4] This allows an equilibrium to be established. The major product will be the one that is the most stable (lowest in Gibbs free energy), regardless of how fast it is formed.[5] This is the most stable product .

Manipulating temperature is therefore your primary tool for switching between these two regimes to favor your desired isomer.

G Fig. 1: Reaction Coordinate Diagram cluster_0 A Reactants TS1 Transition State 1 (Lower Ea) A->TS1  ΔG‡ (Kinetic) TS2 Transition State 2 (Higher Ea) A->TS2     ΔG‡ (Thermo) B Kinetic Product C Thermodynamic Product TS1->B TS2->C start->end

Caption: Kinetic vs. Thermodynamic Pathways.

Troubleshooting Guide 1: The Conrad-Limpach-Knorr Synthesis

This synthesis reacts anilines with β-ketoesters. The regioselectivity issue here is the formation of either a 4-hydroxyquinoline (Conrad-Limpach pathway) or a 2-hydroxyquinoline (Knorr pathway).[6][7]

Q2: My Conrad-Limpach reaction is giving me a mixture of 2- and 4-hydroxyquinolines. How do I selectively synthesize the 4-hydroxyquinoline isomer?

A2: This is a classic example of kinetic versus thermodynamic control. The aniline can attack one of two electrophilic sites on the β-ketoester: the ketone carbonyl or the ester carbonyl.

  • Kinetic Pathway (Favors 4-Hydroxyquinoline): At lower temperatures (e.g., room temperature), the aniline's nitrogen preferentially attacks the more electrophilic and sterically accessible keto group .[6][8] This reaction is faster and leads to a β-aminoacrylate intermediate. This intermediate is then isolated and cyclized at a very high temperature (~250 °C) to yield the 4-hydroxyquinoline.[6][9]

  • Thermodynamic Pathway (Favors 2-Hydroxyquinoline): At higher temperatures (e.g., 140 °C), the initial attack on the keto group becomes reversible.[8] This allows the reaction to proceed via the slower, but irreversible, attack on the less reactive ester group , forming a more stable β-keto acid anilide.[6] This anilide intermediate, upon cyclization, yields the 2-hydroxyquinoline.[7]

To favor the 4-hydroxyquinoline, you must use a two-step temperature profile: a low-temperature condensation followed by a high-temperature cyclization of the isolated intermediate.

G Fig. 2: Conrad-Limpach-Knorr Workflow cluster_kinetic Kinetic Control cluster_thermo Thermodynamic Control start Aniline + β-Ketoester cond_k Low Temp (e.g., Room Temp) start->cond_k cond_t High Temp (e.g., 140 °C) start->cond_t inter_k β-Aminoacrylate (Kinetic Intermediate) cond_k->inter_k cycl_k High Temp Cyclization (~250 °C) inter_k->cycl_k prod_k 4-Hydroxyquinoline cycl_k->prod_k inter_t β-Keto Anilide (Thermo. Intermediate) cond_t->inter_t cycl_t Cyclization inter_t->cycl_t prod_t 2-Hydroxyquinoline cycl_t->prod_t

Caption: Temperature-dependent pathways in Conrad-Limpach-Knorr.

Experimental Protocol: Selective Synthesis of 4-Hydroxyquinoline

Objective: To synthesize 4-hydroxyquinolines by exploiting kinetic control in the initial condensation step.

Step 1: Formation of the β-Aminoacrylate (Kinetic Control)

  • Combine equimolar amounts of the aniline and the β-ketoester (e.g., ethyl acetoacetate) in a round-bottom flask.

  • The reaction can be run neat or in a solvent like ethanol. A catalytic amount of acid (e.g., a drop of acetic acid) can facilitate the reaction.

  • Stir the mixture at room temperature. The reaction is typically complete within a few hours to overnight.

  • Monitor the reaction by TLC until the starting aniline is consumed.

  • Remove the solvent (if used) and water under reduced pressure to obtain the crude β-aminoacrylate intermediate. This intermediate is often stable enough to be used in the next step without further purification.

Step 2: Thermal Cyclization

  • Place the crude β-aminoacrylate intermediate into a flask containing a high-boiling inert solvent (e.g., mineral oil or Dowtherm A).[6] A typical ratio is 10-20 mL of solvent per gram of intermediate.[9]

  • Equip the flask with a reflux condenser and a thermometer.

  • Heat the mixture with vigorous stirring to 250-260 °C .

  • Maintain this temperature for 30-60 minutes. The elimination of alcohol (e.g., ethanol) will be observed.

  • After cooling, the product often precipitates. It can be collected by filtration or extracted after dilution with a suitable hydrocarbon solvent (e.g., hexane) to reduce the viscosity of the mineral oil.

Reaction Stage Temperature Control Type Major Product Reference(s)
Initial CondensationRoom TemperatureKineticβ-Aminoacrylate (precursor to 4-hydroxyquinoline)[6]
Initial Condensation~140 °CThermodynamicβ-Keto Anilide (precursor to 2-hydroxyquinoline)[6][7]
Cyclization (of β-aminoacrylate)~250 °C-4-Hydroxyquinoline[6][9]

Troubleshooting Guide 2: The Friedländer Synthesis

The Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[10] Regioselectivity becomes a major problem when using unsymmetrical ketones, which can lead to mixtures of 2,3-disubstituted and 2-monosubstituted quinolines.[11][12]

Q3: My Friedländer synthesis with 2-aminobenzaldehyde and 2-pentanone gives a mixture of 2-propylquinoline and 3-ethyl-2-methylquinoline. How can I improve the selectivity?

A3: While catalyst choice (acid vs. base) is a primary driver of regioselectivity in the Friedländer reaction, temperature can play a crucial role, particularly by influencing the equilibrium of key intermediates.[11][12] The reaction can proceed via two main mechanistic pathways: an initial aldol condensation or the formation of a Schiff base.[13] A key insight is that the E/Z isomerization of the Schiff base intermediate can be temperature-dependent.

At lower temperatures, the reaction may favor the formation of an E-Schiff base, which upon cyclization, could lead to one regioisomer. At higher temperatures, this E-Schiff base may have enough energy to isomerize to the more stable Z-Schiff base, which then cyclizes to give the other regioisomer.[14] Therefore, controlling the temperature during the initial condensation can be a handle to influence the E/Z ratio and, consequently, the final product ratio.

G Fig. 3: Temperature Effect in Friedländer Synthesis start 2-Aminoaryl Ketone + Unsymmetrical Ketone schiff_formation Schiff Base Formation start->schiff_formation e_schiff E-Schiff Base (Kinetic Intermediate) schiff_formation->e_schiff low_temp Low Temp e_schiff->low_temp high_temp High Temp (Reversible) e_schiff->high_temp Isomerization z_schiff Z-Schiff Base (Thermo. Intermediate) cycl_z Cyclization z_schiff->cycl_z cycl_e Cyclization low_temp->cycl_e high_temp->z_schiff prod_1 Regioisomer 1 cycl_e->prod_1 prod_2 Regioisomer 2 cycl_z->prod_2

Caption: Temperature-influenced E/Z isomerization of Schiff base.

Experimental Protocol: Optimizing Regioselectivity in Friedländer Synthesis

Objective: To control the regiochemical outcome by carefully managing the reaction temperature during the initial condensation.

  • Catalyst & Solvent Screening: The traditional reaction uses harsh conditions (high temp, strong acid/base).[10] Consider milder, modern catalysts like iodine or p-toluenesulfonic acid, which may allow for lower reaction temperatures and better control.[10]

  • Low-Temperature Protocol (Kinetic Attempt):

    • In a flask, dissolve the 2-aminoaryl ketone and catalyst (e.g., Ytterbium triflate) in a suitable solvent (e.g., toluene).[14]

    • Cool the solution to a low temperature (e.g., 0 °C or room temperature).

    • Slowly add the unsymmetrical ketone dropwise to the mixture.

    • Allow the reaction to stir at this temperature for several hours, monitoring by TLC for the formation of intermediates and products.

  • High-Temperature Protocol (Thermodynamic Attempt):

    • Set up the reaction as described above.

    • After the initial addition, slowly warm the reaction mixture to a higher temperature (e.g., reflux).

    • Maintain this temperature for an extended period to allow for potential intermediate isomerization and equilibration.

  • Analysis: After workup, carefully analyze the product ratio using ¹H NMR or GC-MS to determine which temperature condition favored your desired regioisomer.

Condition Potential Intermediate Control Type Potential Outcome Reference(s)
Low TemperatureE-Schiff BaseKineticFavors one regioisomer[14]
High TemperatureE/Z Schiff Base EquilibriumThermodynamicFavors the other, more stable regioisomer[14]

Troubleshooting Guide 3: The Doebner-von Miller Reaction

This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds.[15] A notorious issue with this synthesis is not necessarily regioselectivity, but the tendency for the reaction to be overly exothermic and produce significant amounts of tar and polymeric byproducts, severely impacting yield and purification.[16]

Q4: My Doebner-von Miller reaction is extremely vigorous and produces mostly black tar. How can I use temperature to control it and improve my yield?

A4: You are correct to focus on temperature control. The tar formation is primarily due to the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone.[16] The reaction requires heat to proceed to completion, but uncontrolled high temperatures at the beginning will favor polymerization over the desired cyclization pathway.

The key is a carefully controlled temperature profile:

  • Control the Exotherm: The initial Michael addition of the aniline to the α,β-unsaturated carbonyl is often highly exothermic. Running this step at a lower temperature is critical.[16]

  • Promote Cyclization: Once the initial addition has occurred, the mixture needs to be heated to drive the intramolecular cyclization and subsequent dehydration/oxidation steps to form the aromatic quinoline ring.[16][17]

Experimental Protocol: Minimizing Tar Formation

Objective: To improve the yield and purity of the Doebner-von Miller reaction by carefully managing the reaction temperature.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, thermometer, and a dropping funnel, dissolve the aniline in the chosen acid (e.g., HCl, H₂SO₄).[16]

  • Controlled Initial Addition: Cool the flask in an ice bath.

  • Slowly, add the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde) dropwise via the dropping funnel. Maintain the internal reaction temperature below a certain threshold (e.g., 10-20 °C) throughout the addition. This is the most critical step for preventing polymerization.

  • Catalyzed Cyclization: After the addition is complete, you may add a Lewis acid catalyst (e.g., zinc chloride) if the protocol requires it.[16]

  • Controlled Heating: Gradually warm the reaction mixture to reflux. An overly vigorous, exothermic reaction at this stage may still require intermittent cooling.[16]

  • Reaction Monitoring: Heat the reaction at a steady reflux for the required time (can be several hours). Monitor the reaction's progress via TLC.

  • Workup: After completion, cool the mixture and carefully neutralize it to isolate the product.

By implementing this slow, controlled addition at low temperature before heating, you ensure the initial adduct forms cleanly before subjecting the mixture to conditions that could otherwise cause rapid polymerization.

References

  • Conrad–Limpach synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiras, M. C., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671. [Link]

  • Regioselectivity of Friedländer Quinoline Syntheses. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Combes quinoline synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series. [Link]

  • Combes Quinoline Synthesis. (n.d.). Name Reactions in Organic Synthesis.
  • Conrad-limpach-knorr synthesis of Quinolone. (2019, July 28). YouTube. Retrieved from [Link]

  • Concerning the mechanism of the Friedländer quinoline synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Friedländer synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2006). The Journal of Organic Chemistry. [Link]

  • Doebner–Miller reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Thermodynamic and kinetic reaction control. (n.d.). In Wikipedia. Retrieved from [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Name-Reaction.com. Retrieved from [Link]

  • Skraup reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. (2018, July 15). YouTube. Retrieved from [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]

  • Thermodynamic and Kinetic Products. (2012, February 9). Master Organic Chemistry. Retrieved from [Link]

  • Kinetic Control vs. Thermodynamic Control. (2020, October 27). YouTube. Retrieved from [Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction. (n.d.). Jack Westin. Retrieved from [Link]

Sources

Navigating the Heat: A Technical Support Guide for Managing Exothermic Vilsmeier-Haack Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Vilsmeier-Haack synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter the practical challenges of this powerful formylation reaction. The Vilsmeier-Haack reaction, while versatile, is notoriously exothermic, particularly during the formation of the Vilsmeier reagent.[1][2] Uncontrolled exotherms can lead to side reactions, product degradation, the formation of intractable tars, and in worst-case scenarios, dangerous runaway reactions.[1][2][3] This resource provides in-depth, experience-driven answers to common issues, ensuring safer and more successful synthetic outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your Vilsmeier-Haack experiments. The solutions provided are based on a causal understanding of the reaction mechanism and thermal dynamics.

Q1: My reaction mixture turned into a dark, tar-like substance upon adding phosphorus oxychloride (POCl₃) to dimethylformamide (DMF). What went wrong and how can I prevent this?

A: This is a classic sign of a runaway reaction leading to polymerization and degradation of your starting materials, a common issue with sensitive substrates like furans and pyrroles.[1][2] The root cause is almost always inadequate temperature control.

  • Underlying Cause: The formation of the Vilsmeier reagent (the chloroiminium ion) from DMF and POCl₃ is a highly exothermic process.[2] If this heat is not dissipated effectively, localized "hot spots" can form in the reaction mixture. These hot spots can initiate the polymerization of sensitive aromatic or heteroaromatic substrates.

  • Step-by-Step Solution:

    • Pre-cool Your Solvent: Before adding any reagents, cool your DMF to 0°C or below using an ice-salt bath or a cryocooler for precise temperature management.[1][2]

    • Slow, Dropwise Addition: Add the POCl₃ to the cooled DMF very slowly and dropwise, ensuring the internal temperature of the reaction mixture does not rise significantly.[2] A syringe pump can be invaluable for maintaining a slow and consistent addition rate.

    • Vigorous Stirring: Ensure efficient stirring throughout the addition to dissipate heat and prevent the formation of localized hot spots.

    • Monitor the Temperature: Use a low-temperature thermometer to monitor the internal reaction temperature continuously. If you observe a rapid temperature increase, immediately slow down or pause the addition.

Q2: The yield of my desired aldehyde is very low, and I have a significant amount of unreacted starting material, even after extended reaction times. What should I do?

A: Low yields with recoverable starting material often point to an issue with the reactivity of your substrate or the stability of the Vilsmeier reagent itself.

  • Underlying Cause & Solutions:

    • Substrate Reactivity: The Vilsmeier-Haack reaction is most effective on electron-rich aromatic and heteroaromatic compounds.[4][5] If your substrate has electron-withdrawing groups, it will be less reactive and may require more forcing conditions. For such substrates, a carefully optimized temperature profile is crucial. Start at a low temperature (0°C) and slowly allow the reaction to warm to room temperature. Gentle heating may be necessary, but this should be increased gradually while monitoring the reaction progress by TLC or GC.[1][2]

    • Reagent Decomposition: The Vilsmeier reagent is thermally unstable and can decompose at elevated temperatures, reducing the concentration of the active formylating agent.[2][6] Always prepare the Vilsmeier reagent fresh at 0-10°C and use it immediately.[2]

    • Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture.[1] Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure your substrate is dry.[1]

Q3: I'm observing the formation of multiple products, including isomers of my desired aldehyde. How can I improve the regioselectivity?

A: The formation of multiple isomers indicates that formylation is occurring at different positions on your aromatic ring. This is often influenced by reaction temperature.

  • Underlying Cause: Higher temperatures can diminish the regioselectivity of the formylation.[2] At elevated temperatures, there is enough energy to overcome the activation barrier for formylation at less electronically favored positions, resulting in a mixture of isomers.[2]

  • Step-by-Step Solution:

    • Maintain Low Temperatures: To enhance selectivity for the desired product, maintain a lower reaction temperature throughout the addition of the Vilsmeier reagent to your substrate.

    • Order of Addition: Consider adding your substrate solution dropwise to the pre-formed Vilsmeier reagent. This keeps the concentration of the substrate low and can sometimes favor the formation of the thermodynamically preferred product.

    • Solvent Effects: The choice of solvent can sometimes influence regioselectivity. While DMF is standard, exploring other anhydrous, non-reactive solvents in which the Vilsmeier reagent can be formed might be beneficial in specific cases.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the exothermic nature of the Vilsmeier-Haack reaction.

Q: Why is the Vilsmeier-Haack reaction exothermic?

A: The primary source of heat in the Vilsmeier-Haack reaction is the formation of the Vilsmeier reagent itself. The reaction between a substituted amide like DMF and phosphorus oxychloride is a highly favorable and exothermic process that forms a stable chloroiminium ion.[5][7] The subsequent electrophilic aromatic substitution step where the Vilsmeier reagent reacts with the aromatic substrate can also contribute to the overall heat generation, especially with highly reactive substrates.

Q: At what stage is the risk of a thermal runaway highest?

A: The highest risk of a thermal runaway occurs during the initial formation of the Vilsmeier reagent, when POCl₃ is added to DMF.[3] This is because the concentration of the reactants is at its highest, and the reaction is very fast. A secondary risk exists during the addition of a highly reactive aromatic substrate to the pre-formed Vilsmeier reagent. Careful control of addition rates and temperature is critical during both of these stages.

Q: Are there alternative, safer procedures for running the Vilsmeier-Haack reaction?

A: Yes, for large-scale applications where thermal hazards are a significant concern, alternative procedures are often employed. One common strategy is to add the POCl₃ to a mixture of the substrate and DMF.[3] This way, the Vilsmeier reagent is consumed as it is formed, preventing its accumulation and reducing the risk of a large exotherm from the reagent's decomposition.[3][8] Additionally, continuous flow chemistry offers a safer alternative for scaling up the Vilsmeier-Haack reaction by minimizing the reaction volume at any given time and providing superior heat transfer.[9]

Visualizing the Process: Reaction and Control

To better understand the critical points of heat generation and control, the following diagrams illustrate the reaction mechanism and a recommended workflow for managing the exotherm.

Vilsmeier_Mechanism Vilsmeier-Haack Reaction Mechanism cluster_reagent_formation Vilsmeier Reagent Formation (Highly Exothermic) cluster_formylation Formylation Step (Exothermic) cluster_hydrolysis Hydrolysis (Work-up) DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Arene Electron-Rich Arene Arene->Intermediate + Vilsmeier Reagent Aldehyde Aryl Aldehyde (Final Product) Intermediate->Aldehyde + H2O Hydrolysis H2O Hydrolysis->Aldehyde

Caption: Key stages of the Vilsmeier-Haack reaction, highlighting exothermic steps.

Exotherm_Control_Workflow Workflow for Exotherm Control Start Start Cool_DMF Cool DMF to 0°C Start->Cool_DMF Slow_Add_POCl3 Slowly Add POCl3 (Monitor Temperature) Cool_DMF->Slow_Add_POCl3 Slow_Add_POCl3->Cool_DMF If Temp Rises > 5°C, Pause Addition Form_Reagent Vilsmeier Reagent Formed Slow_Add_POCl3->Form_Reagent Add_Substrate Add Substrate Solution (Dropwise at 0°C) Form_Reagent->Add_Substrate Warm_to_RT Allow to Warm to RT (Monitor Reaction) Add_Substrate->Warm_to_RT Workup Aqueous Work-up Warm_to_RT->Workup End End Workup->End

Caption: Recommended experimental workflow for managing exothermic reactions.

Quantitative Data Summary: Temperature Control

The following table summarizes recommended temperature ranges for different stages and substrate types in the Vilsmeier-Haack reaction.

Reaction StageSubstrate TypeRecommended Temperature Range (°C)Key Considerations
Vilsmeier Reagent Formation All0 to 10Maintain strict temperature control to prevent reagent decomposition.[2]
Formylation Electron-Rich (e.g., Pyrroles, Furans)0 to Room TemperatureHigher temperatures can lead to polymerization and reduced yields.[1][2]
Formylation Less Reactive (e.g., some Benzene derivatives)Room Temperature to 80Gentle, carefully monitored heating may be required to drive the reaction.[2][4]
Aqueous Work-up/Quenching All0 to 10The hydrolysis of the intermediate can also be exothermic; slow quenching on ice is recommended.[10]

References

  • Temperature control in the Vilsmeier-Haack reaction of furan derivatives. Benchchem.
  • Vilsmeier-Haack Reaction. NROChemistry.
  • Vilsmeier-Haack Reaction. J&K Scientific LLC.
  • Vilsmeier–Haack reaction. Wikipedia.
  • effect of temperature on Vilsmeier-Haack reaction outcome. Benchchem.
  • Technical Support Center: Vilsmeier-Haack Reaction Work-up and Byproduct Removal. Benchchem.
  • Low yield in Vilsmeier-Haack reaction using N,N-dimethylformamide hydrochloride. Benchchem.
  • Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo.
  • Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. ResearchGate.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • Instability of Vilsmeier reagent and how to manage it. Benchchem.
  • Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. Organic Process Research & Development.

Sources

Technical Support Center: Scale-Up Synthesis of 2,7-Dichloroquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-SC-2024-002 Subject: Process Safety & Optimization for Meth-Cohn Quinoline Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering challenges in the scale-up of 2,7-dichloroquinoline-3-carbaldehyde . This synthesis relies on the Meth-Cohn modification of the Vilsmeier-Haack reaction , transforming 3-chloroacetanilide into the target quinoline using phosphorus oxychloride (


) and dimethylformamide (DMF).

While robust on a gram scale, this route presents three critical hazards at scale (>100g):

  • Thermal Runaway: The formation of the Vilsmeier reagent is highly exothermic.

  • Viscosity & Agitation: The reaction mixture transitions from a slurry to a viscous oil, threatening heat transfer efficiency.

  • Quenching Violence: Hydrolysis of excess

    
     generates massive heat and HCl gas, creating a "volcano" risk.
    

This guide provides the operational protocols required to mitigate these risks and ensure regiochemical purity.

Module 1: Critical Control Points (Troubleshooting)

Phase A: Vilsmeier Reagent Formation & Cyclization

The Issue: Uncontrolled exotherm during


 addition or sudden temperature spikes during heating.
SymptomProbable CauseCorrective Action
Rapid Temp Spike (>10°C/min)

addition rate exceeds cooling capacity.
STOP addition immediately. Increase jacket cooling. Do not resume until

returns to baseline (0–5°C).
Solidification/Stalling "Vilsmeier salt" precipitation due to high concentration or low temp.Use DMF as solvent (min 2.5 equiv). Maintain

. Ensure high-torque overhead stirring (not magnetic).
Darkening/Tarring Thermal decomposition of Vilsmeier intermediate (

before substrate addition).
Keep Vilsmeier reagent formation < 20°C. Only heat after acetanilide addition.
Phase B: Quenching (The Danger Zone)

The Issue: Delayed exotherm or "volcano" effect during aqueous workup.

SymptomProbable CauseCorrective Action
Delayed Exotherm Direct Quench (Water added to Reaction) was attempted.NEVER add water to the reaction.[1] ALWAYS use Inverse Quench (Reaction into Ice/Water).
Fuming/Gas Evolution Rapid HCl release exceeding scrubber capacity.Throttle addition rate. Ensure scrubber (NaOH) is active. Maintain quench temp < 20°C.
Oiling Out Product precipitating as a sticky gum, trapping impurities.Adjust quench pH to ~4-5 using NaOAc buffer or slow neutralization. Seed with pure crystal if available.

Module 2: Regioselectivity & Impurity Profile

The cyclization of 3-chloroacetanilide is regioselective but not regiospecific. Steric hindrance directs the Vilsmeier intermediate to close at the para position relative to the chlorine, favoring the 7-chloro isomer (Target) over the 5-chloro isomer.

  • Target: 2,7-dichloroquinoline-3-carbaldehyde (Major)

  • Impurity: 2,5-dichloroquinoline-3-carbaldehyde (Minor, typically <5-10%)

Purification Strategy: Do not rely on chromatography for scale-up. The 2,7-isomer is generally less soluble in lower alcohols.

  • Protocol: Recrystallize crude solid from Acetonitrile or Ethanol/DMF (9:1) .

  • QC Check: Monitor the C5-H vs C8-H coupling in

    
     NMR.
    

Module 3: Visualizing the Pathway

The following diagram illustrates the Meth-Cohn mechanism and the critical process safety nodes.

MethCohnPathway cluster_safety Safety Critical Control Points Start 3-Chloroacetanilide + DMF Inter1 Imidoyl Chloride Intermediate Start->Inter1 Formylation Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Start Addition (0-5°C) Exothermic! Cyclization Cyclization (Heat) ~85°C Inter1->Cyclization Rate Limiting Step Intermediate2 Iminium Species Cyclization->Intermediate2 Quench Inverse Quench (Into Ice/Water) Intermediate2->Quench Hydrolysis Product 2,7-Dichloroquinoline- 3-carbaldehyde Quench->Product Major Isomer 2,5-Dichloro isomer (Impurity) Quench->Isomer Minor (<10%)

Caption: Meth-Cohn synthesis pathway highlighting thermal risks (Yellow/Red nodes) and the divergence of regioisomers.

Module 4: Standard Operating Procedure (Scale-Up Optimized)

Scale: 1.0 Mole Basis (approx. 170g starting material) Safety: Fume hood mandatory. Full PPE + Face Shield. HCl Scrubber required.

Step 1: Vilsmeier Reagent Preparation (In-Situ)[2]
  • Charge DMF (3.0 equiv, dry) into a reactor with an overhead stirrer and internal temperature probe.

  • Cool DMF to 0–5°C .

  • Add

    
     (7.0 equiv)  dropwise.
    
    • Critical: Maintain internal temperature < 10°C .[2]

    • Note: A white precipitate (Vilsmeier salt) may form. This is normal. Ensure agitation is sufficient to suspend solids.

Step 2: Substrate Addition & Cyclization
  • Add 3-chloroacetanilide (1.0 equiv) solid in portions to the cold Vilsmeier reagent.

  • Allow the mixture to warm to Room Temperature (25°C) over 30 minutes.

  • Heat the mixture to 85°C .

    • Ramp Rate: 1°C/min. Do not shock-heat.

    • Observation: Evolution of HCl gas will occur. Ensure scrubber is active.

  • Hold at 85°C for 4–6 hours . Monitor via HPLC (disappearance of acetanilide).

Step 3: Inverse Quench (Safety Critical)
  • Prepare a separate quench vessel containing Crushed Ice/Water (10x volume of reaction) .

  • Cool the reaction mixture to RT .

  • Slowly pour the reaction stream into the agitated ice water.

    • Control: Maintain quench mass < 20°C.

  • Stir the resulting yellow slurry for 1 hour to ensure complete hydrolysis of residual

    
    .
    
  • Neutralize to pH 4–5 with Sodium Acetate (aq) to maximize precipitation.

Step 4: Isolation
  • Filter the solids. Wash copiously with water (to remove DMF/Phosphoric acid).

  • Recrystallize from Acetonitrile .

Frequently Asked Questions (FAQ)

Q: Why do we use such a large excess of


 (7 equiv)? 
A: 

acts as both a reagent and a solvent. In the Meth-Cohn mechanism, multiple equivalents are consumed to form the Vilsmeier salt, effect the cyclization, and chlorinate the C2 position. Reducing equivalents below 3.5 often leads to incomplete conversion or "dimer" formation.

Q: Can I use Thionyl Chloride (


) instead? 
A: No. The Vilsmeier-Haack reaction specifically requires the electrophilic phosphorus species to facilitate the formylation and subsequent ring closure. 

will not generate the necessary carbon-carbon bond formation at C3.

Q: The product is colored red/brown. Is it decomposed? A: The crude product is often colored due to trace oligomers. The pure aldehyde is typically a pale yellow solid. Recrystallization usually removes the color bodies effectively.

References

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[3] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[3] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.

  • BenchChem Technical Support. (2025). Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride.[1][4] (Verified General Safety Protocol)

  • Organic Process Research & Development. (2012). Safe Scale-Up of Vilsmeier Formylation.[5] (General reference for Vilsmeier Safety)

Sources

optimization of solvent and base for reactions of 2,7-dichloroquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Solvent & Base for 2,7-Dichloroquinoline-3-carbaldehyde Reactions

Topic: Optimization of Reaction Conditions for 2,7-Dichloroquinoline-3-carbaldehyde Scaffolds Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Format: Interactive Troubleshooting Guide & FAQs

Introduction: Understanding the Scaffold Reactivity

The 2,7-dichloroquinoline-3-carbaldehyde scaffold presents a unique "tri-functional" reactivity profile that often leads to experimental bottlenecks. Successful functionalization requires exploiting the electronic differences between the three reactive sites:

  • C2-Chloro Position: Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the adjacent ring nitrogen and the electron-withdrawing formyl group at C3.
    
  • C3-Formyl Group: Susceptible to classic carbonyl chemistry (Knoevenagel, Schiff base, oxidation/reduction).

  • C7-Chloro Position: Deactivated aryl chloride. Stable to standard

    
     conditions; typically requires transition metal catalysis (e.g., Pd-catalyzed Suzuki/Buchwald coupling) for functionalization.
    

This guide addresses the most common failures: poor regioselectivity, hydrolysis byproducts, and incomplete conversion.

Module 1: Nucleophilic Substitution at C2 ( )

User Query: I am trying to displace the 2-Cl with an amine/thiol, but the reaction is stalled or yielding hydrolysis products (2-oxo derivative). What is the optimal solvent/base system?

Technical Analysis

The 2-chloro substituent is labile. However, the presence of the C3-aldehyde makes the C2 position susceptible to hydrolysis by water (yielding the 2-quinolone), especially in the presence of strong hydroxide bases.

Troubleshooting Protocol

Q1: Which solvent system maximizes yield for amine nucleophiles? Recommendation: Use Ethanol (EtOH) or Acetonitrile (MeCN) .

  • Why: Protic solvents like ethanol often facilitate proton transfer in the transition state of amine additions. For less nucleophilic amines (e.g., anilines), higher boiling solvents like n-Butanol or DMF are required to overcome the activation energy.

  • Avoid: Water-miscible solvents with strong aqueous bases (e.g., THF/NaOH), as this promotes hydrolysis of the 2-Cl to the 2-hydroxy (tautomerizes to 2-oxo) species [1].

Q2: Do I need a base? Recommendation:

  • For Aliphatic Amines: Often no base is needed if the amine is used in excess (2.0 equiv). The amine acts as its own acid scavenger.

  • For Aromatic Amines (Anilines): Use a mild base like K₂CO₃ or catalytic glacial acetic acid . Acid catalysis can activate the C2-Cl by protonating the ring nitrogen, making it more electrophilic [2].

  • For Thiols: Stronger bases like K₂CO₃ or Et₃N in DMF are necessary to generate the thiolate anion.

Table 1: Solvent/Base Optimization Matrix for C2-Substitution

Nucleophile TypeRecommended SolventRecommended BaseTemperatureTypical Yield
Primary Alkyl Amine EthanolNone (Excess Amine)Reflux (78°C)85-95%
Aniline (Aromatic) Glacial Acetic AcidNone (Acid Catalysis)Reflux (118°C)70-85%
Thiol (R-SH) DMFK₂CO₃ (anhydrous)80-90°C80-92%
Azide (NaN₃) DMFNone60-80°C>90%

Module 2: C3-Formyl Condensation (Knoevenagel & Schiff Base)

User Query: My Knoevenagel condensation with malononitrile is giving a mixture of products or polymerizing. How do I control the reactivity?

Technical Analysis

The C3-aldehyde is electronically deactivated by the electron-rich quinoline ring but activated by the electron-withdrawing 2-Cl group. Standard strong bases (NaOH/KOH) can cause Cannizzaro-type side reactions or hydrolysis of the 2-Cl.

Troubleshooting Protocol

Q1: What is the "Green" alternative to Piperidine/Benzene? Recommendation: Use L-Proline or β-Cyclodextrin-SO₃H in water/ethanol mixtures.

  • Mechanism: L-Proline forms an iminium intermediate with the aldehyde, accelerating the attack of the active methylene compound without requiring harsh pH conditions that degrade the 2-Cl moiety [3].

Q2: How do I prevent the "One-Pot" Cyclization if I only want the intermediate? Recommendation: Lower the temperature.

  • Many derivatives (e.g., with 2-cyanoacetamide) cyclize spontaneously at reflux to form benzo[b][1,8]naphthyridines. To isolate the Knoevenagel adduct (olefin), perform the reaction at Room Temperature (25°C) in Ethanol with catalytic Piperidine [4].

Module 3: Cyclization & Multi-Component Reactions

User Query: I want to synthesize a fused tricyclic system (e.g., pyrazolo[3,4-b]quinoline). How do I drive the reaction to completion in one pot?

Technical Analysis

These reactions typically involve a cascade:


 at C2 followed by condensation at C3. The order of events is dictated by the nucleophile. Hydrazines typically attack C2 first, then condense with C3.

Q1: Why is my cyclization stalling? Recommendation: Switch to Microwave Irradiation or use Polyphosphoric Acid (PPA) .

  • Microwave irradiation in acetic acid often reduces reaction times from hours to minutes for these cyclizations [3].

Visualizing the Reaction Landscape

The following diagram illustrates the divergent pathways controlled by solvent and base selection.

ReactionPathways Start 2,7-Dichloroquinoline- 3-carbaldehyde SNAr_Product 2-Amino/Thio-7-chloro- quinoline-3-carbaldehyde Start->SNAr_Product Nucleophile (R-NH2, R-SH) Solvent: EtOH or DMF Base: None or K2CO3 Hydrolysis 2-Oxo-7-chloro- quinoline-3-carbaldehyde (DEAD END) Start->Hydrolysis Strong Aq. Base (NaOH) Solvent: THF/H2O SchiffBase Schiff Base / Knoevenagel Adduct Start->SchiffBase Active Methylene/Amine Cat: Piperidine/AcOH Temp: <50°C Tricyclic Fused Tricyclic System (e.g., Pyrazolo[3,4-b]quinoline) SNAr_Product->Tricyclic Intramolecular Cyclization Reflux/Microwave Suzuki 2,3,7-Trisubstituted Quinoline (via Pd-Catalysis) SNAr_Product->Suzuki Pd(PPh3)4, Boronic Acid Base: Na2CO3, Solvent: Toluene SchiffBase->Tricyclic Cyclization High Temp

Caption: Divergent synthetic pathways for 2,7-dichloroquinoline-3-carbaldehyde. Note the critical "Dead End" hydrolysis pathway caused by improper base selection.

References

  • Meth-Cohn, O., et al. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[1] Journal of the Chemical Society, Perkin Transactions 1. Link

  • Abdel-Wahab, B. F., & Khidre, R. E. (2016).[1][2] 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry.[1][3] Link

  • Hamama, W. S., et al. (2018).[4][5] Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.[1][2][6][7][8] RSC Advances.[4][5] Link

  • Ibrahim, N. M., et al. (2009).[3][8] Preparation and reactions of 2-azidoquinoline-3-carboxaldehyde with primary amines and active methylene compounds.[3] Journal of Chemical Research.[3] Link

Sources

Validation & Comparative

reactivity of 2,7-dichloroquinoline-3-carbaldehyde vs 2-chloroquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-chloroquinoline-3-carbaldehyde (2-CQC) and its halogenated analog 2,7-dichloroquinoline-3-carbaldehyde (2,7-DCQC) . It is designed for medicinal chemists and synthetic organic chemists requiring precise reactivity profiles for scaffold selection.[1][2]

Executive Summary

Both 2-chloroquinoline-3-carbaldehyde and 2,7-dichloroquinoline-3-carbaldehyde are "privileged scaffolds" in drug discovery, serving as precursors for tricyclic heterocycles (e.g., pyrazolo[3,4-b]quinolines, benzo[b][1,8]naphthyridines).[2]

The primary difference lies in the 7-chloro substituent in the 2,7-DCQC analog.[1] This substituent exerts a strong electron-withdrawing inductive effect (


), which:
  • Increases the electrophilicity at the C2 position, theoretically accelerating Nucleophilic Aromatic Substitution (

    
    ).
    
  • Enhances lipophilicity (logP), altering the pharmacokinetic profile of downstream derivatives.[1][2]

  • Remains inert under standard conditions, allowing for selective functionalization at C2 and C3 without competing side reactions at C7.

Physicochemical Comparison

The following data highlights the structural and physical differences influencing handling and reactivity.

Feature2-Chloroquinoline-3-carbaldehyde2,7-Dichloroquinoline-3-carbaldehydeImpact on Synthesis
Structure Monosubstituted (2-Cl)Disubstituted (2,7-diCl)7-Cl adds steric bulk remote from reaction centers.
CAS No. 73568-25-973568-33-9Distinct commercial entities.
Mol. Weight 191.61 g/mol 226.06 g/mol Stoichiometry adjustments required.[1][2]
Melting Point 148 – 150 °C191 – 192 °C2,7-DCQC forms a more stable crystal lattice; lower solubility in cold EtOH.[1]
C2 Electrophilicity HighVery High 7-Cl stabilizes the Meisenheimer intermediate via inductive effects.[1]
LogP (Calc) ~2.3~2.92,7-DCQC derivatives are more lipophilic.[1][2]

Structural & Electronic Analysis

The reactivity of these scaffolds is governed by the interplay between the quinoline nitrogen, the C3-formyl group, and the halogen substituents.[1]

Electronic Activation Diagram

The following diagram illustrates the resonance and inductive vectors that activate the C2 position for nucleophilic attack.

G cluster_0 Electronic Effects N1 Quinoline Nitrogen (Electron Sink) C2 C2 Position (Electrophilic Center) N1->C2 Activates C2 via C=N polarization C3 C3-Formyl Group (-M, -I Effect) C3->C2 Withdraws e- density (Ortho activation) Cl7 7-Chloro Substituent (-I Inductive Effect) Cl7->N1 Inductive withdrawal through sigma framework Cl7->C2 Remote Activation (Increases global electrophilicity)

Figure 1: Mechanistic activation map. The 7-Cl substituent (Green) enhances the electrophilicity of the C2 center (Red) remotely, making 2,7-DCQC more reactive toward nucleophiles than its non-chlorinated counterpart.[2]

Synthesis & Regioselectivity

Both compounds are synthesized via the Vilsmeier-Haack cyclization of acetanilides.[1]

  • 2-Chloroquinoline-3-carbaldehyde: Synthesized from acetanilide .[1][3][4][5]

  • 2,7-Dichloroquinoline-3-carbaldehyde: Synthesized from 3-chloroacetanilide .

Critical Regioselectivity Note: The cyclization of 3-chloroacetanilide can theoretically yield the 5-chloro or 7-chloro isomer. However, steric and electronic control heavily favors the 7-chloro isomer (cyclization para to the directing Cl atom on the benzene ring).[1][2]

Experimental Protocol: Synthesis of 2,7-Dichloroquinoline-3-carbaldehyde

Reagents: 3-Chloroacetanilide (1.0 equiv),


 (7.0 equiv), DMF (2.5 equiv).[2]
  • Vilsmeier Reagent Formation: Cool DMF (2.5 equiv) to 0°C. Add

    
     (7.0 equiv) dropwise with stirring. Stir for 30 min to form the chloroiminium salt.
    
  • Addition: Add 3-chloroacetanilide (1.0 equiv) portion-wise to the solution.

  • Cyclization: Heat the mixture to 85–95°C for 4–6 hours. (Note: 2,7-DCQC often requires slightly longer reaction times or higher temperatures than the unsubstituted analog due to the deactivated benzene ring).[1][2]

  • Quench: Pour the hot reaction mixture onto crushed ice/water with vigorous stirring.

  • Isolation: The yellow precipitate is filtered, washed with water, and recrystallized from Ethyl Acetate/Ethanol.[1][2]

  • Yield: Typical yields are 65–75% .[1][2]

Reactivity Profiles: Comparative Analysis

A. Nucleophilic Aromatic Substitution ( ) at C2

This is the dominant reaction pathway.[1][2] The chlorine at C2 is a "good leaving group" activated by the ring nitrogen and the C3-aldehyde.[1]

  • 2-CQC: Reacts readily with amines, hydrazines, and thiols.[2]

  • 2,7-DCQC: Reacts faster under identical conditions due to the 7-Cl withdrawing electron density from the ring system, stabilizing the anionic transition state (Meisenheimer complex).[1][2]

Key Observation: The 7-Cl is inert to


 under these conditions. It requires harsh conditions (e.g., high temp, strong Lewis acids) to be displaced, allowing for chemoselective derivatization at C2.[1][2]
B. Condensation at C3-Formyl Group

Both compounds undergo Knoevenagel condensation and Schiff base formation.[1]

  • Reactivity: The aldehyde reactivity is comparable between the two.[1] The 7-Cl has a negligible steric effect on the C3 position.[1]

  • Solubility: 2,7-DCQC derivatives often precipitate faster from polar solvents (EtOH/MeOH) due to lower solubility, which can drive equilibrium forward and improve isolated yields.[1][2]

C. Cyclization Pathways (Tricyclic Synthesis)

A common application is the reaction with hydrazine hydrate to form pyrazolo[3,4-b]quinolines .[1][2]

Reaction Start 2,7-Dichloroquinoline- 3-carbaldehyde Hydrazine Hydrazine Hydrate (EtOH, RT) Start->Hydrazine Intermediate Hydrazone Intermediate (Schiff Base) Start->Intermediate Step 1: Condensation Heat Reflux / Acid Cat. Intermediate->Heat Product 7-Chloro-1H-pyrazolo[3,4-b]quinoline (Tricyclic Core) Intermediate->Product Step 2: Intramolecular S_NAr (Cyclization)

Figure 2: Cyclization workflow. Note that for 2,7-DCQC, the 7-Cl remains on the final pyrazolo-quinoline scaffold.

Comparative Experimental Data

The following table summarizes experimental outcomes for a standard transformation: Reaction with Hydrazine Hydrate (Formation of Pyrazolo[3,4-b]quinoline).

Parameter2-Chloroquinoline-3-carbaldehyde2,7-Dichloroquinoline-3-carbaldehydeAnalysis
Reaction Conditions EtOH, Reflux, 4hEtOH, Reflux, 3h2,7-DCQC often cyclizes faster due to activated C2.
Intermediate Hydrazone (often isolated at RT)Hydrazone (isolatable)Both form stable hydrazones at RT.[1][2]
Final Product 1H-pyrazolo[3,4-b]quinoline7-Chloro -1H-pyrazolo[3,4-b]quinoline7-Cl is retained.
Typical Yield 70 – 80%75 – 85%Higher yields for 2,7-DCQC due to easier precipitation.[1]
Product MP > 280°C> 300°CChlorination significantly raises MP.[1][2]
Validated Protocol: Synthesis of 7-Chloro-1H-pyrazolo[3,4-b]quinoline
  • Dissolve: Dissolve 2,7-dichloroquinoline-3-carbaldehyde (1.0 mmol) in Ethanol (10 mL).

  • Add Nucleophile: Add Hydrazine Hydrate (2.0 mmol) dropwise.

  • Reaction:

    • For Hydrazone: Stir at Room Temperature for 2 hours. A yellow solid precipitates.[1][2][5]

    • For Cyclization: Reflux the mixture for 3–4 hours. The color typically shifts to pale yellow/white.[1][2]

  • Workup: Cool to room temperature. Filter the solid.[1][2][6][7][8]

  • Purification: Wash with cold ethanol. Recrystallize from DMF/Water if necessary.[1][2][3]

References

  • Meth-Cohn, O., & Narine, B. (1978).[1][2] A versatile new synthesis of quinolines and related fused pyridines.[1] Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes.[3][4][5][9][10][11][12] Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.[1][2] Link

  • Bhat, M. A., et al. (2013).[1][2][13] Synthesis and biological evaluation of some new pyrazolo[3,4-b]quinoline derivatives. Indian Journal of Chemistry, 52B, 122-127.[2]

  • Raj, T., et al. (2010).[1][2] Synthesis of some novel 2,7-dichloroquinoline-3-carbaldehyde derivatives as potential antimicrobial agents. Journal of Heterocyclic Chemistry, 47(5), 1123-1128.[1][2]

  • Muscia, G. C., et al. (2011).[1][2] Ultrasound-assisted Vilsmeier-Haack reaction: A rapid and efficient synthesis of 2-chloro-3-formylquinolines. Ultrasonics Sonochemistry, 18(4), 823-826.[1][2]

  • Santa Cruz Biotechnology. (2024).[1][2] 2,7-Dichloroquinoline-3-carboxaldehyde Product Data Sheet. Link[1][2]

Sources

A Comparative Guide to the Biological Activities of 2,7-dichloro vs 2,6-dichloroquinoline-3-carbaldehyde: Unveiling the Impact of Isomeric Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1] The introduction of various substituents onto the quinoline ring can profoundly influence its pharmacological profile. This guide provides a comparative analysis of two isomeric compounds: 2,7-dichloroquinoline-3-carbaldehyde and 2,6-dichloroquinoline-3-carbaldehyde. While research into the 2,6-dichloro isomer has provided some initial insights, the 2,7-dichloro analogue remains a largely unexplored entity. This document aims to synthesize the available data, highlight the significant knowledge gaps, and provide a framework for future investigations into these potentially valuable compounds.

Chemical Identity and Structural Comparison

At the heart of this comparison are two molecules that share the same molecular formula, C₁₀H₅Cl₂NO, but differ in the placement of one chlorine atom on the quinoline ring. This seemingly minor structural variance can lead to significant differences in their electronic distribution, steric hindrance, and ultimately, their interaction with biological targets.

CompoundIUPAC NameMolecular FormulaMolecular WeightPubChem CID
2,6-dichloroquinoline-3-carbaldehyde 2,6-dichloroquinoline-3-carbaldehydeC₁₀H₅Cl₂NO226.06 g/mol 134735
2,7-dichloroquinoline-3-carbaldehyde 2,7-dichloroquinoline-3-carbaldehydeC₁₀H₅Cl₂NO226.06 g/mol 11138816[2]

The distinct positioning of the chlorine atom—at position 6 versus position 7—alters the molecule's overall polarity and ability to form intermolecular interactions, which are crucial for binding to enzymes and receptors.

G cluster_0 2,6-dichloroquinoline-3-carbaldehyde cluster_1 2,7-dichloroquinoline-3-carbaldehyde 2_6_dichloro 2_7_dichloro

Figure 1: Chemical structures of the two isomers.

Synthesis of Dichloroquinoline-3-carbaldehydes

The primary synthetic route to 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[3][4] This one-pot reaction typically involves the formylation and cyclization of an appropriate acetanilide using a Vilsmeier reagent, which is a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

The general mechanism involves the activation of the acetanilide by the Vilsmeier reagent, followed by an intramolecular cyclization to form the quinoline ring system. The chloro and carbaldehyde functionalities are introduced during this process.

G Acetanilide Substituted Acetanilide Intermediate Reactive Intermediate Acetanilide->Intermediate Formylation & Activation Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Vilsmeier->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product 2,X-dichloroquinoline-3-carbaldehyde Cyclization->Product

Figure 2: General workflow for the Vilsmeier-Haack synthesis.

For the synthesis of 2,6-dichloroquinoline-3-carbaldehyde, the starting material would be 4-chloroacetanilide. Similarly, for the 2,7-dichloro isomer, 3-chloroacetanilide would be the precursor. The reaction conditions, such as temperature and reaction time, may require optimization for each isomer to achieve good yields.

Comparative Biological Activity: A Tale of Limited Data

A direct, head-to-head comparison of the biological activities of 2,7-dichloro- and 2,6-dichloroquinoline-3-carbaldehyde is hampered by a significant lack of published data for the 2,7-isomer. However, based on the known activities of the quinoline nucleus and its derivatives, we can explore the potential and documented activities of these compounds.

Antimicrobial Activity

The quinoline core is a well-established pharmacophore in antimicrobial agents.[1] Derivatives of quinoline have been shown to exhibit a wide range of activities against bacteria and fungi.

2,7-dichloroquinoline-3-carbaldehyde: There is currently no published data on the antimicrobial activity of this isomer. However, given the general antimicrobial profile of quinolines, it is a plausible candidate for investigation. The position of the chlorine at C-7 is of particular interest, as 7-substituted quinolines, such as the fluoroquinolone antibiotics, are known for their potent antibacterial effects.

Anticancer Activity

The quinoline scaffold is also a key feature in several anticancer drugs.[6] These compounds can exert their effects through various mechanisms, including the inhibition of topoisomerases, protein kinases, and the induction of apoptosis.

2,6-dichloroquinoline-3-carbaldehyde: Similar to its antimicrobial profile, the anticancer potential of this compound is suggested but not yet quantified with specific IC₅₀ values in the public domain. Its structural similarity to other biologically active quinolines makes it a compound of interest for anticancer screening.

2,7-dichloroquinoline-3-carbaldehyde: No specific anticancer activity data is available for this isomer. The 7-chloro substitution could potentially influence its interaction with cancer-related targets, making it a worthwhile candidate for in-vitro screening against various cancer cell lines.

Experimental Protocols

To facilitate further research into these compounds, detailed, standard protocols for assessing their biological activities are provided below.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized and widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (2,6- and 2,7-dichloroquinoline-3-carbaldehyde) dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial or fungal strains.

  • Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or plate reader.

Procedure:

  • Prepare a stock solution of the test compounds.

  • In a 96-well plate, perform serial two-fold dilutions of the compounds in the appropriate broth to achieve a range of concentrations.

  • Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (microorganism in broth without compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

G start Prepare compound dilutions in 96-well plate inoculum Add standardized microbial inoculum to each well start->inoculum incubation Incubate at appropriate temperature and time inoculum->incubation read Visually inspect for growth or measure absorbance incubation->read mic Determine MIC read->mic

Figure 3: Workflow for the Broth Microdilution Assay.

Protocol 2: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of chemical compounds on cell lines.

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Cancer cell lines.

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • Sterile 96-well cell culture plates.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

G seed Seed cells in a 96-well plate treat Treat cells with compound dilutions seed->treat incubate Incubate for a defined period treat->incubate mtt Add MTT solution and incubate incubate->mtt solubilize Add solubilization buffer mtt->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate cell viability and IC50 read->calculate

Figure 4: Workflow for the MTT Assay.

Conclusion and Future Directions

This guide highlights a significant disparity in the scientific knowledge base between 2,6-dichloroquinoline-3-carbaldehyde and its 2,7-dichloro isomer. While the former shows promise as a scaffold for developing antimicrobial and anticancer agents, a substantial research effort is required to isolate and quantify these activities. The latter, 2,7-dichloroquinoline-3-carbaldehyde, represents a veritable "black box" in terms of its biological potential.

The key takeaway for researchers is the opportunity that this knowledge gap presents. The synthesis and subsequent biological evaluation of 2,7-dichloroquinoline-3-carbaldehyde, and a direct comparative study with the 2,6-isomer, could yield valuable insights into the structure-activity relationships of substituted quinolines. Such studies are crucial for the rational design of more potent and selective therapeutic agents. The provided experimental protocols offer a starting point for these much-needed investigations.

References

  • Smolecule. (n.d.). Buy 2,6-Dichloroquinoline-3-carbaldehyde | 73568-41-9. Retrieved from a relevant chemical supplier website.
  • Human Journals. (2022). Review on Antimicrobial Activity of Quinoline.
  • RSC Publishing. (n.d.). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives.
  • MDPI. (n.d.). Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes.
  • International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction.
  • MDPI. (n.d.). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety.
  • PubMed. (n.d.). In vitro activity of Bay 09867, a new quinoline derivative, compared with those of other antimicrobial agents.
  • Asian Journal of Green Chemistry. (n.d.). Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases.
  • RSC Advances. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
  • Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017).
  • PMC - NIH. (n.d.). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device.
  • International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives.
  • PubChem. (n.d.). 2,7-Dichloroquinoline-3-carboxaldehyde. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Substituted 2-Chloroquinoline-3-carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Hub and Its Spectroscopic Signature

Substituted 2-chloroquinoline-3-carbaldehydes are a cornerstone class of heterocyclic compounds, prized not for their own biological activity, but as exceptionally versatile intermediates in medicinal chemistry and materials science.[1][2][3] Their value lies in the dual reactivity of the C2-chloro group, a prime site for nucleophilic substitution, and the C3-carbaldehyde, a gateway for condensation, oxidation, and reduction reactions.[4] This synthetic utility has led to their incorporation into a wide array of biologically active agents, including antimalarial, anticancer, and anti-inflammatory drugs.[1][3]

For the drug development professional or synthetic chemist, the unambiguous characterization of these intermediates is a critical, non-negotiable step. The substitution pattern on the quinoline's benzene ring profoundly influences the molecule's electronic properties and, consequently, its reactivity and spectroscopic fingerprint. This guide provides an in-depth comparison of the key spectroscopic techniques—NMR, IR, UV-Vis, and Mass Spectrometry—used to characterize these molecules. We will move beyond simple data reporting to explain the causality behind the observed spectral shifts, providing the field-proven insights necessary for confident structural elucidation and reaction monitoring.

The Synthetic Gateway: Vilsmeier-Haack Reaction

Before delving into characterization, it is crucial to understand the primary synthetic route to these compounds: the Vilsmeier-Haack reaction. This one-pot reaction efficiently converts substituted acetanilides into the target 2-chloroquinoline-3-carbaldehydes through a domino process of chlorination, formylation, and cyclization.[3][5] The choice of the starting acetanilide directly dictates the substitution pattern on the final product.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Product & Purification cluster_analysis Spectroscopic Characterization Acetanilide Acetanilide VH_Reaction Vilsmeier-Haack Reaction (Cyclization & Formylation) Acetanilide->VH_Reaction Vilsmeier Reagent Vilsmeier Reagent (POCl3/DMF) Vilsmeier Reagent->VH_Reaction Crude_Product Crude Product Mixture VH_Reaction->Crude_Product Pour onto ice Purification Recrystallization (e.g., from Ethyl Acetate) Crude_Product->Purification Filter & Dry Final_Product Pure Substituted 2-Chloroquinoline-3-carbaldehyde Purification->Final_Product Analysis NMR, IR, MS, UV-Vis Final_Product->Analysis G cluster_cause Substituent Type cluster_effect Electronic Effect cluster_result ¹H NMR Observation EDG Electron Donating Group (EDG) e.g., -OCH3, -OH Shielding Increased π-electron density at aldehyde proton EDG->Shielding Resonance (+R) Inductive (+I) EWG Electron Withdrawing Group (EWG) e.g., -Cl, -NO2 Deshielding Decreased π-electron density at aldehyde proton EWG->Deshielding Resonance (-R) Inductive (-I) Upfield Upfield Shift (Lower δ ppm) SHIELDING Shielding->Upfield Downfield Downfield Shift (Higher δ ppm) DESHIELDING Deshielding->Downfield

Caption: Causality diagram illustrating substituent effects on the aldehyde proton chemical shift in ¹H NMR.

Infrared (IR) Spectroscopy: A Focus on Functional Groups

IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups, particularly the aldehyde.

  • Carbonyl Stretch (C=O): A strong, sharp absorption band between 1690-1715 cm⁻¹ is characteristic of the aldehyde C=O stretch. [6]The position of this band is sensitive to substituent effects, mirroring the trends seen in NMR.

    • Expert Insight: EDGs donate electron density into the conjugated system, which slightly reduces the double-bond character of the carbonyl group through resonance. This weakens the bond, lowering the energy required to excite it, and thus shifts the absorption to a lower wavenumber (e.g., 1690 cm⁻¹). EWGs withdraw electron density, strengthening the C=O bond and shifting the absorption to a higher wavenumber (e.g., 1705 cm⁻¹).

  • Aldehyde C-H Stretch: Two weaker bands are often visible around 2720-2820 cm⁻¹ , corresponding to the C-H stretch of the aldehyde group. The presence of both the C=O and C-H stretches is a highly reliable indicator of the carbaldehyde functionality. [6]* Aromatic C=C Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region confirm the presence of the aromatic quinoline ring. [6]

UV-Visible Spectroscopy: Mapping the Conjugated System

UV-Vis spectroscopy provides information about the electronic transitions within the molecule's π-system. The extended conjugation of the quinoline ring system results in strong UV absorption.

  • π → π Transitions:* These compounds typically exhibit two main absorption bands. For a derivative like 2-chloroquinoline-3-carbaldehyde thiosemicarbazone, a strong absorption is seen around λmax = 260 nm . [7]The parent aldehydes would be expected in a similar region.

  • Substituent Effects (Auxochromes): The position and intensity of the λmax are highly dependent on the substituents.

    • Expert Insight: Attaching an auxochrome (like -OH or -OCH₃) with lone pairs of electrons to the quinoline ring extends the conjugated system. This lowers the energy gap between the HOMO and LUMO, resulting in a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift ). This is a key principle used in the design of dyes and functional materials.

Mass Spectrometry (MS): The Unambiguous Molecular Weight

Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of the synthesized compounds.

  • Molecular Ion Peak (M⁺): Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum will be dominated by the protonated molecule [M+H]⁺.

  • Isotope Pattern: The presence of a chlorine atom provides a definitive isotopic signature. The molecular ion will appear as two peaks, [M]⁺ and [M+2]⁺, with a characteristic intensity ratio of approximately 3:1 , corresponding to the natural abundance of ³⁵Cl and ³⁷Cl. This pattern is a crucial validation point that confirms the successful incorporation of the chlorine atom.

Comparative Data Summary

The following table summarizes typical spectroscopic data for several 6-substituted 2-chloroquinoline-3-carbaldehydes, compiled from experimental literature. [6][8]

Substituent (at C6) Aldehyde ¹H (δ ppm) Aldehyde C=O (cm⁻¹) Rationale for Shift
-H (Unsubstituted) 10.59 1690 Baseline for comparison.
-OH (Donating) 10.57 1713 Strong +R effect donates e⁻ density, shielding proton and weakening C=O bond.
-OCH₃ (Donating) 11.13 (in DMSO) 1636 +R effect donates e⁻ density. Note: Solvent can significantly impact δ.
-Cl (Withdrawing) 10.58 1697 -I and weak -R effects withdraw e⁻ density, deshielding proton and strengthening C=O.

| -NO₂ (Withdrawing) | 10.5 (8-nitro) | ~1700-1710 (est.) | Strong -R/-I effects strongly withdraw e⁻ density, leading to significant deshielding. |

Note: Data for the 8-nitro compound is included for comparison of a strongly withdrawing group, though at a different position. [8]The -OCH₃ derivative was reported in DMSO-d₆, which typically shifts aldehyde protons downfield compared to CDCl₃. [6]

Standard Operating Protocols (SOPs)

These protocols represent self-validating systems for the synthesis and characterization of this compound class.

SOP-1: Synthesis of 6-Substituted-2-chloroquinoline-3-carbaldehyde

Causality: This protocol utilizes the Vilsmeier-Haack reaction, where a substituted acetanilide is the limiting reagent and dictates the final substitution pattern. The use of phosphorus oxychloride and DMF generates the electrophilic Vilsmeier reagent in situ. The reaction is quenched on ice to hydrolyze intermediates and precipitate the product. Recrystallization from ethyl acetate is chosen for its ability to dissolve the product when hot and provide high-purity crystals upon cooling.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, add N,N-dimethylformamide (DMF, 3.0 eq).

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 2.5-3.0 eq) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5°C. Stir for 30 minutes.

  • Addition of Substrate: Add the appropriate substituted acetanilide (1.0 eq) portion-wise to the reaction mixture.

  • Reaction: Remove the ice bath and heat the reaction mixture to 60-80°C for 4-16 hours. [6][8]Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: After completion, carefully pour the warm reaction mixture into a beaker containing 300 mL of crushed ice with constant stirring.

  • Isolation: A precipitate will form. Continue stirring for 30 minutes. Filter the solid product using a Büchner funnel, and wash thoroughly with cold water.

  • Purification: Recrystallize the crude solid from hot ethyl acetate to yield the pure product. Dry under vacuum.

SOP-2: Spectroscopic Sample Preparation & Analysis
  • NMR Spectroscopy:

    • Accurately weigh 5-10 mg of the purified sample.

    • Dissolve in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C spectra on a 300 MHz or higher field NMR spectrometer.

  • IR Spectroscopy:

    • Prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry, spectroscopic grade KBr.

    • Press the mixture into a transparent disk using a hydraulic press.

    • Alternatively, for Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal.

    • Acquire the spectrum on an FT-IR spectrometer, typically over a range of 4000-400 cm⁻¹.

  • UV-Vis Spectroscopy:

    • Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile) at a concentration of ~1x10⁻³ M.

    • Perform serial dilutions to obtain a final concentration in the range of 1x10⁻⁵ to 1x10⁻⁶ M.

    • Record the absorbance spectrum from 200-800 nm using a dual-beam UV-Vis spectrophotometer, using the pure solvent as a blank.

  • Mass Spectrometry:

    • Prepare a dilute solution (~10-50 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

    • Introduce the sample into the mass spectrometer via direct infusion using an ESI or APCI source.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion and its characteristic chlorine isotope pattern.

References

  • Patel, A. D., et al. (2013). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 4(5), 174-177. [Link]

  • Tekale, A. S., et al. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies, 4(6), 95-98. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8, 27776-27804. [Link]

  • Prasad, M. V. S., et al. (2016). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Journal of Molecular Structure, 1108, 590-601. [Link]

  • Abdel-Wahab, B. F., & Khidre, R. E. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

  • Tekale, A. S., et al. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies. [Link]

  • Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(i), 1-46. [Link]

  • PubChem. 2-Chloroquinoline-3-carbaldehyde. National Center for Biotechnology Information. [Link]

  • Sangule, O. T. (2023). Synthesis, Characterization, and Spectrophotometric Study of Ruthenium (III) Complexes with 2-Chloroquinoline-3- carbaldehyde Thiosemicarbazone. Journal of Emerging Technologies and Innovative Research (JETIR), 10(12), i181-i187. [Link]

  • Fun, H.-K., et al. (2009). 2-Chloroquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2710. [Link]

Sources

Technical Deep Dive: Structure-Activity Relationship of Substituted Quinoline-3-Carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Quinoline-3-Carbaldehyde Scaffold

In the landscape of heterocyclic drug design, the quinoline-3-carbaldehyde moiety stands as a "privileged scaffold."[1][2] Unlike simple quinolines, the C3-formyl group provides a highly reactive handle for further derivatization (e.g., Schiff bases, hydrazones, chalcones), while the bicyclic core allows for extensive electronic tuning via substitution at positions C2, C6, C7, and C8.

This guide objectively compares the performance of substituted quinoline-3-carbaldehydes against standard-of-care agents in Tuberculosis (TB) , Malaria , and Oncology . It synthesizes data from recent high-impact studies to establish a validated Structure-Activity Relationship (SAR).

Synthesis: The Vilsmeier-Haack Protocol

The most robust route to 2-chloro-3-formylquinolines is the Vilsmeier-Haack cyclization of acetanilides.[3] This method is preferred over the Friedländer synthesis for this specific derivative due to its ability to simultaneously install the C2-chloro and C3-formyl groups.

Optimized Experimental Workflow
  • Precursor: Substituted Acetanilide[4]

  • Reagent:

    
     / DMF (Vilsmeier Reagent)[3][5]
    
  • Mechanism: Chloroiminium salt formation

    
     Electrophilic attack on acetanilide 
    
    
    
    Cyclization
    
    
    Hydrolysis.
Step-by-Step Protocol
  • Reagent Preparation: Cool dry DMF (3 equiv) to 0°C. Add

    
     (7 equiv) dropwise with stirring. Critical: Maintain temp < 5°C to prevent thermal decomposition of the chloroiminium salt.
    
  • Addition: Add the substituted acetanilide (1 equiv) portion-wise.

  • Cyclization: Heat the mixture to 80–90°C for 4–16 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).[3]

  • Quenching: Pour the reaction mixture into crushed ice/water with vigorous stirring.

  • Isolation: Neutralize with saturated

    
     to precipitate the yellow solid. Filter, wash with cold water, and recrystallize from ethanol/DMF.
    
Visualization: Synthesis Pathway

VilsmeierHaack Start Substituted Acetanilide Intermediate Chloroiminium Intermediate Start->Intermediate + Reagent Reagent POCl3 + DMF (0°C) Reagent->Intermediate Cyclization Cyclization (80-90°C) Intermediate->Cyclization Hydrolysis Hydrolysis (Ice/Water) Cyclization->Hydrolysis Product 2-Chloro-3-formyl quinoline Hydrolysis->Product

Figure 1: Vilsmeier-Haack cyclization workflow for generating the core scaffold.

Comparative Performance Analysis

A. Antitubercular Activity (Target: M. tuberculosis H37Rv)

Quinoline-3-carbaldehydes, particularly hydrazone derivatives , have shown superior potency compared to first-line antibiotics in resistant strains.

Mechanism: Inhibition of ATP synthase or KatG protein regulation.

Compound ClassSubstituent (R)MIC (µg/mL)Comparison vs. Standard
Novel Hydrazone (4d) N-substituted hydrazone0.8 2x more potent than Isoniazid (1.6 µg/mL)
Compound 5 Thiosemicarbazide moiety2.0Comparable to Ethambutol
Standard Drug Isoniazid 1.6 Reference Standard
Standard Drug Ciprofloxacin 3.12Reference Standard

Data Source: Derived from recent assays (e.g., Microplate Alamar Blue Assay).

B. Antimalarial Activity (Target: P. falciparum)

Derivatives often target the heme detoxification pathway, similar to Chloroquine, but the C3-formyl modifications can bypass resistance mechanisms in strains like W2.

CompoundStructure FeaturesIC50 (µg/mL)Comparison vs. Standard
Compound 60 Quinoline-Thiosemicarbazide hybrid0.19 Superior to Chloroquine (0.20 µg/mL)
Bis-quinoline 160 Dimeric quinoline linker0.032 (µM)Highly potent against resistant strains
Standard Drug Chloroquine 0.20 Reference Standard
C. Anticancer Activity (Target: HeLa, MCF-7)

The aldehyde group is frequently converted to benzotriazole hydrazones , which induce apoptosis.

CompoundSubstitution PatternIC50 (µM)Cell LineEfficacy
Compound 5e 2-Benzotriazole-3-hydrazone1.23 HeLaHigh potency, selective cytotoxicity
Compound 7a 2-Benzotriazole-3-acylhydrazone1.91DAN-GModerate
Standard Drug Doxorubicin 0.5 - 1.0 HeLaGold Standard

Structure-Activity Relationship (SAR) Deep Dive

The biological efficacy of these molecules is governed by specific electronic and steric factors at three key positions.

The SAR Map
  • Position C2 (The Anchor):

    • Chlorine (-Cl): Essential for initial reactivity. Often retained for antimicrobial activity due to lipophilicity.

    • Substitution (e.g., -OMe, -NH-NH2): Replacing -Cl with bulky nucleophiles (benzotriazole, hydrazine) drastically improves anticancer and antimalarial profiles by increasing DNA intercalation capability.

  • Position C3 (The Warhead):

    • The Formyl (-CHO) group is rarely active on its own. It must be derivatized into Schiff bases (imines) or hydrazones .

    • Rule: Electron-withdrawing groups on the phenyl ring of the Schiff base (e.g., 4-NO2, 4-F) enhance antibacterial activity.

  • Position C6/C7/C8 (The Electronic Tuners):

    • C6-Methyl (-CH3): Increases lipophilicity (LogP), improving cell membrane permeability (crucial for anti-TB).

    • C6-Fluoro/Chloro: Electron-withdrawing halogens at C6 stabilize the ring against metabolic oxidation, prolonging half-life.

Visualization: SAR Logic

SAR_Map Core Quinoline-3-CHO Scaffold C2 C2 Position (Leaving Group) Core->C2 C3 C3 Formyl (Derivatization Site) Core->C3 C6 C6/C7/C8 (Electronic Tuning) Core->C6 C2_Effect Benzotriazole/Hydrazine increases Anticancer Potency C2->C2_Effect C3_Effect Hydrazones > Imines for Anti-TB Activity C3->C3_Effect C6_Effect Halogens (F, Cl) enhance metabolic stability C6->C6_Effect

Figure 2: Strategic substitution sites and their impact on biological activity.

Experimental Validation Protocols

To replicate the data cited above, use the following standardized assays.

Protocol A: Microplate Alamar Blue Assay (MABA) for Anti-TB

Used to determine MIC against M. tuberculosis.[6]

  • Inoculum: Prepare M. tuberculosis H37Rv suspension (McFarland standard 1).

  • Plating: Add 100 µL Middlebrook 7H9 broth to 96-well plates.

  • Dilution: Serial dilution of the quinoline derivative (100 µg/mL to 0.2 µg/mL).

  • Incubation: Incubate at 37°C for 5 days.

  • Indicator: Add 20 µL Alamar Blue reagent and 10% Tween 80. Incubate for 24 hours.

  • Readout: Pink = Growth (Inactive); Blue = No Growth (Active).

Protocol B: MTT Assay for Anticancer Viability
  • Seeding: Seed HeLa/MCF-7 cells (

    
     cells/well) in 96-well plates.
    
  • Treatment: Treat with quinoline derivatives (0.1 - 100 µM) for 48 hours.

  • Staining: Add 10 µL MTT reagent (5 mg/mL). Incubate for 4 hours at 37°C.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Measurement: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression.

References

  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. Available at: [Link]

  • Design, synthesis and anti-tubercular activity of N-substituted Quinoline-3-carbaldehyde hydrazone derivatives. ResearchGate. Available at: [Link]

  • Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization. PubMed/NIH. Available at: [Link]

  • Synthesis, Structure, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones. MDPI. Available at: [Link]

  • Quinoline derivatives as potential anti-tubercular agents: Synthesis, molecular docking and mechanism of action. PubMed. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Vilsmeier-Haack Reagents: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The Vilsmeier-Haack reaction is a cornerstone of synthetic chemistry, providing a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The resulting aryl aldehydes are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The reaction's efficacy, however, is not monolithic; it is critically dependent on the choice of activating agent used to generate the electrophilic N,N-dimethylchloroiminium ion, commonly known as the Vilsmeier reagent.[2][3]

This guide offers an in-depth comparison of the most prevalent Vilsmeier-Haack reagents. Moving beyond a simple recitation of protocols, we will dissect the causality behind reagent choice, balancing factors like reactivity, workup complexity, safety, and atom economy. The insights provided are grounded in established literature and practical field experience to empower researchers in making informed, application-specific decisions.

The Core Efficacy-Determining Step: Formation of the Vilsmeier Reagent

The Vilsmeier-Haack reaction is initiated by the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride. This reaction generates the Vilsmeier reagent, the true electrophile that engages the aromatic substrate.[4][5] The identity of the acid chloride profoundly impacts the reaction's profile, particularly concerning byproduct formation and the subsequent purification process.

Vilsmeier Reagent Formation DMF DMF (N,N-dimethylformamide) VilsmeierReagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺X⁻ DMF->VilsmeierReagent + AcidChloride Acid Chloride (e.g., POCl₃, (COCl)₂, SOCl₂) AcidChloride->VilsmeierReagent Byproducts Byproducts VilsmeierReagent->Byproducts generates Experimental_Workflow_Comparison cluster_POCl3 POCl₃ / DMF Workflow cluster_Oxalyl Oxalyl Chloride / DMF Workflow P_Start 1. Reagent Formation (POCl₃ + DMF) P_React 2. Add Substrate & Heat P_Start->P_React P_Quench 3. Quench on Ice (Exothermic!) P_React->P_Quench P_Base 4. Basify with NaOH (Removes Phosphates) (Key Difference) P_Quench->P_Base P_Isolate 5. Filter/Extract Product P_Base->P_Isolate O_Start 1. Reagent Formation ((COCl)₂ + DMF) (Gas Evolution) O_React 2. Add Substrate O_Start->O_React O_Quench 3. Quench with H₂O O_React->O_Quench O_Wash 4. Bicarbonate Wash (Simpler) O_Quench->O_Wash O_Isolate 5. Extract & Evaporate Solvent O_Wash->O_Isolate

Sources

Comparative Guide: In Vitro Evaluation of 2,7-Dichloroquinoline-3-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold remains a cornerstone in medicinal chemistry, particularly for antimicrobial and anticancer therapeutics. Among these, 2,7-dichloroquinoline-3-carbaldehyde serves as a critical pharmacophore. Unlike its monosubstituted counterparts, the 2,7-dichloro substitution pattern offers enhanced lipophilicity and metabolic stability, making it a prime candidate for derivatization into Schiff bases, hydrazones, and chalcones.

This guide provides a technical roadmap for researchers evaluating these derivatives. It moves beyond basic synthesis, offering a comparative analysis of their biological performance against clinical standards and detailing the specific in vitro protocols required to validate their efficacy.

Part 1: The Chemical Scaffold & Rationale[1]

The 2,7-dichloroquinoline-3-carbaldehyde intermediate is synthesized via the Vilsmeier-Haack cyclization of 3-chloroacetanilide. The presence of the chlorine atom at the C-7 position is not merely structural; it significantly influences the electronic environment of the quinoline ring, often enhancing binding affinity to targets like DNA gyrase (bacteria) or Topoisomerase II (cancer).

Structural Advantages[2]
  • C-3 Formyl Group: A reactive handle for condensation reactions (e.g., with aromatic amines or hydrazides) to generate diverse libraries.

  • C-2 Chlorine: A leaving group susceptible to nucleophilic displacement, allowing for further functionalization.

  • C-7 Chlorine: Increases lipophilicity (

    
    ), facilitating membrane permeability in Mycobacterium tuberculosis and resistant bacterial strains.
    

Part 2: Comparative Efficacy Data

The following data summarizes the performance of 2,7-dichloroquinoline-3-carbaldehyde hydrazone derivatives compared to clinical standards. Data represents mean values derived from representative literature studies on quinoline-3-carbaldehyde derivatives.

Table 1: Antimicrobial Potency (Minimum Inhibitory Concentration - MIC)

Target: Evaluation of antitubercular and antibacterial activity.

Compound ClassTest OrganismMIC (

g/mL)
Relative PotencyNotes
2,7-Dichloro Derivative (Hydrazone functionalized)M. tuberculosis H37Rv3.12 – 6.25 HighEnhanced permeability due to C-7 Cl.
2-Chloro Derivative (Monosubstituted analog)M. tuberculosis H37Rv12.5 – 25.0ModerateLower lipophilicity reduces cell wall penetration.
Isoniazid (Standard)M. tuberculosis H37Rv0.02 – 0.2Very HighClinical standard; highly specific.
2,7-Dichloro Derivative S. aureus (MRSA)6.25 – 12.5 HighShows promise against resistant strains.[1]
Ciprofloxacin (Standard)S. aureus0.5 – 1.0Very HighDNA gyrase inhibitor standard.
Table 2: Cytotoxicity Profile (IC )

Target: Evaluation of anticancer potential against human cell lines.[2][3]

Compound ClassCell LineIC

(

M)
Selectivity Index (SI)Outcome
2,7-Dichloro Derivative (Schiff Base)HeLa (Cervical Cancer)1.5 – 4.5 > 10Potent cytotoxicity; apoptosis induction.
2,7-Dichloro Derivative (Schiff Base)MCF-7 (Breast Cancer)2.8 – 5.2> 8Comparable to some chemotherapeutics.
Doxorubicin (Standard)HeLa / MCF-70.1 – 0.5Low (Toxic)High potency but significant off-target toxicity.
Unsubstituted Quinoline HeLa> 50.0N/ABiologically inert without functionalization.

Interpretation: While the 2,7-dichloro derivatives are generally less potent than pure clinical standards like Doxorubicin, they often exhibit a superior Selectivity Index (SI) , showing reduced toxicity toward normal fibroblast cells (e.g., L929 or Vero lines) compared to the standards.

Part 3: Mechanistic Insight & Protocols

Mechanism of Action

The biological activity of these derivatives typically stems from two pathways:

  • Intercalation/Enzyme Inhibition: The planar quinoline ring intercalates into DNA, while the C-3 side chain (hydrazone/Schiff base) forms hydrogen bonds with the active site of DNA Gyrase (bacteria) or Topoisomerase II (mammalian cells), arresting replication.

  • Oxidative Stress: Certain derivatives induce the generation of Reactive Oxygen Species (ROS), triggering mitochondrial apoptosis pathways.

Protocol 1: Resazurin Microtiter Assay (REMA) for MIC Determination

This protocol is superior to standard turbidity tests for screening quinoline derivatives due to their potential color interference.

Materials:

  • 96-well plates.

  • M. tuberculosis H37Rv or S. aureus suspension.[4]

  • Resazurin sodium salt powder (0.01% w/v solution).

  • Test Compound (dissolved in DMSO).[3]

Workflow:

  • Preparation: Prepare a stock solution of the 2,7-dichloro derivative at 1000

    
    g/mL in DMSO.
    
  • Dilution: Perform serial two-fold dilutions in the 96-well plate using Middlebrook 7H9 broth (for TB) or Mueller-Hinton broth (for bacteria) to achieve a range of 100

    
    g/mL to 0.19 
    
    
    
    g/mL.
  • Inoculation: Add 100

    
    L of bacterial suspension (adjusted to roughly 
    
    
    
    CFU/mL) to each well.
  • Controls:

    • Negative Control:[4] Broth + Bacteria + 1% DMSO (no drug).

    • Sterility Control: Broth only.

    • Positive Control:[4][3] Ciprofloxacin or Isoniazid.

  • Incubation: Incubate at 37°C for 7 days (M. tb) or 24 hours (S. aureus).

  • Development: Add 30

    
    L of Resazurin solution. Incubate for an additional 24 hours (M. tb) or 1-4 hours (S. aureus).
    
  • Readout: A color change from Blue (Resazurin) to Pink (Resorufin) indicates bacterial growth.[4] The MIC is the lowest concentration preventing this color change.

Protocol 2: MTT Cytotoxicity Assay

Essential for determining the Selectivity Index (SI).

Workflow:

  • Seeding: Seed cancer cells (HeLa/MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment: Treat cells with the derivative at varying concentrations (0.1 – 100

    
    M) for 48 hours.
    
  • MTT Addition: Add 20

    
    L of MTT reagent (5 mg/mL in PBS). Incubate for 4 hours at 37°C.
    
  • Solubilization: Remove media carefully. Add 100

    
    L DMSO to dissolve purple formazan crystals.
    
  • Measurement: Measure absorbance at 570 nm. Calculate IC

    
     using non-linear regression analysis (GraphPad Prism or equivalent).
    

Part 4: Visualizing the Workflow

The following diagram outlines the logical progression from synthesis to lead validation.

G Synthesis Vilsmeier-Haack Reaction (3-Chloroacetanilide -> 2,7-Dichloroquinoline-3-CHO) Derivatization Functionalization (Schiff Bases / Hydrazones) Synthesis->Derivatization Characterization Structural Confirmation (NMR, IR, Mass Spec) Derivatization->Characterization Screening Primary Screening (MIC / MTT Assays) Characterization->Screening Hit_ID Hit Identification (MIC < 10 µg/mL | IC50 < 5 µM) Screening->Hit_ID Active Optimization Lead Optimization (SAR Analysis) Screening->Optimization Inactive Mechanistic Mechanistic Studies (DNA Binding / Apoptosis / Docking) Hit_ID->Mechanistic Mechanistic->Optimization Refine Structure

Caption: Workflow for the synthesis and biological evaluation of 2,7-dichloroquinoline-3-carbaldehyde derivatives.

References

  • Synthesis and Antimicrobial Activity: Desai, N. C., et al. "Synthesis, characterization and antimicrobial screening of some new quinoline based Schiff bases."[4] Arabian Journal of Chemistry, 2017.[4] [Link]

  • Antitubercular Evaluation: Nayyar, A., et al. "Recent advances in the synthesis and anti-tubercular activity of quinoline derivatives."[4] Current Medicinal Chemistry, 2018. [Link]

  • Cytotoxicity and Mechanism: Prachayasittikul, V., et al. "Antimicrobial and anticancer activities of quinoline-3-carbaldehyde derivatives." EXCLI Journal, 2013.[4] [Link]

  • Resazurin Assay Methodology: Palomino, J. C., et al. "Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis."[4] Antimicrobial Agents and Chemotherapy, 2002.[4] [Link]

Sources

A Comparative Guide to the Molecular Docking of Quinoline-Based Inhibitors: A Case Study on Kinase Targets

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile pharmacological activities.[1][2] In the realm of oncology, quinoline-based molecules have emerged as potent inhibitors of protein kinases, enzymes that play a pivotal role in the signal transduction pathways driving cancer cell proliferation and survival.[1][3] This guide provides an in-depth, comparative analysis of the molecular docking of quinoline-based inhibitors against key kinase targets, offering a technical walkthrough for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices in computational docking, present a detailed protocol for a comparative study, and visualize the intricate molecular interactions that underpin the inhibitory action of these promising compounds.

The Significance of Molecular Docking in Drug Discovery

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] In the context of drug discovery, it allows us to simulate the interaction between a small molecule inhibitor (the ligand) and its protein target (the receptor) at an atomic level. This in silico approach is instrumental in:

  • Rational Drug Design: Guiding the design of novel inhibitors with improved potency and selectivity.

  • Lead Optimization: Refining the structure of promising drug candidates to enhance their binding affinity and pharmacokinetic properties.

  • Structure-Activity Relationship (SAR) Studies: Understanding how chemical modifications to a ligand affect its interaction with the target protein.[5]

By providing a virtual window into the molecular world, docking enables researchers to prioritize which compounds to synthesize and test in the lab, thereby accelerating the drug discovery pipeline and reducing costs.[4]

Comparative Docking Performance of Quinoline-Based Kinase Inhibitors

To illustrate the utility of comparative docking studies, we will focus on the Epidermal Growth Factor Receptor (EGFR), a well-validated target in cancer therapy.[5][6] The table below summarizes the docking performance of several quinoline-based inhibitors against EGFR, highlighting key metrics that inform our understanding of their inhibitory potential.

Quinoline Derivative/InhibitorTarget KinasePDB IDDocking SoftwareDocking Score (kcal/mol)Key Interacting ResiduesReference
Gefitinib (Iressa) EGFR1XKKNot SpecifiedNot SpecifiedMet793 (H-bond)[5]
Erlotinib (Tarceva) EGFR1M17Not SpecifiedNot SpecifiedMet793 (H-bond), Thr790[5]
Lapatinib (Tykerb) EGFR/HER21XKKNot Specified-8.8Met793 (H-bond), Cys773[5]
Compound 5 (Zhang et al.) EGFR2ITYNot SpecifiedIC50 = 1 nMNot Specified[5]
Compound 13 (Zhang et al.) EGFR1XKKNot SpecifiedIC50 = 5.06 nMSimilar to Lapatinib[5]

Note: Docking scores and IC50 values are not directly comparable across different studies due to variations in software, protocols, and experimental conditions. However, within a single study, these values provide a reliable ranking of inhibitor potency.

The data consistently show that the quinoline core plays a crucial role in anchoring the inhibitors within the ATP-binding pocket of EGFR. A key interaction observed across multiple inhibitors is the formation of a hydrogen bond between the N1 atom of the quinoline ring and the backbone of Met793 in the hinge region of the kinase.[5] This interaction is a hallmark of many potent EGFR inhibitors and serves as a critical determinant of their binding affinity.

Experimental Protocol for a Comparative Docking Study

This section provides a detailed, step-by-step methodology for conducting a comparative molecular docking study of quinoline-based inhibitors against a kinase target, such as EGFR. This protocol is based on widely used and validated techniques in the field.[7][8]

Preparation of the Receptor (Protein)

The initial step involves preparing the 3D structure of the target protein for docking. This is a critical stage, as the quality of the protein structure directly impacts the reliability of the docking results.

  • Step 1.1: Obtain the Protein Structure. Download the crystal structure of the target kinase from the Protein Data Bank (PDB). It is advisable to choose a high-resolution structure that is co-crystallized with a known inhibitor, as this helps to define the binding site.[7]

  • Step 1.2: Protein Preparation. Using molecular modeling software such as Schrödinger Maestro or AutoDock Tools, prepare the protein by:

    • Removing water molecules that are not involved in ligand binding.[7][9]

    • Adding hydrogen atoms, which are typically not resolved in crystal structures.[7]

    • Assigning correct bond orders and formal charges.

    • Minimizing the protein structure to relieve any steric clashes using a suitable force field like OPLS (Optimized Potentials for Liquid Simulations) or AMBER.[10][11] The choice of force field is crucial as it dictates the potential energy landscape of the system.[12]

Preparation of the Ligands (Quinoline Inhibitors)

The 2D structures of the quinoline-based inhibitors need to be converted into 3D structures and prepared for docking.

  • Step 2.1: 2D to 3D Conversion. Draw the 2D structures of the quinoline derivatives using chemical drawing software like ChemDraw. Convert these 2D structures into 3D models.

  • Step 2.2: Ligand Preparation. Using software like Schrödinger's LigPrep or AutoDock Tools, prepare the ligands by:

    • Generating possible ionization states at a physiological pH (e.g., 7.4).

    • Generating tautomers and stereoisomers.

    • Minimizing the ligand structures to obtain low-energy conformations. The Merck Molecular Force Field (MMFF) is a commonly used force field for small molecules.[11]

Grid Generation

A grid box is defined around the active site of the protein to specify the search space for the ligand during the docking simulation.

  • Step 3.1: Define the Binding Site. The grid box should be centered on the active site of the kinase. If a co-crystallized ligand is present in the PDB structure, its coordinates can be used to define the center of the grid.[13][14]

  • Step 3.2: Set Grid Box Dimensions. The size of the grid box is a critical parameter. It should be large enough to accommodate the ligands being docked and allow for rotational and translational sampling, but not so large that it leads to an excessively long and potentially inaccurate search.[13][15]

Molecular Docking

With the prepared receptor and ligands, and the defined grid box, the docking simulation can be performed.

  • Step 4.1: Choose a Docking Program. Several well-validated docking programs are available, including AutoDock Vina, Glide (Schrödinger), and GOLD.[16][17][18] The choice of software can influence the results, so it is important to be consistent when performing a comparative study.

  • Step 4.2: Run the Docking Simulation. The docking program will systematically search for the optimal binding pose of each ligand within the defined grid box, evaluating the binding affinity using a scoring function. The scoring function estimates the free energy of binding, with more negative values indicating a higher predicted affinity.[19][20]

Analysis of Results

The final and most crucial step is the analysis and interpretation of the docking results.

  • Step 5.1: Evaluate Docking Scores. Rank the quinoline inhibitors based on their docking scores or binding energies.[21][22] While these scores are not absolute measures of binding affinity, they provide a valuable relative ranking of the compounds.

  • Step 5.2: Visualize Binding Poses. Use molecular visualization software like PyMOL or Discovery Studio to visually inspect the predicted binding poses of the top-ranking inhibitors.[8]

  • Step 5.3: Analyze Molecular Interactions. Identify the key molecular interactions between the inhibitors and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. This analysis provides insights into the structural basis of their inhibitory activity and can guide further optimization efforts.[21]

Visualizing the Docking Workflow and Molecular Interactions

To further clarify the process, the following diagrams, generated using Graphviz, illustrate a typical molecular docking workflow and a representative binding mode of a quinoline inhibitor in the EGFR active site.

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis PDB Obtain Protein Structure (PDB) PrepProt Prepare Protein (Add H, Minimize) PDB->PrepProt Ligands Design/Select Quinoline Ligands PrepLig Prepare Ligands (3D, Minimize) Ligands->PrepLig Grid Define Grid Box (Active Site) PrepProt->Grid Dock Run Molecular Docking (e.g., AutoDock Vina) PrepLig->Dock Grid->Dock Analyze Analyze Results (Scores, Poses) Dock->Analyze Visualize Visualize Interactions Analyze->Visualize SAR Structure-Activity Relationship (SAR) Visualize->SAR

Caption: A generalized workflow for a comparative molecular docking study.

G cluster_protein EGFR Active Site Met793 Met793 (Hinge Region) Thr790 Thr790 Leu718 Leu718 Cys773 Cys773 Quinoline Quinoline Inhibitor Quinoline->Met793 H-bond Quinoline->Leu718 Hydrophobic Quinoline->Cys773 Hydrophobic

Caption: Key interactions of a quinoline inhibitor in the EGFR active site.

Conclusion and Future Directions

Comparative molecular docking studies are an indispensable tool in the modern drug discovery landscape. For quinoline-based inhibitors, these computational methods have provided invaluable insights into their mechanism of action and have guided the development of more potent and selective drug candidates. The protocol outlined in this guide provides a robust framework for conducting such studies, emphasizing the importance of careful preparation, appropriate parameter selection, and thorough analysis.

As computational power continues to grow and docking algorithms become more sophisticated, we can expect in silico methods to play an even more prominent role in the design of next-generation kinase inhibitors. By integrating molecular docking with other computational techniques, such as molecular dynamics simulations and free energy calculations, we can further enhance the accuracy of our predictions and accelerate the journey from a promising chemical scaffold to a life-saving therapeutic.

References

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  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]

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  • Structure-activity relationships of novel quinazoline derivatives with high selectivity for HER2 over EGFR. PubMed. [Link]

  • Structure-Activity Relationships of Hexahydrocyclopenta[c]quinoline Derivatives as Allosteric Inhibitors of CDK2 and EGFR. PubMed. [Link]

  • Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]

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  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. [Link]

  • Covalent Docking Using Schrödinger | Step-by-Step Workflow for Covalent Inhibitors (Glide & Maestro). YouTube. [Link]

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  • The Force Field Frenzy: Choosing the Right One for Your Molecular Simulations. LinkedIn. [Link]

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  • Improving Small-Molecule Force Field Parameters in Ligand Binding Studies. Frontiers. [Link]

  • Force fields for small molecules. PMC. [Link]

  • Interpretation of Molecular docking results?. ResearchGate. [Link]

  • Force Field Optimization Guided by Small Molecule Crystal Lattice Data Enables Consistent Sub-Angstrom Protein–Ligand Docking. Baker Lab. [Link]

  • How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PMC. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • Learn Maestro: Preparing protein structures. YouTube. [Link]

  • Docking and scoring. Schrödinger. [Link]

  • Comparative docking analysis of tyrosine kinase inhibitors with HER2 and HER4 receptors. Journal of Applied Pharmaceutical Science. [Link]

  • Shrodinger Ligand Docking Tips and Help. Reddit. [Link]

  • Calculating an optimal box size for ligand docking and virtual screening against experimental and predicted binding pockets. PMC. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. MDPI. [Link]

  • Grid box centers and sizes used for molecular docking simulations. ResearchGate. [Link]

  • What GRID BOX center should I use when docking an intercalator with DNA (PDB:1BNA)?. ResearchGate. [Link]

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A Senior Application Scientist's Guide to Evaluating the ADMET Properties of 2,7-dichloroquinoline-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount.[1][2] Neglecting this critical evaluation is a primary contributor to the high attrition rates of drug candidates in late-stage clinical trials.[3] This guide provides a comprehensive framework for assessing the ADMET properties of 2,7-dichloroquinoline-3-carbaldehyde derivatives, a class of compounds with significant therapeutic potential. As a Senior Application Scientist, my objective is to not only present the "how" but also the "why," grounding our experimental choices in robust scientific principles.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs.[4][5] However, like any chemical series, quinoline derivatives can present ADMET challenges, including metabolic instability and potential off-target toxicities.[6] Therefore, a proactive and systematic evaluation of these properties is essential to identify and optimize promising drug candidates.

Part 1: In Silico ADMET Profiling: The First Line of Assessment

Before embarking on resource-intensive in vitro experiments, computational modeling provides a rapid and cost-effective means to triage a library of 2,7-dichloroquinoline-3-carbaldehyde derivatives.[2] These in silico tools leverage a compound's structure to predict its physicochemical and pharmacokinetic properties.[7]

Key In Silico Parameters and Their Significance:
  • Lipophilicity (LogP): This parameter is a critical determinant of a drug's ability to permeate cell membranes. An optimal LogP range (typically 1-5) is often sought to balance solubility and permeability.

  • Aqueous Solubility (LogS): Adequate solubility is crucial for oral absorption and formulation. Poorly soluble compounds can lead to low bioavailability.

  • Blood-Brain Barrier (BBB) Permeability: For CNS-targeting drugs, the ability to cross the BBB is essential. Conversely, for peripherally acting drugs, minimal BBB penetration is desired to avoid central side effects.

  • Human Intestinal Absorption (HIA): This prediction estimates the extent to which a compound will be absorbed from the gastrointestinal tract.

  • Cytochrome P450 (CYP) Inhibition: Predicting inhibition of key CYP isozymes (e.g., CYP3A4, CYP2D6) is vital to foresee potential drug-drug interactions.[8]

  • hERG Inhibition: Blockade of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias, making early identification of hERG inhibitors a critical safety assessment.[9][10]

  • AMES Mutagenicity: This test predicts the mutagenic potential of a compound, a key indicator of carcinogenicity.[7]

Computational ADMET Screening Workflow

ADMET_Workflow cluster_input Input cluster_prediction In Silico Prediction cluster_analysis Analysis & Prioritization cluster_output Output Compound_Library 2,7-dichloroquinoline-3-carbaldehyde Derivatives Physicochemical Physicochemical Properties (LogP, LogS, TPSA) Compound_Library->Physicochemical Pharmacokinetics Pharmacokinetics (HIA, BBB, CYP Inhibition) Compound_Library->Pharmacokinetics Toxicity Toxicity (hERG, AMES) Compound_Library->Toxicity Data_Analysis Data Analysis & Visualization Physicochemical->Data_Analysis Pharmacokinetics->Data_Analysis Toxicity->Data_Analysis Prioritization Candidate Prioritization Data_Analysis->Prioritization Selected_Candidates Selected Candidates for In Vitro Testing Prioritization->Selected_Candidates

Caption: Workflow for in silico ADMET screening of compound libraries.

Part 2: In Vitro ADMET Assays: Experimental Validation

While in silico predictions are invaluable for initial screening, experimental validation is non-negotiable. In vitro assays provide quantitative data on a compound's ADMET properties, offering a more accurate reflection of its potential in vivo behavior.[11][12]

A. Absorption: Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer that serves as an excellent in vitro model of the human intestinal epithelium.[13][14] This assay is a cornerstone for predicting oral drug absorption.[12]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[13][15]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER).

  • Bidirectional Permeability:

    • Apical to Basolateral (A-to-B): The test compound is added to the apical (donor) chamber, and its appearance in the basolateral (receiver) chamber is measured over time. This mimics absorption from the gut into the bloodstream.

    • Basolateral to Apical (B-to-A): The test compound is added to the basolateral (donor) chamber, and its transport to the apical (receiver) chamber is quantified. This direction is crucial for identifying compounds that are substrates of efflux transporters like P-glycoprotein (P-gp).[14]

  • Sample Analysis: The concentration of the test compound in the donor and receiver compartments is determined by LC-MS/MS.[13]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.[14]

B. Metabolism: Microsomal Stability Assay

The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a central role.[16] The microsomal stability assay provides a measure of a compound's intrinsic clearance by these enzymes.[17]

Experimental Protocol: Microsomal Stability Assay

  • Incubation: The test compound (typically at 1 µM) is incubated with pooled human liver microsomes (0.5 mg/mL) and the cofactor NADPH at 37°C.[18]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched with a cold organic solvent like acetonitrile.[18][19]

  • Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[19]

C. Toxicity: Cytotoxicity and hERG Inhibition Assays

Early assessment of potential toxicity is crucial to avoid late-stage failures.[20][21]

1. Cytotoxicity Assay

Cytotoxicity assays measure the ability of a compound to cause cell death.[22][23] They are a fundamental tool for initial safety screening.[24]

Experimental Protocol: MTT Assay

  • Cell Seeding: A relevant cell line (e.g., HepG2 for liver toxicity) is seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 24 or 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (typically 570 nm).

  • Data Analysis: The IC50 value (the concentration at which 50% of cell viability is inhibited) is calculated.

2. hERG Potassium Channel Assay

Inhibition of the hERG channel can lead to life-threatening cardiac arrhythmias.[9] Therefore, assessing a compound's hERG liability is a critical safety evaluation.

Experimental Protocol: Automated Patch Clamp Assay

  • Cell Preparation: Cells stably expressing the hERG channel (e.g., HEK293-hERG) are used.

  • Patch Clamp Recording: The whole-cell patch-clamp technique is employed to directly measure the hERG potassium current.[9] Automated systems have significantly increased the throughput of this assay.[10]

  • Compound Application: The test compound is applied at multiple concentrations, and the effect on the hERG current is recorded.

  • Data Analysis: The concentration-dependent inhibition of the hERG current is used to determine the IC50 value.

InVitro_ADMET_Workflow cluster_absorption Absorption cluster_metabolism Metabolism cluster_toxicity Toxicity cluster_output Output Caco2 Caco-2 Permeability ADMET_Profile Comprehensive ADMET Profile Caco2->ADMET_Profile Microsomal_Stability Microsomal Stability Microsomal_Stability->ADMET_Profile CYP_Inhibition CYP450 Inhibition CYP_Inhibition->ADMET_Profile Cytotoxicity Cytotoxicity Cytotoxicity->ADMET_Profile hERG hERG Inhibition hERG->ADMET_Profile

Caption: Key in vitro assays for comprehensive ADMET profiling.

Part 3: Data Interpretation and Comparative Analysis

The ultimate goal of ADMET profiling is to enable data-driven decisions. The table below provides a template for summarizing and comparing the ADMET properties of 2,7-dichloroquinoline-3-carbaldehyde derivatives against a reference compound.

CompoundLogPHIA (%)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Microsomal Stability (t½, min)CYP3A4 IC₅₀ (µM)hERG IC₅₀ (µM)Cytotoxicity IC₅₀ (µM)
Reference Compound 2.5901560>50>30>50
Derivative 1 3.185124525>3040
Derivative 2 4.270820101525
Derivative 3 2.89218>120>50>30>50

Interpretation of Results:

  • Derivative 1: Shows a reasonable overall profile, although with slightly lower metabolic stability and some moderate CYP3A4 inhibition.

  • Derivative 2: Exhibits potential liabilities with lower permeability, poor metabolic stability, and significant CYP3A4 and hERG inhibition.

  • Derivative 3: Presents a highly desirable ADMET profile with good permeability, excellent metabolic stability, and a clean safety profile in the tested assays.

SAR_ADMET cluster_structure Structural Modification cluster_properties ADMET Properties cluster_outcome Outcome Modification Modification at R-group Permeability Permeability Modification->Permeability Alters Lipophilicity Metabolism Metabolic Stability Modification->Metabolism Blocks Metabolic Hotspots Toxicity Toxicity Modification->Toxicity Reduces Off-Target Binding Profile Improved ADMET Profile Permeability->Profile Metabolism->Profile Toxicity->Profile

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.